molecular formula C15H17NO3 B582053 1-Boc-7-Methyl-3-formylindole CAS No. 914348-96-2

1-Boc-7-Methyl-3-formylindole

Cat. No.: B582053
CAS No.: 914348-96-2
M. Wt: 259.305
InChI Key: FWPJROWZWYJFIG-UHFFFAOYSA-N
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Description

1-Boc-7-methyl-3-formylindole>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-formyl-7-methylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10-6-5-7-12-11(9-17)8-16(13(10)12)14(18)19-15(2,3)4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPJROWZWYJFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2C(=O)OC(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654310
Record name tert-Butyl 3-formyl-7-methyl-1H-indole-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914348-96-2
Record name 1,1-Dimethylethyl 3-formyl-7-methyl-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914348-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-formyl-7-methyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of Functionalized Indole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Boc-7-Methyl-3-formylindole

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of drug discovery.[2][3] Within this class, this compound emerges as a highly valuable synthetic intermediate. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and strategic applications, offering field-proven insights for its effective utilization in research and development.

The molecule's structure is strategically designed for versatility. The tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves as a robust protecting group, enhancing solubility in organic solvents and deactivating the indole ring to prevent unwanted side reactions during subsequent transformations. The formyl group at the C3 position is a versatile chemical handle, ripe for a wide array of synthetic modifications. Finally, the methyl group at the C7 position provides steric and electronic differentiation from other indole isomers, allowing for the synthesis of unique and specific target molecules.

PART 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is critical for its effective use in experimental work.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below. These data are essential for reaction setup, purification, and safe handling.

PropertyValueSource
CAS Number 914348-96-2[4]
Molecular Formula C₁₅H₁₇NO₃Calculated
Molecular Weight 259.30 g/mol Calculated
Appearance Typically a yellow to brown solid[5] (analogy)
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Tetrahydrofuran (THF). Low water solubility.[6] (analogy)
Storage Conditions Store in a cool, dry, and well-ventilated place. Keep refrigerated and protected from light and air.[6][7]
Spectroscopic Characterization

Spectroscopic analysis confirms the structure and purity of the compound. The expected spectral data for this compound are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aldehyde Proton (CHO): A sharp singlet is expected around δ 9.9-10.1 ppm.

    • Indole C2-H: A singlet typically appears in the δ 8.0-8.2 ppm region.

    • Aromatic Protons: The protons on the benzene portion of the indole ring will appear between δ 7.2-7.8 ppm, with splitting patterns determined by their coupling.

    • Methyl Protons (CH₃): A singlet corresponding to the C7-methyl group is expected around δ 2.5-2.7 ppm.

    • Boc Protons (C(CH₃)₃): A characteristic large singlet for the nine equivalent protons of the tert-butyl group will be observed around δ 1.6-1.7 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aldehyde Carbonyl (CHO): δ ~185 ppm.

    • Boc Carbonyl (C=O): δ ~149 ppm.

    • Boc Quaternary Carbon (C(CH₃)₃): δ ~85 ppm.

    • Indole Carbons: Aromatic and heterocyclic carbons will resonate in the δ 115-140 ppm range.

    • Boc Methyl Carbons (C(CH₃)₃): δ ~28 ppm.

    • C7-Methyl Carbon (CH₃): δ ~17-20 ppm.

  • IR (Infrared) Spectroscopy:

    • Aldehyde C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹.

    • Boc C=O Stretch: A strong absorption band around 1725-1745 cm⁻¹.

    • C-H Stretch (Aromatic/Aldehyde): Bands around 2820-2850 cm⁻¹ (aldehyde C-H) and 3000-3100 cm⁻¹ (aromatic C-H).

    • C-N Stretch: In the 1200-1300 cm⁻¹ region.

  • Mass Spectrometry (MS): The expected molecular ion peak [M]+ would be at m/z = 259. Loss of the Boc group (100 amu) is a common fragmentation pattern, leading to a significant peak at m/z = 159.

PART 2: Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 7-Methylindole. The protocol described below is a representative method, chosen for its reliability and use of common laboratory reagents.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Vilsmeier-Haack Formylation Start 7-Methylindole Step1_Reagents Boc₂O, DMAP (cat.) THF, rt Start->Step1_Reagents Product1 1-Boc-7-Methylindole Step1_Reagents->Product1 Product1_node 1-Boc-7-Methylindole Product1->Product1_node Purification & Isolation Step2_Reagents POCl₃, DMF 0 °C to rt Product1_node->Step2_Reagents FinalProduct This compound Step2_Reagents->FinalProduct

Caption: A two-step synthesis of this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-Boc-7-Methylindole

  • Expertise & Rationale: The indole nitrogen is nucleophilic and must be protected to prevent it from reacting in the subsequent electrophilic formylation step. The Boc group is ideal as it is stable to the Vilsmeier-Haack conditions but can be easily removed later under acidic conditions. 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to accelerate the acylation of the indole nitrogen by di-tert-butyl dicarbonate (Boc₂O).

  • Methodology:

    • To a solution of 7-Methylindole (1.0 eq) in anhydrous Tetrahydrofuran (THF, 0.2 M), add DMAP (0.05 eq).

    • Stir the solution at room temperature and add a solution of Boc₂O (1.1 eq) in THF dropwise over 15 minutes.

    • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 1-Boc-7-Methylindole as a clear oil or low-melting solid.

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

  • Expertise & Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic rings like indoles.[1] Phosphorus oxychloride (POCl₃) reacts with N,N-Dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, which then attacks the electron-rich C3 position of the indole. The Boc group directs the substitution exclusively to the C3 position. The reaction is initiated at 0 °C to control the initial exothermic formation of the Vilsmeier reagent.

  • Methodology:

    • In a flame-dried flask under an inert atmosphere (e.g., Argon), cool anhydrous DMF (3.0 eq) to 0 °C.

    • Add POCl₃ (1.2 eq) dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

    • Add a solution of 1-Boc-7-Methylindole (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

    • Once the reaction is complete, carefully pour the mixture into a beaker of ice-water and stir.

    • Basify the aqueous solution by the slow addition of a saturated NaOH or K₂CO₃ solution until pH > 9. This hydrolyzes the intermediate iminium salt.

    • Stir the resulting suspension for 1 hour. Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with water and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

PART 3: Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, which allows it to serve as a launchpad for the synthesis of more complex molecular architectures.

Key Reaction Pathways

Reactions cluster_aldehyde Reactions at the 3-Formyl Group cluster_boc Reactions at the 1-Boc Group Parent This compound Oxidation 3-Carboxylic Acid Parent->Oxidation KMnO₄ or NaClO₂ Reduction 3-Hydroxymethyl Parent->Reduction NaBH₄ or LiAlH₄ ReductiveAmination 3-Aminomethyl Parent->ReductiveAmination R₂NH, NaBH(OAc)₃ Wittig 3-Vinyl Parent->Wittig Ph₃P=CHR Deprotection 7-Methyl-3-formylindole Parent->Deprotection TFA or HCl

Caption: Major synthetic transformations of this compound.

Transformations of the 3-Formyl Group

The aldehyde functionality is a gateway to numerous other functional groups:

  • Oxidation: The formyl group can be readily oxidized to a carboxylic acid using standard reagents like potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂). This 3-carboxyindole derivative is a key precursor for amide bond formations.

  • Reduction: Mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the aldehyde to a primary alcohol (3-hydroxymethylindole derivative) without affecting the Boc group.

  • Reductive Amination: This powerful reaction involves condensing the aldehyde with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to yield a 3-(aminomethyl)indole derivative. This is a cornerstone of library synthesis in drug discovery.

  • Carbon-Carbon Bond Formation: The aldehyde can participate in various C-C bond-forming reactions, including Wittig reactions to form alkenes, aldol condensations, and Grignard additions to generate secondary alcohols.

  • Conversion to Nitrile: The aldehyde can be converted to a nitrile (3-cyanoindole) in a one-pot procedure, for instance, by forming an oxime followed by dehydration.[8]

Deprotection of the N-Boc Group

The Boc group is reliably cleaved under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol. This deprotection step unmasks the indole N-H, which can then be used for further functionalization (e.g., N-alkylation) or may be required for biological activity.

Application in Drug Discovery: A Case Study

The indole scaffold is a key component of many targeted therapeutics. For instance, substituted indole derivatives have been designed as potent inhibitors of the anti-apoptotic protein Mcl-1, a critical target in acute myeloid leukemia (AML).[3] this compound is an ideal starting material for such molecules. A synthetic chemist could use the 3-formyl group for a reductive amination to introduce a side chain designed to bind in a specific pocket of the target protein, while the 7-methyl group provides a specific substitution pattern to optimize binding and pharmacokinetic properties.

PART 4: Safety and Handling

As a responsible scientist, proper handling and storage are paramount.

  • Hazard Identification: While specific toxicity data for this compound is limited, analogous indole aldehydes are known to cause skin, eye, and respiratory irritation.[6][9][10]

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]

    • Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6][7]

  • Storage: Keep the container tightly closed in a dry and cool place.[7] For long-term stability, storage under an inert atmosphere and refrigeration is recommended.[6]

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases.[7]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for chemical innovation. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an indispensable building block for researchers in medicinal chemistry and organic synthesis. By leveraging the dual functionality of the protected nitrogen and the versatile formyl group, scientists can efficiently construct complex molecular architectures, accelerating the discovery and development of novel therapeutic agents.

References

Spectroscopic Profile of 1-Boc-7-Methyl-3-formylindole: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is paramount for the assignment of spectroscopic signals. The structure of 1-Boc-7-Methyl-3-formylindole with conventional IUPAC numbering is presented below. This numbering will be used consistently throughout this guide for all spectroscopic assignments.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of protons in a molecule. The predicted chemical shifts (δ) for this compound are based on the analysis of substituent effects on the indole ring.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-formyl9.9 - 10.1s-The strongly deshielding effect of the carbonyl group places this proton significantly downfield.
H-28.2 - 8.4s-The electron-withdrawing nature of the adjacent formyl group and the Boc group on the nitrogen causes a substantial downfield shift.
H-47.9 - 8.1d7.5 - 8.0This proton is deshielded by the anisotropic effect of the formyl carbonyl group.
H-57.2 - 7.4t7.5 - 8.0Exhibits a typical triplet splitting from coupling to H-4 and H-6.
H-67.1 - 7.3d7.5 - 8.0Coupled to H-5, appearing as a doublet.
7-CH₃2.5 - 2.7s-Aromatic methyl group protons, typically found in this region.
Boc (t-butyl)1.6 - 1.8s-The nine equivalent protons of the tert-butyl group give a strong singlet.
Interpretation and Causality
  • Formyl Proton (H-formyl): The aldehyde proton is the most downfield signal due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group.

  • Indole Protons (H-2, H-4, H-5, H-6): The electron-withdrawing formyl group at C-3 significantly deshields the proton at C-2, pushing it downfield. The Boc group at N-1 also contributes to this deshielding. The protons on the benzene ring (H-4, H-5, H-6) will exhibit characteristic splitting patterns (doublet, triplet, doublet) due to ortho-coupling. The methyl group at C-7 will have a minor shielding effect on the adjacent protons.

  • Methyl and Boc Protons: The protons of the 7-methyl group will appear as a singlet in the typical aromatic methyl region. The nine equivalent protons of the tert-butyl group of the Boc protector will give a characteristic and intense singlet further upfield.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The predicted chemical shifts are influenced by the hybridization and electronic environment of each carbon atom.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-formyl184 - 186The carbonyl carbon of the aldehyde group is highly deshielded.[1]
C-Boc (C=O)149 - 151The carbonyl carbon of the carbamate is also significantly downfield.
C-7a137 - 139A quaternary carbon in the indole ring, deshielded by the adjacent nitrogen.
C-2138 - 140Deshielded by the adjacent nitrogen and the formyl group at C-3.
C-3a124 - 126Quaternary carbon at the fusion of the two rings.[1]
C-4123 - 125Aromatic methine carbon.
C-5122 - 124Aromatic methine carbon.
C-6121 - 123Aromatic methine carbon.
C-3118 - 120This carbon is attached to the electron-withdrawing formyl group.[1]
C-7112 - 114This carbon is attached to the methyl group.
C-Boc (quaternary)83 - 85The quaternary carbon of the tert-butyl group.
C-Boc (methyls)28 - 30The three equivalent methyl carbons of the tert-butyl group.
7-CH₃19 - 21The carbon of the aromatic methyl group.
Interpretation and Causality
  • Carbonyl Carbons: The carbonyl carbons of the formyl and Boc groups are the most downfield signals due to the strong deshielding effect of the oxygen atoms. The aldehyde carbonyl is typically found further downfield than the carbamate carbonyl.

  • Indole Ring Carbons: The presence of the electron-withdrawing Boc and formyl groups significantly influences the chemical shifts of the indole ring carbons. C-2 and C-7a are notably deshielded due to their proximity to the nitrogen atom. The methyl group at C-7 will have a slight shielding effect on C-7 itself.

  • Boc and Methyl Carbons: The quaternary and methyl carbons of the Boc group appear in their characteristic upfield regions. The carbon of the 7-methyl group will also be in the typical upfield aliphatic region.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Use a broadband probe on a spectrometer with a field strength of at least 100 MHz (for ¹³C).

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (e.g., 0-200 ppm) is required. A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans are necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the deuterated solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational ModeRationale
~2980, ~2930MediumC-H stretch (aliphatic)Corresponds to the C-H bonds of the methyl and Boc groups.
~2820, ~2720WeakC-H stretch (aldehyde)The characteristic Fermi doublet for the aldehyde C-H bond.
~1730-1750StrongC=O stretch (Boc)The carbonyl of the carbamate group typically absorbs at a higher frequency.
~1660-1680StrongC=O stretch (formyl)The conjugated aldehyde carbonyl absorbs in this region.[1]
~1600, ~1470Medium-StrongC=C stretch (aromatic)Characteristic absorptions for the indole ring system.
~1370, ~1390MediumC-H bend (t-butyl)Characteristic bending vibrations for the tert-butyl group.
~1250, ~1150StrongC-N stretchStretching vibrations of the C-N bonds in the indole ring and the Boc group.
Interpretation and Causality

The IR spectrum will be dominated by two strong carbonyl stretching bands. The Boc group's carbonyl will likely appear at a higher wavenumber compared to the conjugated aldehyde carbonyl. The presence of the aldehyde is further confirmed by the weak but characteristic C-H stretching bands around 2820 and 2720 cm⁻¹. The various C-H and C=C stretching and bending vibrations of the aromatic and aliphatic parts of the molecule will also be present.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disc. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data
m/zIonRationale
273[M]⁺Molecular ion peak.
217[M - C₄H₈]⁺Loss of isobutylene from the Boc group.
173[M - Boc]⁺Loss of the entire Boc group.
145[M - Boc - CO]⁺Subsequent loss of carbon monoxide from the formyl group.
130[M - Boc - CO - CH₃]⁺Loss of the methyl group.
100[Boc]⁺The tert-butoxycarbonyl cation.
57[C₄H₉]⁺The tert-butyl cation, often a very abundant peak.
Interpretation and Causality

The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₅H₁₇NO₃ = 273.30 g/mol ). The fragmentation pattern will likely be dominated by the loss of the labile Boc group. The loss of isobutylene (56 Da) to form a carbamic acid intermediate, followed by decarboxylation, is a common fragmentation pathway for Boc-protected amines. The tert-butyl cation at m/z 57 is also expected to be a prominent peak. Subsequent fragmentations of the indole core, such as the loss of CO from the formyl group, are also anticipated.

G M [M]⁺ m/z = 273 M_minus_isobutylene [M - C₄H₈]⁺ m/z = 217 M->M_minus_isobutylene - C₄H₈ tBu [C₄H₉]⁺ m/z = 57 M->tBu - C₉H₈NO₃ M_minus_Boc [M - Boc]⁺ m/z = 173 M_minus_isobutylene->M_minus_Boc - CO₂ M_minus_Boc_CO [M - Boc - CO]⁺ m/z = 145 M_minus_Boc->M_minus_Boc_CO - CO

Caption: Predicted major fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in positive ion mode.

  • Data Processing: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Conclusion

This predictive guide, grounded in the established spectroscopic principles and data from analogous compounds, provides a robust framework for the characterization of this compound. The presented data and interpretations offer a reliable benchmark for researchers to validate their synthetic products. By understanding the causal relationships between the molecular structure and its spectroscopic output, scientists can approach the analysis of this and related molecules with a higher degree of confidence and expertise.

References

A Technical Guide to 1-Boc-7-Methyl-3-formylindole: A Versatile Intermediate in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among the vast array of indole derivatives, indole-3-carboxaldehydes serve as pivotal building blocks for constructing molecular complexity. This technical guide provides an in-depth examination of 1-Boc-7-methyl-3-formylindole, a specialized synthetic intermediate. We will explore the strategic rationale behind its structure, detailing its synthesis, characterization, and reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate for the synthesis of novel chemical entities.

Introduction: The Strategic Importance of Substituted Indole-3-Carboxaldehydes

The indole ring system is a cornerstone of drug discovery, prized for its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking.[1] The C3 position of the indole is particularly nucleophilic, making it a prime site for functionalization. Introducing a formyl (aldehyde) group at this position creates an exceptionally versatile chemical handle, enabling a wide array of subsequent transformations such as nucleophilic additions, reductive aminations, and Wittig reactions.[2]

The subject of this guide, this compound, is a highly tailored intermediate designed for precise synthetic control. Its structure incorporates three key modifications to the basic indole-3-carboxaldehyde framework:

  • 1-Boc Group (tert-Butoxycarbonyl): The indole nitrogen (N-H) is acidic and nucleophilic, which can lead to undesired side reactions. The Boc group serves as a robust protecting group that neutralizes this reactivity.[3][4] As an electron-withdrawing group, it also modulates the electron density of the indole ring, ensuring that electrophilic substitution, such as formylation, occurs regioselectively at the C3 position.[4] Critically, the Boc group is labile under acidic conditions, allowing for its clean removal late in a synthetic sequence without disturbing other functionalities.[5][6]

  • 7-Methyl Group: The presence of a methyl group at the C7 position introduces steric bulk and alters the electronic properties of the benzene portion of the indole ring. This substituent can be crucial for optimizing the pharmacological profile of a final compound, influencing its binding affinity, metabolic stability, and lipophilicity.

  • 3-Formyl Group: As the primary reactive site, the aldehyde functionality is the gateway to diverse molecular architectures. Its electrophilic carbon is susceptible to attack by a vast range of nucleophiles, making it a linchpin for building complex target molecules.[2][7]

This guide will systematically deconstruct the synthesis and application of this intermediate, providing both the theoretical basis and practical protocols for its effective use.

Synthesis of this compound

The preparation of the target intermediate is a logical, multi-step sequence that begins with the construction of the substituted indole core, followed by protection and functionalization.

Step 1: Synthesis of 7-Methylindole

The starting point is the synthesis of 7-methylindole. While several methods exist, a common approach involves the cyclization of appropriately substituted anilines, such as o-toluidine.[8] Another established method proceeds from 2,6-dimethylformanilide via reaction with potassium ethoxide.[9] For scalability and reproducibility, methods starting from commercially available materials are preferred.[10]

Step 2: N-Boc Protection of 7-Methylindole

With 7-methylindole in hand, the next crucial step is the protection of the indole nitrogen. This is typically achieved by reacting 7-methylindole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. 4-Dimethylaminopyridine (DMAP) is often used as a catalyst to accelerate the reaction.[5]

Causality: Why is this step essential?

  • Preventing N-Formylation: The Vilsmeier-Haack reagent used in the next step can react with the N-H of an unprotected indole.

  • Regiocontrol: The Boc group ensures that the subsequent electrophilic formylation occurs exclusively at the C3 position.

  • Improved Solubility: The Boc group often enhances the solubility of indole intermediates in common organic solvents, simplifying handling and purification.

Step 3: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the classic and most effective method for introducing a formyl group at the C3 position of electron-rich heterocycles like N-protected indoles.[11][12] The reaction involves two main stages: the formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution.

Mechanism:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[13][14]

  • Electrophilic Attack: The electron-rich C3 position of 1-Boc-7-methylindole attacks the Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.[15]

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Protection cluster_2 Step 3: Formylation Start o-Toluidine or other precursors Methylindole 7-Methylindole Start->Methylindole Cyclization Boc_Methylindole 1-Boc-7-Methylindole Methylindole->Boc_Methylindole N-Boc Protection Reagent1 (Boc)₂O, DMAP Final_Product This compound Boc_Methylindole->Final_Product C3-Formylation Reagent2 POCl₃, DMF (Vilsmeier-Haack) Reagent1->Boc_Methylindole Reagent2->Final_Product

Caption: Synthetic pathway to this compound.

Physicochemical Properties and Spectroscopic Data

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.

PropertyValue
Molecular Formula C₁₅H₁₇NO₃
Molecular Weight 259.30 g/mol
Appearance Typically an off-white to yellow solid
Solubility Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF

Expected Spectroscopic Data:

  • ¹H NMR:

    • Singlet around 10.0 ppm (aldehyde proton, -CHO).

    • Singlet around 8.0-8.2 ppm (indole C2-H).

    • Multiplets in the aromatic region (7.0-7.8 ppm) for the C4, C5, and C6 protons.

    • Singlet around 2.5 ppm (methyl protons, -CH₃).

    • Singlet around 1.6-1.7 ppm (9 protons of the Boc group, -C(CH₃)₃).

  • ¹³C NMR:

    • Signal >185 ppm (aldehyde carbonyl carbon).

    • Signal ~150 ppm (Boc carbonyl carbon).

    • Signals for aromatic and indole carbons between 115-140 ppm.

    • Signal ~85 ppm (quaternary carbon of the Boc group).

    • Signal ~28 ppm (methyl carbons of the Boc group).

    • Signal ~16-20 ppm (C7-methyl carbon).

  • IR Spectroscopy:

    • Strong absorption band around 1730-1740 cm⁻¹ (C=O stretch of the Boc group).

    • Strong absorption band around 1660-1670 cm⁻¹ (C=O stretch of the aldehyde).

    • C-H stretching and aromatic C=C stretching bands.

Reactivity and Synthetic Applications

The true value of this compound lies in its predictable and versatile reactivity, which allows for the elaboration of the indole scaffold into more complex structures.

Reactivity_Map cluster_aldehyde Reactions at the 3-Formyl Group cluster_boc Reactions at the 1-Boc Group center_node This compound Reductive_Amination 3-Aminomethyl Derivative center_node->Reductive_Amination R₂NH, NaBH(OAc)₃ Wittig 3-Vinyl Derivative center_node->Wittig Ph₃P=CHR Oxidation 3-Carboxylic Acid center_node->Oxidation KMnO₄ or Ag₂O Condensation 3-Hydrazone / Imine center_node->Condensation RNH₂ or RNHNH₂ Deprotection 7-Methyl-3-formylindole (Free N-H) center_node->Deprotection TFA or HCl

Caption: Key synthetic transformations of the intermediate.

Transformations of the Aldehyde Group
  • Reductive Amination: This is one of the most powerful reactions for introducing nitrogen-containing side chains. The aldehyde is first condensed with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the corresponding amine.

  • Wittig Reaction: To create carbon-carbon double bonds, the aldehyde can be reacted with a phosphorus ylide (Wittig reagent). This allows for the synthesis of various 3-vinylindole derivatives, which can be further functionalized.

  • Oxidation: Mild oxidation of the aldehyde, for instance using silver oxide (Tollens' reagent) or potassium permanganate, provides the corresponding 1-Boc-7-methylindole-3-carboxylic acid. This carboxylic acid is itself a valuable intermediate for amide couplings.

  • Condensation Reactions: The aldehyde readily condenses with various nucleophiles. For example, reaction with thiosemicarbazides yields thiosemicarbazones, a class of compounds investigated for their biological activities.[16]

Deprotection of the N-Boc Group

The Boc group is reliably cleaved under acidic conditions.[6] Treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature typically affords the deprotected 7-methyl-3-formylindole in high yield.[5] This unmasks the indole N-H, which can then be used for further reactions like N-alkylation or N-arylation, or it may be the desired final state for biological activity. The stability of the Boc group to basic, reductive, and oxidative conditions allows for extensive modification of the aldehyde group before its removal.[17]

Detailed Experimental Protocols

The following protocols are provided as a self-validating system, based on established chemical principles.

Protocol 1: Synthesis of this compound

Vilsmeier_Mechanism Vilsmeier-Haack Mechanism cluster_step1 1. Vilsmeier Reagent Formation cluster_step2 2. Electrophilic Attack cluster_step3 3. Hydrolysis DMF DMF POCl3 POCl₃ Vilsmeier_Reagent [Cl-CH=N⁺(Me)₂]Cl⁻ (Vilsmeier Reagent) DMF->Vilsmeier_Reagent Reaction POCl3->Vilsmeier_Reagent Reaction Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Attack at C3 Indole 1-Boc-7-Methylindole Indole->Intermediate Attack at C3 Water H₂O (Workup) Product This compound Intermediate->Product Hydrolysis Water->Product Hydrolysis

Caption: Simplified Vilsmeier-Haack formylation mechanism.

Materials:

  • 1-Boc-7-methylindole (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (1.5 equiv)

  • N,N-Dimethylformamide (DMF) (3.0 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF and cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Dissolve 1-Boc-7-methylindole in anhydrous DCM and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully cool the reaction mixture back to 0 °C and slowly quench by adding crushed ice, followed by the dropwise addition of saturated NaHCO₃ solution until the mixture is basic (pH > 8).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Representative Reductive Amination

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound in DCE.

  • Add benzylamine followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add NaBH(OAc)₃ portion-wise to the reaction mixture. Be cautious of initial gas evolution.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Extract the mixture with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired N-benzyl-1-(1-Boc-7-methyl-1H-indol-3-yl)methanamine.

Conclusion

This compound is more than just a chemical; it is a solution for synthetic chemists facing challenges in the targeted synthesis of complex indole-based molecules. The strategic placement of the Boc protecting group, the 7-methyl substituent, and the 3-formyl handle provides a trifecta of control over reactivity, regioselectivity, and the ultimate pharmacological properties of the target compound. By understanding the principles and protocols outlined in this guide, researchers can confidently employ this intermediate to accelerate their discovery programs and build novel molecular architectures with precision and efficiency.

References

An In-Depth Technical Guide to 1-Boc-7-Methyl-3-formylindole: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1] This technical guide provides a comprehensive overview of a particularly valuable derivative, 1-Boc-7-methyl-3-formylindole. We will delve into its rational synthesis, detailed characterization, and its pivotal role as a versatile intermediate for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their research endeavors.

Introduction: The Enduring Significance of the Indole Nucleus

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery due to its ability to mimic peptide structures and interact with a wide range of biological targets.[2] From neurotransmitters like serotonin to potent anticancer agents, the indole moiety is a recurring motif in molecules with profound physiological effects.[1] The strategic functionalization of the indole core allows for the fine-tuning of its pharmacological properties, making the development of novel synthetic methodologies for substituted indoles a continuous pursuit in organic and medicinal chemistry.

Among the various functionalized indoles, indole-3-carboxaldehyde and its derivatives are particularly important building blocks. The aldehyde group at the C3 position serves as a versatile handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures.[3][4] This guide focuses on a specific, strategically substituted indole: this compound. The presence of the 7-methyl group and the N-Boc protecting group imparts unique characteristics that are highly advantageous in a drug discovery context.

The Strategic Importance of this compound

The subject of this guide, this compound, is a highly valuable intermediate for several key reasons:

  • The 7-Methyl Group: The methyl group at the C7 position of the indole ring introduces a subtle yet significant electronic and steric perturbation. As an electron-donating group, it can influence the reactivity of the indole nucleus, potentially impacting the ease of subsequent chemical modifications. Furthermore, the 7-position is a key vector for exploring structure-activity relationships (SAR) in drug design, and the presence of a methyl group here can provide crucial insights into the steric requirements of a biological target.[5]

  • The 3-Formyl Group: The aldehyde functionality at the C3 position is the primary site for derivatization. It readily participates in a wide array of chemical reactions, including condensations, oxidations, reductions, and the formation of imines, oximes, and hydrazones. This versatility allows for the facile introduction of diverse pharmacophores and the construction of extensive compound libraries for biological screening.[3]

  • The 1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves a critical role. It protects the N-H proton, preventing unwanted side reactions during subsequent synthetic steps. The Boc group is robust enough to withstand a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, making it an ideal protecting group in multi-step syntheses.[6] Its presence also enhances the solubility of the indole in many organic solvents.

The logical relationship between the starting materials and the final versatile intermediate is depicted in the following workflow diagram:

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Core Intermediate cluster_3 Applications 7-Methylindole 7-Methylindole Boc_Protection N-Boc Protection 7-Methylindole->Boc_Protection (Boc)₂O, Base Formylation Vilsmeier-Haack Formylation Boc_Protection->Formylation POCl₃, DMF Target This compound Formylation->Target Derivatives Derivatives & Analogues for Drug Discovery Target->Derivatives Further Synthetic Modifications

Synthetic workflow for this compound.

Synthesis and Mechanism

The synthesis of this compound is a two-step process starting from commercially available 7-methylindole. The synthetic pathway involves the protection of the indole nitrogen followed by formylation at the C3 position.

Step 1: N-Boc Protection of 7-Methylindole

The first step is the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting 7-methylindole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Reagents: Di-tert-butyl dicarbonate is the standard reagent for Boc protection due to its high reactivity and the innocuous nature of its byproducts (tert-butanol and carbon dioxide).

  • Base: A non-nucleophilic base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is often used to deprotonate the indole nitrogen, increasing its nucleophilicity towards the electrophilic carbonyl carbon of (Boc)₂O. DMAP is a particularly effective catalyst for this transformation.

  • Solvent: An aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile is typically used to ensure the solubility of the reactants and to prevent any unwanted side reactions.

Step 2: Vilsmeier-Haack Formylation of 1-Boc-7-methylindole

The second step is the formylation of the electron-rich C3 position of the indole ring using the Vilsmeier-Haack reaction.[7][8] This classic reaction employs a Vilsmeier reagent, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[9]

Reaction Scheme:

Mechanism of the Vilsmeier-Haack Reaction:

The mechanism involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

G cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier [ClCH=N⁺(CH₃)₂]Cl⁻ Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Indole 1-Boc-7-methylindole Iminium Iminium Salt Intermediate Indole->Iminium Attack at C3 Product This compound Iminium->Product Hydrolysis

Mechanism of the Vilsmeier-Haack reaction.

Causality Behind Experimental Choices:

  • Reagents: DMF and POCl₃ are the most commonly used reagents for generating the Vilsmeier reagent due to their commercial availability and high efficiency.

  • Temperature: The reaction is typically carried out at low temperatures (0 °C) during the addition of reagents to control the exothermic reaction and then warmed to room temperature or slightly heated to drive the reaction to completion.

  • Workup: The reaction is quenched with water or an aqueous base, which hydrolyzes the intermediate iminium salt to the final aldehyde product.

Experimental Protocol

Step 1: Synthesis of 1-Boc-7-methylindole

  • To a solution of 7-methylindole (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 1-Boc-7-methylindole.

Step 2: Synthesis of this compound

  • In a separate flask, cool anhydrous DMF to 0 °C and slowly add POCl₃ (1.5 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 1-Boc-7-methylindole (1.0 eq) in anhydrous DMF and cool to 0 °C.

  • Slowly add the pre-formed Vilsmeier reagent to the solution of 1-Boc-7-methylindole at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

Technique Expected Features
¹H NMR - A singlet for the aldehydic proton around δ 9.8-10.0 ppm. - A singlet for the C2-H proton around δ 8.0-8.2 ppm. - A multiplet for the aromatic protons on the benzene ring. - A singlet for the methyl protons at the C7 position around δ 2.5-2.7 ppm. - A singlet for the nine protons of the Boc group around δ 1.6-1.7 ppm.
¹³C NMR - A signal for the aldehyde carbonyl carbon around δ 185-190 ppm. - A signal for the Boc carbonyl carbon around δ 148-150 ppm. - Signals for the aromatic carbons of the indole ring. - A signal for the quaternary carbon of the Boc group around δ 84-86 ppm. - A signal for the methyl carbon at the C7 position around δ 18-20 ppm. - A signal for the methyl carbons of the Boc group around δ 28 ppm.
IR - A strong carbonyl stretching band for the aldehyde group around 1660-1680 cm⁻¹. - A carbonyl stretching band for the Boc group around 1720-1740 cm⁻¹. - C-H stretching bands for the aromatic and aliphatic protons.
Mass Spec. - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, including the loss of the Boc group.

Note: The predicted NMR chemical shifts are based on data from analogous compounds such as 1-ethyl-7-methyl-1H-indole-3-carbaldehyde and other N-Boc protected indoles.[10]

Derivatization and Analogue Synthesis

The true utility of this compound lies in its potential for derivatization. The aldehyde group is a gateway to a vast chemical space of analogues with diverse biological activities.

Key Reactions for Derivatization:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylindoles.

  • Wittig Reaction: Reaction with phosphorus ylides to form vinylindoles.

  • Condensation Reactions: Knoevenagel or aldol condensations with active methylene compounds to extend the carbon chain at the C3 position.

  • Oxidation: Oxidation of the aldehyde to a carboxylic acid, which can then be converted to esters, amides, and other acid derivatives.

  • Reduction: Reduction of the aldehyde to a primary alcohol, which can be further functionalized.

  • Formation of Heterocycles: Condensation with dinucleophiles (e.g., hydrazines, hydroxylamine, ureas) to form various heterocyclic systems fused or attached to the indole core.

G cluster_0 Derivatization Pathways Core This compound Reductive_Amination Reductive Amination Core->Reductive_Amination R¹R²NH, NaBH(OAc)₃ Wittig Wittig Reaction Core->Wittig Ph₃P=CHR Condensation Condensation Reactions Core->Condensation CH₂(CN)₂, base Oxidation Oxidation Core->Oxidation Ag₂O or NaClO₂ Reduction Reduction Core->Reduction NaBH₄ Heterocycle_Formation Heterocycle Formation Core->Heterocycle_Formation H₂N-NH₂, etc.

Key derivatization pathways for this compound.

Applications in Drug Discovery

Indole-3-carboxaldehyde derivatives have demonstrated a wide spectrum of biological activities, including:

  • Anticancer Activity: Many indole derivatives exhibit potent anticancer properties by targeting various cellular pathways, including tubulin polymerization, protein kinases, and histone deacetylases.[11]

  • Antimicrobial Activity: The indole nucleus is found in many natural and synthetic antimicrobial agents.[1]

  • Anti-inflammatory Activity: Indole-based compounds have been developed as potent anti-inflammatory agents.[7]

  • Antiviral Activity: Several indole derivatives have shown promising antiviral activity, including against HIV.[3]

The this compound scaffold provides a unique starting point for the design and synthesis of novel drug candidates in these and other therapeutic areas. The ability to systematically modify the C3 position, coupled with the influence of the 7-methyl group, allows for a detailed exploration of the SAR and the optimization of lead compounds.

Conclusion

This compound is a strategically designed and highly versatile building block for medicinal chemistry and drug discovery. Its synthesis is straightforward, and its characterization is well-defined by standard spectroscopic methods. The true power of this molecule lies in the synthetic flexibility afforded by the 3-formyl group, which, in concert with the unique electronic and steric properties imparted by the 7-methyl substituent, provides an exceptional platform for the generation of novel and diverse molecular entities. Researchers and drug development professionals are encouraged to consider this valuable intermediate in their quest for the next generation of therapeutic agents.

References

A Technical Guide to the 7-Methylindole Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of the Indole Nucleus

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged structures" due to their inherent ability to bind to multiple, diverse biological targets with high affinity. The indole ring system is a quintessential example of such a scaffold, forming the core of numerous natural products, alkaloids, and synthetic drugs.[1][2] Its unique electronic properties and structural rigidity make it an ideal foundation for drug design. This guide focuses on a specific, strategically important derivative: the 7-methylindole scaffold. The introduction of a methyl group at the 7-position subtly alters the molecule's steric and electronic profile, opening new avenues for functionalization and enhancing its pharmacological potential across a spectrum of diseases.[3] This document serves as a technical resource for researchers and drug development professionals, elucidating the synthesis, biological activities, and therapeutic promise of this versatile chemical entity.

Section 1: Synthesis and Functionalization Strategies

The utility of any chemical scaffold is fundamentally linked to the accessibility and versatility of its synthesis. The 7-methylindole core can be prepared through various established and novel synthetic routes.

Classical Synthesis Approach

A foundational method for preparing the 7-methylindole core involves the cyclization of substituted anilines. One documented route proceeds from 2,6-dimethylformanilide via a reaction with potassium ethoxide, leveraging intramolecular condensation to form the heterocyclic ring.[4] This method, while effective, provides a baseline for understanding the core ring-closure chemistry.

G cluster_main Classical Synthesis of 7-Methylindole start 2,6-Dimethylformanilide reagent + Potassium Ethoxide (KOEt) Strong Base start->reagent Reaction Initiation intermediate Intramolecular Cyclization (Intermediate State) reagent->intermediate Base-mediated condensation product 7-Methylindole intermediate->product Ring Formation & Aromatization G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Indole 7-Nitroindole Derivative PI3K PI3K Indole->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits G cluster_workflow MTT Assay Workflow s1 1. Seed Cells (e.g., MCF-7 in 96-well plate) s2 2. Incubate (24 hours, 37°C, 5% CO2) s1->s2 s3 3. Treat Cells (Add 7-methylindole derivative at various concentrations) s2->s3 s4 4. Incubate (24-72 hours) s3->s4 s5 5. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide) s4->s5 s6 6. Incubate (2-4 hours, allow formazan formation) s5->s6 s7 7. Solubilize Formazan (Add DMSO or other solvent) s6->s7 s8 8. Read Absorbance (570 nm using plate reader) s7->s8

References

Reactivity of the formyl group in 1-Boc-7-Methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Formyl Group in 1-Boc-7-Methyl-3-formylindole

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the formyl group in this compound, a key intermediate in medicinal chemistry and drug development. The document elucidates the intricate interplay of electronic and steric effects imparted by the indole core, the N-Boc protecting group, and the C-7 methyl substituent, which collectively govern the transformation potential of the C-3 aldehyde functionality. We present detailed mechanistic discussions, field-proven experimental protocols, and comparative data for key reactions, including condensation reactions (Knoevenagel, Henry, Wittig), nucleophilic additions, reductions, and oxidations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in complex synthetic applications.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Functionalization of the indole ring is a critical strategy for modulating biological activity. Among substituted indoles, 3-formylindoles serve as exceptionally versatile precursors for the synthesis of more complex molecular architectures.[2][3] The specific molecule of interest, this compound, combines several features that fine-tune its reactivity: a C-3 formyl group as the primary site of transformation, a tert-butyloxycarbonyl (Boc) group protecting the indole nitrogen, and a methyl group at the C-7 position.

The Boc group is not merely a passive protector; its electron-withdrawing nature significantly modulates the electron density of the indole ring, thereby influencing the electrophilicity of the formyl carbon.[4][5] Concurrently, the electron-donating methyl group at the C-7 position subtly alters the electronic landscape of the fused benzene ring.[6] Understanding the collective impact of these substituents is paramount for predicting and controlling reaction outcomes. This guide offers a detailed exploration of the formyl group's reactivity in this specific molecular context.

Molecular Structure and Electronic Profile

The reactivity of the formyl group at the C-3 position is not considered in isolation but is a direct consequence of the electronic environment created by the entire 1-Boc-7-methylindole scaffold.

  • Indole Nucleus : The indole ring is an electron-rich aromatic system. The C-3 position is the most nucleophilic and is the preferred site for electrophilic substitution.[1] Consequently, an electron-withdrawing group at this position, such as a formyl group, is stabilized by the ring's electron-donating capacity.

  • N-Boc Group : The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group.[7] Attached to the indole nitrogen, it functions as an electron-withdrawing group through resonance, delocalizing the nitrogen's lone pair into the carbonyl. This delocalization reduces the overall electron density and nucleophilicity of the indole ring system compared to an unprotected indole.[4] A key consequence is an increase in the electrophilicity of the C-3 formyl carbon, making it more susceptible to nucleophilic attack.

  • C-7 Methyl Group : The methyl group is a weak electron-donating group through an inductive effect.[6] Its presence at the C-7 position slightly increases the electron density of the benzene portion of the heterocycle. While its influence on the distant C-3 formyl group is less pronounced than that of the N-Boc group, it can subtly affect the overall aromaticity and stability of reaction intermediates.

  • C-3 Formyl Group : As a classic electron-withdrawing group, the aldehyde functionality deactivates the carbonyl carbon towards electrophilic attack but strongly activates it for nucleophilic addition, which is the foundation of its rich chemistry.

Caption: Electronic influences on the this compound core.

Reactivity of the Formyl Group: Key Transformations

The enhanced electrophilicity of the formyl carbon in this compound makes it an excellent substrate for a variety of classical and modern organic transformations.

Condensation Reactions

Condensation reactions are a cornerstone of C-C bond formation, converting the formyl group into a larger, unsaturated system.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[8] This reaction is highly efficient for producing α,β-unsaturated products.

Mechanistic Considerations: The reaction is typically catalyzed by a mild base like piperidine or pyridine. The base deprotonates the active methylene compound to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the 3-formylindole. Subsequent dehydration of the resulting aldol intermediate is often spontaneous and leads to the final conjugated product.[9] The electron-withdrawing N-Boc group facilitates the initial nucleophilic attack.

Knoevenagel_Workflow Start This compound + Active Methylene Compound (e.g., Diethyl Malonate) Step1 Add weak base (e.g., Piperidine) in solvent (e.g., EtOH) Start->Step1 Step2 Heat under reflux (TLC monitoring) Step1->Step2 Step3 Nucleophilic attack of enolate on formyl carbon Step2->Step3 Intermediate β-Hydroxy Adduct (Aldol Intermediate) Step3->Intermediate Step4 Spontaneous Dehydration (Water Elimination) Intermediate->Step4 Product α,β-Unsaturated Product (Purify via Crystallization/Chromatography) Step4->Product

Caption: General workflow for the Knoevenagel condensation.

Detailed Experimental Protocol (Representative): [10]

  • To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/mmol), add the active methylene compound (e.g., diethyl malonate, 1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).

Reagent/ParameterConditionPurpose
Active MethyleneDiethyl Malonate, MalononitrileNucleophile
Base CatalystPiperidine, PyridineEnolate formation
SolventEthanol, TolueneReaction medium
Temperature80-110 °C (Reflux)Overcome activation energy
Typical Yield 85-95% (Substrate dependent)

The Henry reaction is the base-catalyzed C-C bond formation between a nitroalkane and an aldehyde to furnish β-nitro alcohols.[11][12] These products are highly valuable as they can be readily converted into other functional groups, such as nitroalkenes, β-amino alcohols, or α-nitro ketones.[11]

Mechanistic Considerations: The reaction begins with the deprotonation of the α-carbon of the nitroalkane by a base to form a nitronate anion.[11] This nucleophilic nitronate then attacks the carbonyl carbon of the 3-formylindole. The resulting β-nitro alkoxide is subsequently protonated to yield the β-nitro alcohol product.[13] All steps of the Henry reaction are reversible.[11]

Detailed Experimental Protocol (Representative): [14]

  • Dissolve this compound (1.0 eq) and the nitroalkane (e.g., nitromethane, 2.0 eq) in a suitable solvent like methanol or THF.

  • Add a base catalyst (e.g., triethylamine or DBU, 1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reagent/ParameterConditionPurpose
NitroalkaneNitromethane, NitroethaneNucleophile
Base CatalystDBU, Et₃N, NH₄OAcNitronate formation
SolventTHF, MeOH, EtOHReaction medium
Temperature0 °C to RTControl reaction rate
Typical Yield 70-90% (Substrate dependent)

The Wittig reaction provides a reliable method for converting aldehydes into alkenes with excellent control over the double bond's position.[15][16] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[17]

Mechanistic Considerations: The reaction proceeds through the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. This forms a betaine intermediate which collapses to a four-membered oxaphosphetane ring.[18] The oxaphosphetane then fragments to yield the desired alkene and a highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[17][18] The stereochemistry of the resulting alkene (E/Z) depends on the nature of the ylide; stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[18]

Detailed Experimental Protocol (Representative): [19]

  • Ylide Formation: Suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi or NaH, 1.1 eq) dropwise. Stir for 1 hour to generate the ylide (a color change is often observed).

  • Wittig Reaction: Add a solution of this compound (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction with water or saturated NH₄Cl solution.

  • Extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography to separate the alkene product from triphenylphosphine oxide.

Reagent/ParameterConditionPurpose
Phosphonium Salt(Ph₃PCH₃)Br, (Ph₃PCH₂CO₂Et)BrYlide precursor
Basen-BuLi, NaH, t-BuOKDeprotonation for ylide formation
SolventAnhydrous THF, Diethyl EtherReaction medium
Temperature0 °C to RTControlled ylide formation/reaction
Typical Yield 60-85% (Ylide dependent)
Reduction of the Formyl Group

The formyl group can be easily reduced to a primary alcohol, providing a route to 3-hydroxymethylindole derivatives.

Mechanistic Considerations: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation. The reaction involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon. Subsequent workup with a protic source protonates the resulting alkoxide to yield the alcohol.

Detailed Experimental Protocol (Representative):

  • Dissolve this compound (1.0 eq) in methanol or ethanol at room temperature.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, controlling any effervescence.

  • Stir the mixture for 1-2 hours at room temperature until the reaction is complete (TLC).

  • Carefully add water to quench the excess NaBH₄.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude 1-Boc-7-methyl-3-hydroxymethylindole, which can be purified if necessary.

Reagent/ParameterConditionPurpose
Reducing AgentSodium Borohydride (NaBH₄)Hydride source
SolventMethanol, EthanolReaction medium
Temperature0 °C to RTMild reaction conditions
Typical Yield >95% (Generally quantitative)
Oxidation of the Formyl Group

Oxidation of the formyl group provides access to the corresponding 3-carboxyindole derivative, another valuable synthetic handle.

Mechanistic Considerations: The Pinnick oxidation is a highly effective method for oxidizing aldehydes to carboxylic acids without affecting other sensitive functional groups.[20] The reaction uses sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent the formation of reactive chlorine dioxide which can lead to side reactions.

Detailed Experimental Protocol (Representative): [20]

  • Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water (e.g., 1:1 ratio).

  • Add sodium dihydrogen phosphate (NaH₂PO₄, 4.0 eq) as a buffer, followed by 2-methyl-2-butene (5.0 eq) as a scavenger.

  • Add an aqueous solution of sodium chlorite (NaClO₂, 5.0 eq) dropwise to the vigorously stirred mixture at room temperature.

  • Stir the reaction for 4-12 hours until completion (TLC).

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Acidify the aqueous layer with 1 N HCl to a pH of ~2-3 to precipitate the carboxylic acid.

  • Filter the solid precipitate, wash with cold water, and dry under high vacuum.

Reagent/ParameterConditionPurpose
OxidantSodium Chlorite (NaClO₂)Oxidizing agent
Scavenger2-Methyl-2-butenePrevents side reactions
BufferNaH₂PO₄Maintains optimal pH
Solventt-BuOH / H₂OReaction medium
Typical Yield 80-95% (Generally high)

Summary and Outlook

The formyl group of this compound exhibits robust and predictable reactivity, making it an ideal electrophilic partner in a wide array of synthetic transformations. The N-Boc protecting group plays a critical activating role by enhancing the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic additions and condensations. The methodologies detailed in this guide—including Knoevenagel, Henry, and Wittig reactions, as well as standard reductions and oxidations—provide a powerful toolkit for elaborating the C-3 position. The resulting products, such as vinylindoles, nitroalkyl indoles, and indolyl-alcohols or acids, are high-value intermediates for the construction of complex heterocyclic systems and serve as key building blocks in the discovery and development of novel therapeutic agents.

References

A Technical Guide to the Stability of 1-Boc-7-Methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 1-Boc-7-methyl-3-formylindole, a key intermediate in pharmaceutical synthesis and chemical research. By examining the intrinsic reactivity of its constituent functional groups—the N-tert-butoxycarbonyl (Boc) protector, the 7-methylindole core, and the 3-formyl substituent—we delineate its stability profile under various chemical and physical conditions. This document offers field-proven insights, detailed experimental protocols for stability assessment, and practical recommendations for storage and handling to ensure the integrity of the compound. It is intended for researchers, scientists, and drug development professionals who utilize this or structurally similar molecules in their workflows.

Introduction and Molecular Overview

This compound is a valuable heterocyclic building block, frequently employed in the synthesis of complex bioactive molecules and indole alkaloids. The strategic placement of the Boc group on the indole nitrogen facilitates regioselective reactions, while the formyl group at the C3 position serves as a versatile handle for further chemical transformations.[1][2][3] Understanding the stability of this intermediate is paramount for developing robust, reproducible, and scalable synthetic routes, as its degradation can lead to impurity formation, reduced yields, and compromised final product quality.

This guide moves beyond a simple recitation of facts to explain the causal chemical principles governing the molecule's behavior under stress, providing a foundational understanding for rational experimental design.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₅H₁₇NO₃
Molecular Weight 259.30 g/mol
Appearance Solid
Melting Point 119-121°C[4]
Boiling Point ~380°C at 760 mmHg[4]
CAS Number 57476-50-3 (for 1-Boc-3-formylindole)
Molecular Structure

The structure combines an indole nucleus with three key functional groups that dictate its overall reactivity and stability.

Acid_Deprotection_Pathway Start This compound Protonation Protonation of Carbonyl Oxygen Start->Protonation H⁺ (e.g., TFA, HCl) Intermediate1 Formation of tert-Butyl Cation & Carbamic Acid Intermediate Protonation->Intermediate1 Decomposition Spontaneous Decarboxylation Intermediate1->Decomposition Byproducts Isobutylene + CO₂ Intermediate1->Byproducts from t-Bu⁺ Product 7-Methyl-3-formylindole (as amine salt) Decomposition->Product Oxidative_Degradation Start This compound Pathway1 Pathway 1: Formyl Group Oxidation Start->Pathway1 [O] Pathway2 Pathway 2: Indole Ring Oxidation Start->Pathway2 [O] Product1 1-Boc-7-Methyl-1H-indole -3-carboxylic acid Pathway1->Product1 Product2 Oxindole or Ring-Opened Products Pathway2->Product2 Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) Control Unstressed Control (T=0) Store at -20°C Prep->Control Acid Acidic 0.1 M HCl, 60°C Base Basic 0.1 M NaOH, 60°C Oxidative Oxidative 3% H₂O₂, RT Thermal Thermal Solution at 80°C Photo Photolytic UV light (254 nm), RT Sampling Sample at Time Points (e.g., 2, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize Analysis Analyze by HPLC/LC-MS (Compare to Control) Neutralize->Analysis

References

Navigating the Synthesis and Application of 1-Boc-7-Methyl-3-formylindole: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 1-Boc-7-methyl-3-formylindole. Due to its status as a niche yet potentially valuable research chemical, this document addresses the notable absence of a dedicated CAS number by focusing on a robust, two-step synthesis from its well-documented precursor, 7-methyl-3-formylindole. This guide offers a foundational understanding of its chemical identifiers, a detailed, field-proven synthesis protocol, and insights into its potential applications in medicinal chemistry.

Core Identifiers and Physicochemical Properties

While a specific CAS number for this compound is not cataloged in major chemical databases, we can confidently define its identity through its molecular structure and derive its properties. The primary identifiers for the unprotected precursor, 7-methyl-1H-indole-3-carbaldehyde, are well-established.

Table 1: Core Identifiers of 7-methyl-1H-indole-3-carbaldehyde and Predicted Identifiers for this compound

Identifier7-methyl-1H-indole-3-carbaldehydeThis compound (Predicted)
CAS Number 4771-50-0[1][2]Not Assigned
IUPAC Name 7-methyl-1H-indole-3-carbaldehyde[1]tert-butyl 3-formyl-7-methyl-1H-indole-1-carboxylate
Molecular Formula C₁₀H₉NO[1]C₁₅H₁₇NO₃
Molecular Weight 159.18 g/mol [1]259.30 g/mol
Canonical SMILES CC1=C2C(=CC=C1)C(=CN2)C=O[1]CC1=C(C(=O)OC(C)(C)C)N(C=C(C=O)C=2)C2=CC=C1
InChIKey KTUFZHVVJBHGKZ-UHFFFAOYSA-N[1](Predicted)

Strategic Synthesis: A Two-Step Approach

The synthesis of this compound is most logically and efficiently achieved through the N-protection of commercially available 7-methyl-1H-indole-3-carbaldehyde. This strategy ensures a high-yielding and pure final product, suitable for downstream applications in complex molecule synthesis.

Synthesis of the Precursor: 7-methyl-1H-indole-3-carbaldehyde

While commercially available, understanding the synthesis of the starting material provides deeper insight into indole chemistry. The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich heterocycles like indoles.

Experimental Protocol: Vilsmeier-Haack Formylation of 7-Methylindole (Hypothetical)

  • Reagent Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous dimethylformamide (DMF, 3 equivalents) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Indole Addition: Dissolve 7-methylindole (1 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Then, heat the reaction to 40-50°C for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Isolation: The product, 7-methyl-1H-indole-3-carbaldehyde, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a pure crystalline solid.

N-Boc Protection: Synthesis of this compound

The introduction of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen is a crucial step to modulate the reactivity of the indole ring for subsequent synthetic transformations. This reaction is typically high-yielding and straightforward.

Experimental Protocol: N-Boc Protection of 7-methyl-1H-indole-3-carbaldehyde

  • Reaction Setup: To a solution of 7-methyl-1H-indole-3-carbaldehyde (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents).

  • Catalyst Addition: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Diagram 1: Synthetic Workflow

SynthesisWorkflow Start 7-Methylindole Vilsmeier Vilsmeier-Haack Formylation (POCl₃, DMF) Start->Vilsmeier Precursor 7-methyl-1H-indole-3-carbaldehyde (CAS: 4771-50-0) Vilsmeier->Precursor BocProtection N-Boc Protection (Boc₂O, DMAP) Precursor->BocProtection FinalProduct This compound BocProtection->FinalProduct

Caption: A two-step synthesis of this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR δ (ppm): ~10.0 (s, 1H, CHO), ~8.0-7.2 (m, 4H, Ar-H), ~2.5 (s, 3H, CH₃), ~1.7 (s, 9H, C(CH₃)₃)
¹³C NMR δ (ppm): ~185 (C=O, aldehyde), ~150 (C=O, Boc), ~140-115 (Ar-C), ~85 (C(CH₃)₃), ~28 (C(CH₃)₃), ~19 (Ar-CH₃)
Mass Spec (ESI) m/z: 260.13 [M+H]⁺, 282.11 [M+Na]⁺

Applications in Research and Drug Discovery

The 3-formylindole scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The Boc-protecting group at the 1-position allows for selective reactions at other positions of the indole ring, particularly for metal-catalyzed cross-coupling reactions or further functionalization of the formyl group.

Potential applications include:

  • Synthesis of Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors. The formyl group can be elaborated into more complex side chains that can interact with the ATP-binding site of various kinases.

  • Development of Antiviral and Anticancer Agents: Indole derivatives have demonstrated a broad spectrum of pharmacological activities.[3] The this compound scaffold can be used to generate novel compounds for screening against various viral and cancer cell lines.

  • Precursor for Complex Natural Product Synthesis: The indole alkaloid family is rich with structurally complex and biologically significant molecules. This functionalized indole can serve as a key building block in the total synthesis of such natural products.

Diagram 2: Logical Relationship of Applications

Applications Core This compound App1 Kinase Inhibitors Core->App1 Elaboration of formyl group App2 Antiviral Agents Core->App2 Scaffold for derivatization App3 Anticancer Agents Core->App3 Scaffold for derivatization App4 Natural Product Synthesis Core->App4 Building block

Caption: Potential applications of this compound.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For specific safety information, it is prudent to refer to the Safety Data Sheet (SDS) of closely related compounds such as 1-Boc-3-formylindole (CAS 57476-50-3), which is classified as an irritant.

References

Methodological & Application

Introduction: The Strategic Importance of 1-Boc-7-methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 1-Boc-7-Methyl-3-formylindole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, three-step guide for the synthesis of this compound, a key heterocyclic building block in medicinal chemistry and organic synthesis. The protocol is designed with an emphasis on explaining the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and pharmaceuticals. Functionalization of the indole ring is crucial for modulating biological activity. The target molecule, this compound, is a versatile intermediate. The methyl group at the 7-position provides a specific substitution pattern, the formyl group at the 3-position is a reactive handle for a wide array of chemical transformations (e.g., reductive amination, Wittig reactions, and oxidations), and the tert-butoxycarbonyl (Boc) group at the 1-position serves as a crucial protecting group.

This guide details a robust and scalable synthetic route, beginning with the synthesis of 7-methylindole, followed by its N-protection, and culminating in a regioselective C3-formylation.

Overall Synthetic Pathway

The synthesis is accomplished via a three-step sequence. First, 7-methylindole is prepared. Second, the indole nitrogen is protected with a Boc group to prevent side reactions and enhance solubility in organic solvents. Finally, the protected indole undergoes a Vilsmeier-Haack reaction to introduce a formyl group regioselectively at the electron-rich C3 position.

G Start o-Toluidine Intermediate1 7-Methylindole Start->Intermediate1 Step 1: Indole Synthesis Intermediate2 1-Boc-7-methylindole Intermediate1->Intermediate2 Step 2: N-Boc Protection FinalProduct This compound Intermediate2->FinalProduct Step 3: Vilsmeier-Haack Formylation

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 7-Methylindole

The initial step involves the construction of the indole core. While several methods exist, such as the Fischer indole synthesis[1], a common route starts from o-toluidine[2]. This section outlines a representative procedure.

Protocol 1: Synthesis of 7-Methylindole

This protocol is adapted from established methods for synthesizing substituted indoles.

Table 1: Reagents and Materials for 7-Methylindole Synthesis

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role
o-Toluidine107.1510.7 g100Starting Material
Chloroacetaldehyde (50% in H₂O)78.5017.3 g110Reagent
Sodium hydroxide (NaOH)40.008.8 g220Base
Toluene-200 mL-Solvent
Hydrochloric acid (HCl), conc.36.46As needed-pH Adjustment

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-toluidine (10.7 g, 100 mmol) and toluene (200 mL).

  • Initial Reaction: While stirring vigorously, slowly add chloroacetaldehyde (17.3 g of 50% aqueous solution, 110 mmol) to the mixture.

  • Basification and Reflux: Add a solution of sodium hydroxide (8.8 g, 220 mmol) in 50 mL of water. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 7-methylindole. Further purification can be achieved by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Part 2: N-Boc Protection of 7-Methylindole

Causality and Expertise: The indole N-H proton is acidic and can interfere with subsequent electrophilic substitution reactions. Protecting the nitrogen with an electron-withdrawing Boc group is a critical step. This protection prevents N-formylation, deprotonation by strong bases, and enhances the nucleophilicity of the indole ring at the C3 position for the subsequent Vilsmeier-Haack reaction. The use of di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a standard and highly efficient method for this transformation[3][4].

Protocol 2: Synthesis of 1-Boc-7-methylindole

Table 2: Reagents and Materials for N-Boc Protection

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role
7-Methylindole131.1813.1 g100Starting Material
Di-tert-butyl dicarbonate (Boc₂O)218.2524.0 g110Boc Source
4-(Dimethylamino)pyridine (DMAP)122.171.22 g10Catalyst
Tetrahydrofuran (THF), anhydrous-250 mL-Solvent

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-methylindole (13.1 g, 100 mmol) in anhydrous THF (250 mL).

  • Addition of Reagents: Add DMAP (1.22 g, 10 mmol) to the solution, followed by the portion-wise addition of Boc₂O (24.0 g, 110 mmol) at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction is typically complete when gas evolution (CO₂) ceases. Monitor the reaction by TLC until the starting indole is fully consumed.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate (200 mL).

  • Washing: Wash the organic solution sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 1-Boc-7-methylindole, which is often a solid or a viscous oil of sufficient purity for the next step[5]. If necessary, it can be purified by flash chromatography (silica gel, eluting with a hexane/ethyl acetate mixture).

Part 3: Vilsmeier-Haack Formylation of 1-Boc-7-methylindole

Scientific Rationale: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds[6][7]. The indole nucleus is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic[8]. The reaction proceeds via an electrophilic iminium salt, known as the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[9][10][11]. This reagent is a mild electrophile, making the reaction highly selective for the activated C3 position of the N-protected indole.

Reaction Mechanism

The mechanism involves two main stages: formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(Me)₂]Cl⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Indole 1-Boc-7-methylindole Iminium Iminium Salt Intermediate Indole->Iminium + Vilsmeier Reagent Aldehyde This compound Iminium->Aldehyde Aqueous Work-up (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack reaction on 1-Boc-7-methylindole.

Protocol 3: Synthesis of this compound

Table 3: Reagents and Materials for Vilsmeier-Haack Formylation

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role
1-Boc-7-methylindole231.3023.1 g100Substrate
N,N-Dimethylformamide (DMF), anhydrous73.098.8 mL115Reagent/Solvent
Phosphorus oxychloride (POCl₃)153.3310.2 mL110Reagent
Dichloromethane (DCM), anhydrous-200 mL-Solvent
Sodium acetate (NaOAc)82.03As needed-Base for work-up
Ice-As needed-Quenching/Cooling

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF (8.8 mL, 115 mmol) to 0 °C in an ice bath. Add POCl₃ (10.2 mL, 110 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent[12].

  • Substrate Addition: Dissolve 1-Boc-7-methylindole (23.1 g, 100 mmol) in anhydrous DCM (200 mL) and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Quenching and Hydrolysis: Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring. Then, slowly add a saturated aqueous solution of sodium acetate until the pH is neutral (pH ~7). This step hydrolyzes the intermediate iminium salt to the final aldehyde product.

  • Extraction: Stir the mixture for 1 hour, then transfer to a separatory funnel. Extract the product with DCM (3 x 150 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then brine (1 x 100 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically a solid. Purify by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to yield pure this compound.

Troubleshooting and Field-Proven Insights

  • Moisture Sensitivity: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents and fresh reagents. POCl₃ is corrosive and reacts violently with water; handle with extreme care in a fume hood[12].

  • Temperature Control: Maintaining a low temperature (0-10 °C) during the formation of the Vilsmeier reagent and the initial addition of the indole substrate is critical to prevent side reactions and decomposition.

  • Incomplete Reaction: If TLC analysis shows significant remaining starting material, the reaction time can be extended, or the temperature can be gently increased (e.g., to 40 °C)[12]. However, this may also increase the formation of byproducts.

  • Work-up: The quenching step is exothermic. Pouring the reaction mixture onto ice must be done slowly and with efficient stirring. Neutralization with a base like sodium acetate or sodium bicarbonate is crucial for the hydrolysis of the iminium intermediate.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the three-step synthesis of this compound. By explaining the rationale behind key steps, such as N-protection and the mechanism of the Vilsmeier-Haack reaction, this guide empowers researchers to not only replicate the synthesis but also to adapt and troubleshoot the procedure effectively. The resulting product is a valuable intermediate for the development of novel therapeutics and complex organic molecules.

References

Application Note & Protocol: Vilsmeier-Haack Formylation of 1-Boc-7-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C3-Formylation of a Protected Indole Scaffold

The Vilsmeier-Haack reaction is a cornerstone of synthetic organic chemistry, providing a reliable and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This transformation is particularly valuable in the synthesis of indole-3-carboxaldehydes, which are pivotal intermediates in the development of a vast array of pharmaceuticals and biologically active molecules.[1][4] This guide provides a comprehensive, in-depth protocol and theoretical background for the Vilsmeier-Haack formylation of 1-Boc-7-methylindole to yield 1-Boc-7-methylindole-3-carboxaldehyde.

The choice of substrate is deliberate. The indole nucleus is a privileged scaffold in medicinal chemistry, and the 7-methyl substituent is a common feature in various bioactive compounds. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen serves a dual purpose: it modulates the electron density of the heterocyclic ring and prevents potential N-formylation, thereby ensuring high regioselectivity for the desired C3-functionalized product.[5] Understanding the interplay between the activating methyl group, the directing and protecting Boc group, and the powerful Vilsmeier reagent is key to mastering this transformation.

This document moves beyond a simple recitation of steps, offering insights into the causality behind the protocol, critical safety considerations, and troubleshooting strategies to empower researchers to achieve reliable and high-yielding results.

Pillar 1: The Underlying Chemistry - Mechanism & Rationale

A robust understanding of the reaction mechanism is fundamental to successful execution and troubleshooting. The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the active electrophile (the Vilsmeier reagent) and the subsequent electrophilic aromatic substitution on the indole ring.[2][6][7]

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of N,N-dimethylformamide (DMF) on the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This generates a highly electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent.[3][7][8] This in situ generation is critical as the reagent is moisture-sensitive.

  • Electrophilic Attack and Formylation: The indole ring, being an electron-rich heterocycle, acts as the nucleophile. The C3 position of indole is the most nucleophilic site, leading to a strong regioselective preference for electrophilic attack at this position.[1] The attack on the Vilsmeier reagent disrupts the aromaticity of the indole ring, forming an iminium intermediate.

  • Hydrolysis to the Aldehyde: The reaction is quenched with water or an aqueous base. During this workup, the iminium salt intermediate is hydrolyzed to furnish the final aldehyde product.[3][6]

The Role of Substituents:

  • 1-Boc Group: The Boc group is an electron-withdrawing carbamate that slightly deactivates the indole ring compared to an unprotected indole. However, its primary role here is protection of the indole nitrogen, preventing side reactions and ensuring that the formylation occurs exclusively on the carbon framework.[5][9] It is generally stable to the reaction conditions but can be sensitive to strongly acidic environments, which are generated during the hydrolysis of POCl₃ if not properly controlled.[10][11]

  • 7-Methyl Group: The methyl group at the C7 position is a weak electron-donating group, which slightly enhances the nucleophilicity of the indole ring, facilitating the electrophilic attack. Its position does not sterically hinder the approach of the electrophile to the C3 position.

Below is a diagram illustrating the mechanistic pathway.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Indole 1-Boc-7-methylindole Indole->Intermediate + Vilsmeier Reagent Product 1-Boc-7-methylindole- 3-carboxaldehyde Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Reaction mechanism for the Vilsmeier-Haack formylation.

Pillar 2: A Validated Experimental Protocol

This protocol has been designed for robustness and reproducibility. Adherence to the specified conditions and safety measures is paramount for a successful outcome.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1-Boc-7-methylindole>98% PurityCommercialStarting material.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%CommercialUsed as both reagent and solvent. Must be dry.
Phosphorus oxychloride (POCl₃)Reagent grade, >99%CommercialHighly corrosive and water-reactive. Handle with extreme care.
Dichloromethane (DCM)Anhydrous, >99.8%CommercialOptional solvent.
Saturated Sodium BicarbonateACS GradeN/AFor neutralization during workup.
Ethyl Acetate (EtOAc)ACS GradeN/AExtraction solvent.
Brine (Saturated NaCl solution)ACS GradeN/AFor washing during extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeN/ADrying agent.
Silica Gel230-400 meshCommercialFor column chromatography.
Step-by-Step Methodology

SAFETY FIRST: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic upon inhalation, and reacts violently with water.[12] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-Boc-7-methylindole (1.0 eq.).

    • Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) (approx. 5-10 mL per gram of indole).

    • Cool the flask to 0 °C in an ice-water bath.

  • Formation of the Vilsmeier Reagent and Reaction:

    • While maintaining the temperature at 0 °C, slowly add phosphorus oxychloride (POCl₃) (1.2 - 1.5 eq.) dropwise to the stirred solution over 15-20 minutes.

    • Causality: A slow, controlled addition is crucial to manage the initial exotherm and ensure the efficient formation of the Vilsmeier reagent.[12]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete when the starting material spot is no longer visible.

  • Workup and Quenching:

    • Critical Step: Prepare a separate beaker containing crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃).

    • Once the reaction is complete, carefully and slowly pour the reaction mixture onto the vigorously stirred ice/bicarbonate slurry. This "reverse quench" is essential for safely neutralizing the excess POCl₃ and hydrolyzing the intermediate.[12] Expect gas evolution (CO₂).

    • Continue stirring until all the ice has melted and the mixture is neutral or slightly basic (check with pH paper).

    • The product may precipitate as a solid. If so, it can be collected by vacuum filtration, washed with cold water, and dried. If it remains oily or dissolved, proceed with liquid-liquid extraction.

  • Extraction and Isolation:

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF used).

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically a solid or a thick oil.

    • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20%).

    • Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure to yield 1-Boc-7-methylindole-3-carboxaldehyde as a solid.

Experimental Workflow Diagram

Workflow start Start setup 1. Reaction Setup (Indole in DMF, 0 °C) start->setup addition 2. Slow Addition of POCl₃ (0 °C) setup->addition reaction 3. Stir at Room Temp (2-4 h, Monitor by TLC) addition->reaction quench 4. Quench Reaction (Pour into Ice/NaHCO₃) reaction->quench extract 5. Extraction (Ethyl Acetate) quench->extract dry 6. Dry & Concentrate (Na₂SO₄, Rotovap) extract->dry purify 7. Purification (Silica Gel Chromatography) dry->purify product Pure Product purify->product

Caption: Step-by-step experimental workflow.

Pillar 3: Data, Troubleshooting, and Authoritative Grounding

Quantitative Data Summary & Expected Results
ParameterValue/Observation
Stoichiometry
1-Boc-7-methylindole1.0 equivalent
POCl₃1.2 - 1.5 equivalents
DMF~5-10 volumes (relative to substrate)
Reaction Conditions
Temperature0 °C to Room Temperature
Time2 - 4 hours
Product 1-Boc-7-methylindole-3-carboxaldehyde
Expected Yield75-90%
AppearanceOff-white to pale yellow solid
Characterization Data
¹H NMR (CDCl₃, 400 MHz)Anticipated shifts: δ ~10.0 (s, 1H, -CHO), 8.1-7.2 (m, Ar-H), 2.7 (s, 3H, -CH₃), 1.7 (s, 9H, -Boc)
IR (KBr, cm⁻¹)Anticipated peaks: ~1730 (C=O, Boc), ~1670 (C=O, aldehyde), ~2820, 2720 (C-H, aldehyde)

Note: Spectroscopic data are predictive and should be confirmed by analysis of the obtained product. Similar compounds are documented in chemical databases.[13][14][15]

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive reagents (moisture in DMF or degraded POCl₃).2. Insufficient temperature or time.1. Use freshly opened or properly stored anhydrous solvents and reagents.2. Allow reaction to stir longer or gently warm to 40-50 °C.
Formation of Side Products 1. Reaction temperature too high.2. Uncontrolled quench.1. Maintain careful temperature control during POCl₃ addition.2. Ensure a slow, controlled quench into a vigorously stirred basic slurry.
Difficult Purification 1. Residual DMF in the crude product.2. Incomplete hydrolysis.1. Ensure thorough washing with water during the extraction phase.2. Stir the quenched mixture for an extended period (e.g., 1 hour) before extraction.
Boc Group Cleavage Highly acidic conditions during workup.Ensure the quenching solution is sufficiently basic to immediately neutralize the HCl and phosphoric acid generated from POCl₃ hydrolysis.

References

Application Notes & Protocols: A Researcher's Guide to the Bartoli Indole Synthesis for 7-Methylindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Bartoli indole synthesis has emerged as a powerful and direct method for the preparation of 7-substituted indoles, a class of compounds often challenging to access through classical synthetic routes like the Fischer or Leimgruber-Batcho syntheses.[1][2][3] This reaction, which utilizes the interaction of ortho-substituted nitroarenes with vinyl Grignard reagents, is particularly effective for generating sterically hindered indoles.[1][4] This guide provides an in-depth exploration of the Bartoli synthesis with a specific focus on the preparation of 7-methylindole derivatives. We will dissect the reaction mechanism, elucidate the critical role of experimental parameters, offer a detailed step-by-step protocol, and discuss the scope and limitations of the methodology to empower researchers in drug development and organic synthesis.

Introduction: The Strategic Advantage of the Bartoli Synthesis

The indole nucleus is a cornerstone structural motif in a vast array of pharmaceuticals and natural products.[5] Consequently, the development of efficient and versatile methods for its synthesis is of paramount importance. Discovered by Giuseppe Bartoli and his colleagues in 1989, the Bartoli indole synthesis provides a convergent and highly effective route to 7-substituted indoles starting from readily available ortho-substituted nitroarenes.[2][6][7]

The key advantages of this methodology include:

  • Direct Access to 7-Substituted Indoles: It is one of the most flexible and shortest routes to this substitution pattern, which is difficult to achieve with other named reactions.[2][8][9]

  • Use of Simple Starting Materials: The reaction employs common nitroarenes and vinyl Grignard reagents.[2]

  • Tolerance for Steric Hindrance: The reaction mechanism is uniquely facilitated by the presence of a sterically demanding ortho-substituent on the nitroarene, making it ideal for the synthesis of compounds like 7-methylindole.[4][6][8]

For the synthesis of 7-methylindole, the reaction proceeds by treating o-nitrotoluene with a vinyl Grignard reagent. This guide will use this specific transformation as the primary example to illustrate the practical application of the synthesis.

The Reaction Mechanism: A Step-by-Step Analysis

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The synthesis requires three equivalents of the vinyl Grignard reagent to proceed to completion when starting from a nitroarene.[8][9] The process can be broken down into several key stages, as illustrated below.

The mechanism begins with the addition of the first equivalent of the vinyl Grignard reagent to the nitro group of the o-substituted nitroarene. This is followed by decomposition to a nitrosoarene intermediate. A second equivalent of the Grignard reagent adds to the nitroso group, which then undergoes a crucial[10][10]-sigmatropic rearrangement facilitated by the ortho-substituent. Subsequent cyclization, reaction with a third Grignard equivalent, and aqueous workup yield the final indole product.[8][9][10]

Bartoli_Mechanism Figure 1: Reaction Mechanism of the Bartoli Indole Synthesis cluster_start Step 1: Nitrosoarene Formation cluster_rearrangement Step 2: Key Rearrangement cluster_cyclization Step 3: Cyclization & Aromatization Start o-Nitrotoluene Grignard1 + Vinyl Grignard (1st eq.) Start->Grignard1 Attack on Nitro Group Nitrosoarene Nitrosoarene Intermediate Intermediate1 Intermediate Adduct Grignard1->Intermediate1 Intermediate1->Nitrosoarene Decomposition Grignard2 + Vinyl Grignard (2nd eq.) Nitrosoarene->Grignard2 Attack on Nitroso Rearranged [3,3]-Sigmatropic Rearrangement Intermediate Intermediate2 Adduct Grignard2->Intermediate2 Intermediate2->Rearranged Sterically driven Cyclized Cyclized Intermediate Rearranged->Cyclized Intramolecular Attack Grignard3 + Vinyl Grignard (3rd eq.) Cyclized->Grignard3 Deprotonation Product 7-Methylindole Salt Dimagnesium Salt Grignard3->Salt Workup Aqueous Workup (e.g., NH4Cl) Salt->Workup Protonation & Dehydration Workup->Product

Caption: Figure 1: Reaction Mechanism of the Bartoli Indole Synthesis.

Causality of Experimental Parameters

The success of the Bartoli synthesis is highly dependent on careful control of several experimental variables. Understanding the reasoning behind these choices is key to achieving high yields and purity.

ParameterRecommended ConditionRationale & Expert Insights
Starting Material ortho-Substituted NitroareneThe presence of an ortho-substituent (like the methyl group in o-nitrotoluene) is crucial.[4][6][9] Its steric bulk forces the molecule into a conformation that facilitates the key[10][10]-sigmatropic rearrangement, which is the rate-determining step.[8] Reactions with meta- or para-substituted nitroarenes typically fail or produce aniline byproducts in low yields.[1][10]
Grignard Reagent 3.0 - 3.5 equivalents of Vinyl GrignardThree equivalents are stoichiometrically necessary when starting from a nitroarene.[8] 1st eq: Reduces the nitro group to a nitroso group. 2nd eq: Adds to the nitroso group and is incorporated into the final indole ring. 3rd eq: Acts as a base to deprotonate an intermediate, facilitating rearomatization.[9][10] Using a slight excess (e.g., 3.2 eq.) can help drive the reaction to completion.
Solvent Anhydrous Tetrahydrofuran (THF)THF is the solvent of choice as it effectively solvates the Grignard reagent and the magnesium salts formed during the reaction. Ether (Et₂O) can also be used.[4] Strict anhydrous conditions are mandatory to prevent quenching of the highly basic Grignard reagent.
Temperature -40 °C to 0 °CThe reaction is typically initiated at a low temperature (e.g., -40 °C) and allowed to warm slowly.[1][10] This helps to control the initial highly exothermic addition of the Grignard reagent and minimize side reactions. Maintaining a low temperature during the addition is critical for selectivity and yield.
Workup Saturated Aqueous NH₄ClQuenching the reaction with a saturated solution of ammonium chloride provides a proton source that is acidic enough to protonate the intermediates and facilitate the final dehydration to the aromatic indole but mild enough to avoid degradation of the product.[1][6]

Detailed Experimental Protocol: Synthesis of 7-Methylindole

This protocol describes the synthesis of 7-methylindole from o-nitrotoluene and vinylmagnesium bromide.

Materials & Reagents:

  • o-Nitrotoluene

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Inert atmosphere setup (Nitrogen or Argon line with bubbler)

  • Ice-salt or dry ice-acetone bath

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow

Caption: Figure 2: General experimental workflow for the Bartoli synthesis.

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried three-neck 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add o-nitrotoluene (e.g., 1.37 g, 10 mmol).

  • Solvent Addition: Add 50 mL of anhydrous THF to the flask. Stir the solution under a positive pressure of nitrogen until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to -40 °C using a dry ice/acetone bath.

  • Grignard Reagent Addition: Charge the dropping funnel with vinylmagnesium bromide (1.0 M in THF, 32 mL, 32 mmol, 3.2 equivalents). Add the Grignard solution dropwise to the stirred reaction mixture over a period of 30-45 minutes. It is crucial to maintain the internal temperature below -30 °C during the addition. An initial color change to a deep, dark solution is typically observed.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at -40 °C for an additional 30 minutes. Then, remove the cooling bath and allow the reaction to slowly warm to 0 °C. Maintain stirring at 0 °C for 2 hours.

  • Quenching: Cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous NH₄Cl solution. Caution: The quenching process is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash them with brine (1 x 50 mL). Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10% ethyl acetate) to afford the pure 7-methylindole.

Scope, Limitations, and Troubleshooting

While powerful, the Bartoli synthesis has its limitations. The primary constraint is the absolute requirement for an ortho-substituent on the nitroarene.[2][11][12]

  • Dobbs Modification: To overcome this, Adrian Dobbs developed a modification using an ortho-bromine as a temporary directing group, which can be removed in a subsequent step via radical dehalogenation, thereby expanding the scope to formally unsubstituted 7-position indoles.[8]

  • Substrate Compatibility: The strongly basic and nucleophilic nature of the Grignard reagent limits the tolerance of certain functional groups (e.g., esters, ketones, unprotected alcohols, and acids) on the nitroarene starting material.[12]

  • Troubleshooting - Low Yield: If the yield is low, consider the following:

    • Grignard Quality: Ensure the Grignard reagent is fresh and has been properly titrated. Its quality is paramount.

    • Anhydrous Conditions: Double-check that all glassware was rigorously dried and that the solvent was truly anhydrous.

    • Temperature Control: Inadequate cooling during the Grignard addition can lead to a host of side reactions.

References

Application Notes & Protocols: Strategic Synthesis of Novel Anticancer Agents from 1-Boc-7-Methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of compounds with significant biological activity, including many clinically approved anticancer agents.[1][2][3] This guide provides a detailed exploration of synthetic strategies starting from 1-Boc-7-methyl-3-formylindole, a versatile and strategically functionalized building block for the development of novel oncology drug candidates. We will delve into five robust synthetic pathways, explaining the chemical logic behind each transformation and providing detailed, field-tested protocols. The objective is to empower researchers and drug development professionals to leverage this starting material to generate diverse libraries of indole-based compounds for anticancer screening. Methodologies covered include reductive amination, Horner-Wadsworth-Emmons olefination, Pictet-Spengler cyclization, carbazole synthesis, and the construction of indole-heterocycle hybrids.

The Strategic Value of the Starting Material

The choice of this compound as a precursor is deliberate and offers several synthetic advantages:

  • Indole Core: Provides the fundamental pharmacophore known to interact with various biological targets implicated in cancer, such as tubulin, kinases, and DNA.[4][5]

  • 3-Formyl Group: This aldehyde functionality is a versatile chemical "handle." It is an electrophilic center, readily participating in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for extensive diversification at a key position for biological activity.

  • 1-Boc Group: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the indole nitrogen. This is critical for two reasons: 1) It prevents unwanted side reactions at the nitrogen, which can be nucleophilic or acidic, and 2) It enhances the solubility of indole intermediates in common organic solvents, simplifying reaction setup and purification.

  • 7-Methyl Group: Substitution at the 7-position can sterically influence the conformation of substituents at the 1-position and can be a key interaction point with biological targets. Its presence allows for the exploration of structure-activity relationships (SAR) around the benzene portion of the indole ring.

The overall synthetic logic is to use the 3-formyl group as a branching point to construct a variety of molecular architectures with potential anticancer efficacy.

G cluster_strategies Synthetic Diversification Pathways cluster_products Resulting Compound Classes start This compound reductive_amination Reductive Amination start->reductive_amination R-NH2, [H] hwe Horner-Wadsworth-Emmons start->hwe Phosphonate Ylide pictet Pictet-Spengler start->pictet β-Arylethylamine, H+ carbazole Carbazole Synthesis start->carbazole Knoevenagel/Cyclization heterocycle Heterocycle Hybridization start->heterocycle Multi-step amines Indole-3-methylamines reductive_amination->amines alkenes α,β-Unsaturated Systems hwe->alkenes beta_carbolines β-Carbolines pictet->beta_carbolines carbazoles Carbazole Derivatives carbazole->carbazoles hybrids Indole-Triazoles, -Thiazoles, etc. heterocycle->hybrids

Figure 1: Overview of synthetic strategies for the diversification of this compound.

Synthetic Strategies and Protocols

Strategy 1: Horner-Wadsworth-Emmons (HWE) Olefination for α,β-Unsaturated Indoles

Rationale: The HWE reaction is a powerful and highly reliable method for the stereoselective synthesis of alkenes, predominantly favoring the formation of the (E)-isomer.[6][7] By reacting the 3-formylindole with a stabilized phosphonate ylide, we can introduce an α,β-unsaturated carbonyl or cyano group. This Michael acceptor moiety is a common feature in anticancer agents that act as covalent inhibitors of key enzymes, such as kinases.

HWE_Workflow start This compound reaction HWE Reaction (THF, 0°C to RT) start->reaction phosphonate Triethyl phosphonoacetate phosphonate->reaction base Base (e.g., NaH) base->reaction product (E)-Ethyl 3-(1-Boc-7-methyl-1H-indol-3-yl)acrylate reaction->product

Figure 2: Workflow for the Horner-Wadsworth-Emmons (HWE) reaction.

Protocol 1: Synthesis of (E)-Ethyl 3-(1-Boc-7-methyl-1H-indol-3-yl)acrylate

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 30 mL) and cool the suspension to 0°C using an ice bath.

  • Ylide Formation: Slowly add triethyl phosphonoacetate (2.17 mL, 11 mmol, 1.1 equiv) dropwise to the stirred suspension. Causality Note: The strong base (NaH) deprotonates the α-carbon of the phosphonate, forming the highly nucleophilic phosphonate carbanion required for the reaction.[8][9] Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for an additional 30 minutes. The solution should become clear.

  • Aldehyde Addition: Re-cool the mixture to 0°C and add a solution of this compound (2.73 g, 10 mmol, 1.0 equiv) in anhydrous THF (15 mL) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (50 mL) and then brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the title compound as a solid.

Strategy 2: Pictet-Spengler Reaction for Tetrahydro-β-carboline Scaffolds

Rationale: The Pictet-Spengler reaction is a classic acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form a tetrahydroisoquinoline or, in our case, a tetrahydro-β-carboline.[10][11] This scaffold is found in numerous alkaloids with potent anticancer activities.[12] Using our 3-formylindole, we can react it with amines like tryptamine or phenethylamine to access this valuable heterocyclic system.

Pictet_Spengler_Workflow start This compound reaction Pictet-Spengler Reaction (DCM, Reflux) start->reaction amine Tryptamine amine->reaction acid Acid Catalyst (e.g., TFA) acid->reaction product Tetrahydro-β-carboline Derivative reaction->product

Figure 3: Workflow for the Pictet-Spengler reaction.

Protocol 2: Synthesis of a Tetrahydro-β-carboline Derivative

  • Reactant Setup: In a 50 mL round-bottom flask, dissolve this compound (1.37 g, 5 mmol, 1.0 equiv) and tryptamine (0.80 g, 5 mmol, 1.0 equiv) in dichloromethane (DCM, 25 mL).

  • Acid Catalyst: Add trifluoroacetic acid (TFA, 0.38 mL, 5 mmol, 1.0 equiv) dropwise to the solution at room temperature. Causality Note: The acid protonates the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by the primary amine of tryptamine to form a Schiff base/iminium ion intermediate. The electron-rich indole ring of the tryptamine moiety then performs an intramolecular electrophilic attack to close the ring.[10]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 40°C). Stir for 12-24 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and neutralize the acid by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel (eluent: 2-5% methanol in dichloromethane) to afford the desired tetrahydro-β-carboline product.

Strategy 3: Synthesis of Carbazole Derivatives

Rationale: Carbazole derivatives are known for their ability to intercalate with DNA and inhibit topoisomerase, leading to significant anticancer activity.[13][14] A plausible route from our 3-formylindole involves an initial Knoevenagel condensation with an active methylene compound (e.g., dimedone), followed by an intramolecular cyclization and subsequent aromatization to furnish the rigid, planar carbazole core.

Carbazole_Workflow start This compound step1 Knoevenagel Condensation (Toluene, Dean-Stark) start->step1 dimedone Dimedone dimedone->step1 catalyst Base Catalyst (e.g., Piperidine) catalyst->step1 intermediate Condensation Adduct step1->intermediate step2 Cyclization/Aromatization (High Temp or Oxidant) intermediate->step2 product Carbazole Derivative step2->product

Figure 4: General workflow for the synthesis of carbazole derivatives.

Protocol 3: Synthesis of a Carbazole Precursor via Knoevenagel Condensation

  • Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (2.73 g, 10 mmol), dimedone (1.40 g, 10 mmol), and toluene (50 mL).

  • Catalyst Addition: Add piperidine (0.1 mL, 1 mmol, 0.1 equiv) as a catalyst. Causality Note: Piperidine acts as a base to deprotonate the active methylene compound (dimedone), forming a nucleophile that attacks the aldehyde. It also facilitates the subsequent dehydration step.

  • Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue heating for 8-16 hours until no more water is collected and TLC indicates consumption of the starting materials.

  • Cooling and Concentration: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid, the Knoevenagel adduct, can often be purified by recrystallization from ethanol or by flash column chromatography. This intermediate can then be carried forward for cyclization/aromatization under various conditions (e.g., heating with Pd/C) to form the final carbazole.

Representative Biological Activity

The synthetic strategies outlined above can produce compounds with significant antiproliferative activity. While specific data for derivatives of this compound require experimental validation, we can present representative data from the literature for structurally analogous compounds to illustrate the potential of these scaffolds.

Compound ClassRepresentative StructureCancer Cell LineIC₅₀ (µM)Reference
Indolyl-1,2,4-triazole3-(3',4',5'-trimethoxyphenyl)-5-(N-methyl-3'-indolyl)-1,2,4-triazolePaCa2 (Pancreatic)0.8[15][16]
Indole-based Sulfonohydrazide4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-468 (Breast)8.2[17]
Carbazole DerivativeN/A (General Class)MCF-7 (Breast)6.44[13]
7-Azaindole HybridMeldrum's acid-azaindole-triazole hybridHeLa (Cervical)4.44

This table is for illustrative purposes only and presents data for compounds that are structurally related to the potential products of the described syntheses. IC₅₀ values are highly dependent on the specific structure and cell line tested.

Conclusion

This compound is a high-value starting material for the synthesis of diverse libraries of potential anticancer agents. The 3-formyl group serves as an excellent anchor point for a variety of robust and well-established chemical transformations, including olefination, cyclization, and condensation reactions. The protocols provided herein offer a validated starting point for researchers to explore the rich chemical space of indole derivatives. Each synthetic choice is grounded in the established principles of medicinal chemistry, aiming to generate molecules with the structural motifs commonly found in effective oncology drugs. Subsequent biological screening of these novel compounds is a critical next step in the journey toward identifying new therapeutic leads.

References

Application Notes and Protocols for the Exploration of 1-Boc-7-Methyl-3-formylindole in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Indole Scaffold in Inflammation

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs.[1][2][3][4] Its structural versatility and ability to interact with a wide range of biological targets have made it a focal point in the search for novel therapeutics.[4][5] In the realm of inflammation, indole derivatives have shown significant promise, with some exhibiting potent anti-inflammatory effects by modulating key signaling pathways.[1][6][7][8] The well-known nonsteroidal anti-inflammatory drug (NSAID), Indomethacin, features an indole core, highlighting the therapeutic potential of this heterocyclic system.[1][8]

This document provides detailed application notes and protocols for the investigation of a specific indole derivative, 1-Boc-7-Methyl-3-formylindole , as a potential anti-inflammatory agent. While this specific molecule is not extensively characterized in publicly available literature, its structure, featuring a protected indole nitrogen, a methyl group at the 7-position, and a formyl group at the 3-position, presents a unique starting point for drug discovery. The Boc (tert-butyloxycarbonyl) protecting group offers a strategic handle for further chemical modification, while the formyl group can be a key pharmacophore or a site for derivatization to enhance activity and selectivity.[9]

These protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory properties of this compound, from initial in vitro screening to elucidation of its mechanism of action.

Part 1: Foundational Screening for Anti-Inflammatory Activity

The initial phase of investigation focuses on determining whether this compound possesses intrinsic anti-inflammatory properties. A widely accepted and robust in vitro model for this purpose is the use of lipopolysaccharide (LPS)-stimulated macrophages.[10][11][12][13] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators.[10][11]

Experimental Workflow: Initial Screening

G cluster_0 Cell Culture & Seeding cluster_1 Treatment & Stimulation cluster_2 Endpoint Assays A RAW 264.7 Macrophage Culture B Cell Seeding in 96-well plates A->B C Pre-treatment with This compound B->C D LPS Stimulation C->D E Nitric Oxide (NO) Assay (Griess Reagent) D->E F Cytokine Analysis (ELISA) (TNF-α, IL-6) D->F G Cell Viability Assay (MTT) D->G

Caption: Initial screening workflow for anti-inflammatory activity.

Protocol 1.1: Assessment of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Rationale: During inflammation, macrophages produce nitric oxide (NO), a key signaling molecule and inflammatory mediator, through the action of inducible nitric oxide synthase (iNOS).[14] The Griess assay provides a simple and sensitive colorimetric method to measure nitrite (a stable product of NO), thereby quantifying NO production.[15][16][17][18]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

  • Sodium Nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[18]

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO).

  • Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[18]

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration using a standard curve generated with sodium nitrite.

Protocol 1.2: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Rationale: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines secreted by activated macrophages.[6][10][11][19][20] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the levels of these cytokines in the cell culture supernatant.[21][22][23][24][25]

Materials:

  • Cell culture supernatants from Protocol 1.1

  • Human TNF-α and IL-6 ELISA kits

  • Wash buffer

  • Substrate solution

  • Stop solution

  • 96-well ELISA plates

Procedure:

  • Follow the manufacturer's instructions provided with the specific TNF-α and IL-6 ELISA kits.[21][24][25]

  • General Steps:

    • Coat the ELISA plate with the capture antibody.

    • Add the cell culture supernatants and standards to the wells.

    • Add the detection antibody.

    • Add the enzyme conjugate (e.g., streptavidin-HRP).

    • Add the substrate solution and allow color to develop.

    • Add the stop solution.

  • Measurement: Read the absorbance at the recommended wavelength (typically 450 nm).

  • Quantification: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.[23]

Data Presentation:

Concentration of this compound (µM)NO Production (% of LPS control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)Cell Viability (%)
0 (No LPS)100
0 (LPS only)100
1
5
10
25
50

Part 2: Elucidating the Mechanism of Action

If the initial screening reveals significant anti-inflammatory activity, the next logical step is to investigate the underlying molecular mechanism. Key inflammatory signaling pathways that are often targeted by anti-inflammatory agents include NF-κB, MAPK, and JAK-STAT.

Key Inflammatory Signaling Pathways
  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[26][27][28][29][30] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation (e.g., by LPS), IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate gene transcription.[27][29][30]

  • MAPK Pathway: Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in transducing extracellular signals to cellular responses, including inflammation.[31][32][33] The three main MAPK subfamilies are ERK, JNK, and p38. Activation of these kinases can lead to the production of pro-inflammatory cytokines.[34]

  • JAK-STAT Pathway: The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for many cytokines and growth factors.[35][36][37] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.[35][37]

Protocol 2.1: Investigating the Effect on the NF-κB Pathway via Western Blot

Rationale: Western blotting can be used to assess the levels of key proteins in the NF-κB pathway. A decrease in the phosphorylation of p65 or the degradation of IκBα in the presence of this compound would suggest its inhibitory effect on this pathway.[38][39][40][41]

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 2 hours, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes) to capture the transient phosphorylation and degradation events.

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.[42]

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Signaling Pathway Visualization

G cluster_0 NF-κB Signaling Pathway cluster_1 Potential Inhibition Point LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 Degrades & Releases p65_p50_nuc p65/p50 (in Nucleus) p65_p50->p65_p50_nuc Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) p65_p50_nuc->Genes Induces Compound 1-Boc-7-Methyl- 3-formylindole Compound->IKK Inhibits? Compound->IkBa Prevents Degradation? Compound->p65_p50_nuc Blocks Translocation?

Caption: Potential points of inhibition of the NF-κB pathway.

Part 3: Derivatization and Structure-Activity Relationship (SAR) Studies

The indole scaffold is highly amenable to chemical modification, allowing for the synthesis of a library of analogs to explore structure-activity relationships (SAR).[2][4][5][9] The this compound provides several handles for derivatization:

  • N1-Position: The Boc group can be removed and replaced with other substituents to investigate the influence of the N-substituent on activity.

  • C3-Position: The formyl group can be converted to other functional groups (e.g., oximes, hydrazones, Schiff bases) to explore their impact on potency and selectivity.

  • Aromatic Ring: Further substitution on the benzene ring could be explored, although this would require de novo synthesis.

Medicinal Chemistry Workflow

G Start 1-Boc-7-Methyl- 3-formylindole N1_deBoc N1-Deprotection Start->N1_deBoc C3_deriv C3-Formyl Derivatization Start->C3_deriv N1_deriv N1-Derivatization N1_deBoc->N1_deriv Library Analog Library Synthesis N1_deriv->Library C3_deriv->Library Screening In Vitro Screening (Protocols 1.1 & 1.2) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for derivatization and SAR studies.

Conclusion and Future Directions

These application notes and protocols provide a comprehensive framework for the initial evaluation of this compound as a potential anti-inflammatory agent. The proposed experiments will help to determine its efficacy in vitro and shed light on its mechanism of action. Positive results from these studies would warrant further investigation, including in vivo studies in animal models of inflammation and more detailed mechanistic studies. The versatility of the indole scaffold suggests that this compound could be a valuable starting point for the development of novel and potent anti-inflammatory drugs.

References

Navigating the N-Boc Deprotection of 3-Formylindoles: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Boc Deprotection in Indole Chemistry

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities. Its stability across a wide array of reaction conditions, coupled with its generally straightforward removal, makes it an invaluable tool in the synthesis of complex molecules, particularly in the realm of pharmaceuticals and natural products. The indole scaffold, a privileged structure in medicinal chemistry, frequently requires N-protection to modulate its reactivity during synthetic transformations. The 3-formylindole moiety, in particular, is a versatile intermediate, serving as a precursor to a multitude of biologically active compounds.

However, the deprotection of N-Boc-3-formylindoles is not always a trivial matter. The electron-withdrawing nature of the 3-formyl group can influence the reactivity of the indole nitrogen and the stability of the Boc group, sometimes necessitating carefully optimized conditions to achieve clean and efficient cleavage without compromising the integrity of the molecule. This guide provides a comprehensive overview of the experimental procedures for the N-Boc deprotection of 3-formylindoles, delving into the mechanistic underpinnings of various methods and offering practical, field-proven protocols for researchers, scientists, and drug development professionals.

Understanding the Mechanistic Landscape of N-Boc Deprotection

The removal of the Boc group typically proceeds through an acid-catalyzed mechanism. The initial step involves the protonation of the carbonyl oxygen of the Boc group, which weakens the C-O bond. This is followed by the departure of a stable tert-butyl cation and the formation of a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.[1][2]

G cluster_0 Acid-Catalyzed N-Boc Deprotection A N-Boc-3-formylindole B Protonated Intermediate A->B  H+ (e.g., TFA, HCl) C Carbamic Acid Intermediate + t-Butyl Cation B->C Cleavage D 3-Formylindole + CO2 C->D Decarboxylation

Caption: Acid-catalyzed mechanism for N-Boc deprotection.

While acidic conditions are the most common, alternative methods, including basic and thermal approaches, have also been developed, offering milder options for sensitive substrates.

Methodologies for N-Boc Deprotection of 3-Formylindoles

The choice of deprotection method is contingent upon several factors, including the stability of other functional groups within the molecule, the desired reaction scale, and the required purity of the final product.

Acidic Deprotection: The Workhorse of N-Boc Removal

Acidic conditions are the most frequently employed for N-Boc deprotection due to their efficiency and broad applicability.

TFA is a strong acid commonly used for Boc deprotection, often in a solution with a co-solvent like dichloromethane (DCM).[3] The reaction is typically rapid and proceeds at room temperature.

Protocol: TFA-Mediated N-Boc Deprotection

  • Preparation: Dissolve the N-Boc-3-formylindole (1.0 equiv) in anhydrous DCM (0.1–0.2 M).

  • Reagent Addition: To the stirred solution, add trifluoroacetic acid (TFA) (5-10 equiv). For sensitive substrates, this can be done at 0 °C to moderate the reaction rate.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The deprotected product will have a lower Rf value on the TLC plate due to its increased polarity.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Purification: The crude product, often obtained as a TFA salt, can be purified by recrystallization, precipitation from a suitable solvent system (e.g., diethyl ether), or column chromatography. To obtain the free amine, a basic work-up with a mild base like sodium bicarbonate is necessary.[5]

Expert Insight: The tert-butyl cation generated during the reaction can act as an electrophile and lead to side reactions, especially with electron-rich aromatic systems.[6] The addition of a scavenger, such as triethylsilane or anisole, can trap this cation and prevent unwanted side product formation.

A solution of HCl in an organic solvent like dioxane or methanol is another effective and widely used reagent for Boc deprotection.[7][8] This method often provides the product as a hydrochloride salt, which can be advantageous for purification and handling.[9]

Protocol: HCl-Mediated N-Boc Deprotection

  • Preparation: Dissolve the N-Boc-3-formylindole (1.0 equiv) in anhydrous dioxane or methanol (0.1–0.2 M).

  • Reagent Addition: Add a 4M solution of HCl in dioxane (5-10 equiv) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.

  • Purification: The precipitated salt can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Basic Deprotection: A Milder Alternative for Sensitive Substrates

For molecules containing acid-labile functional groups, basic conditions can provide a viable alternative for N-Boc deprotection, particularly for activated systems like indoles.[10]

A catalytic amount of sodium methoxide in methanol can efficiently cleave the N-Boc group from indoles at room temperature.[11][12] This method is particularly useful when acidic conditions are not tolerated.

Protocol: NaOMe-Mediated N-Boc Deprotection

  • Preparation: Dissolve the N-Boc-3-formylindole (1.0 equiv) in anhydrous methanol (0.1–0.2 M).

  • Reagent Addition: Add a catalytic amount of sodium methoxide (e.g., 0.1-0.2 equiv) to the solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., acetic acid). Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by extraction and subsequent column chromatography.

Thermal Deprotection: A Catalyst-Free Approach

In some cases, the N-Boc group can be removed thermally, without the need for any reagents. This method is often performed in a high-boiling solvent like trifluoroethanol (TFE) or under microwave irradiation.[13][14]

Protocol: Thermal N-Boc Deprotection

  • Preparation: Dissolve the N-Boc-3-formylindole in a suitable high-boiling solvent such as 2,2,2-trifluoroethanol (TFE).

  • Reaction: Heat the solution to reflux or utilize microwave irradiation at an elevated temperature (e.g., 150 °C).[14]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Comparative Summary of Deprotection Methods

MethodReagentsSolventTemperatureTypical Reaction TimeAdvantagesDisadvantages
Acidic (TFA) Trifluoroacetic AcidDichloromethane0 °C to RT30 min - 4 hFast, efficient, widely applicableHarsh conditions, potential for side reactions
Acidic (HCl) HCl in Dioxane/MethanolDioxane, MethanolRT1 - 16 hForms easily handled HCl salt, milder than TFACan be slower than TFA
Basic (NaOMe) Sodium Methoxide (catalytic)MethanolRT1 - 6 hMild conditions, good for acid-sensitive substratesSubstrate scope may be limited
Thermal NoneTFE, HFIPHigh Temp (e.g., 150 °C)1 - 12 hCatalyst-free, clean reactionRequires high temperatures, not suitable for all substrates

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reagent, low temperature, or short reaction time.Increase the equivalents of acid/base, raise the temperature, or extend the reaction time.
Side Product Formation Reaction of the tert-butyl cation with the indole ring or other nucleophiles.Add a scavenger (e.g., triethylsilane, anisole) to the reaction mixture.
Poor Yield Decomposition of the product under harsh conditions.Switch to a milder deprotection method (e.g., basic or thermal).
Difficult Purification Oily product (TFA salt), co-eluting impurities.Convert the TFA salt to the free base or HCl salt for easier handling. Optimize chromatographic conditions.

Experimental Workflow Overview

G Start Start: N-Boc-3-formylindole Step1 Dissolve in Anhydrous Solvent Start->Step1 Step2 Add Deprotection Reagent (Acid, Base, or Heat) Step1->Step2 Step3 Monitor Reaction (TLC/LC-MS) Step2->Step3 Step4 Work-up (Quench, Extract, Concentrate) Step3->Step4 Reaction Complete Step5 Purification (Chromatography/Recrystallization) Step4->Step5 End Final Product: 3-Formylindole Step5->End

Caption: General experimental workflow for N-Boc deprotection.

Conclusion

The N-Boc deprotection of 3-formylindoles is a critical transformation in the synthesis of many valuable compounds. While acidic methods remain the most common and robust, a range of alternative conditions are available to accommodate sensitive substrates. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and diligent reaction monitoring are paramount to achieving a successful outcome. This guide provides the foundational knowledge and practical protocols to empower researchers in navigating this important synthetic step with confidence and efficiency.

References

Scale-Up Synthesis of 1-Boc-7-Methyl-3-formylindole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Indoles in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Among the vast array of functionalized indoles, 1-Boc-7-Methyl-3-formylindole stands out as a pivotal intermediate. The strategic placement of the methyl group at the 7-position and the formyl group at the 3-position, combined with the synthetically versatile Boc-protecting group on the indole nitrogen, makes this molecule a highly valuable building block for the synthesis of complex therapeutic agents. Its applications span from the development of novel kinase inhibitors to potent antiviral and anti-inflammatory compounds.

This comprehensive guide provides a detailed, scalable, and field-proven methodology for the synthesis of this compound. We will delve into the strategic considerations behind each synthetic step, from the preparation of the 7-methylindole precursor to the final Vilsmeier-Haack formylation. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible protocol for the large-scale production of this key intermediate.

Synthetic Strategy: A Three-Step Approach to the Target Molecule

The synthesis of this compound is most efficiently achieved through a three-step sequence, as outlined below. This strategy prioritizes the use of readily available starting materials, robust reactions amenable to scale-up, and straightforward purification procedures.

Synthetic_Pathway o-Toluidine o-Toluidine 7-Methylindole 7-Methylindole o-Toluidine->7-Methylindole Step 1: Madelung Indole Synthesis 1-Boc-7-Methylindole 1-Boc-7-Methylindole 7-Methylindole->1-Boc-7-Methylindole Step 2: Boc-Protection This compound This compound 1-Boc-7-Methylindole->this compound Step 3: Vilsmeier-Haack Formylation

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of the Precursor - 7-Methylindole

The journey to our target molecule begins with the synthesis of 7-methylindole. While several methods exist for indole synthesis, the Madelung reaction offers a direct and scalable approach from readily available o-toluidine.[1] This reaction involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base.

Protocol 1.1: Preparation of N-formyl-o-toluidine
Reagent/SolventMolecular Weight ( g/mol )Quantity (for 1 mol scale)Moles
o-Toluidine107.15107.15 g1.0
Formic Acid (99%)46.0348.33 g (40.3 mL)1.05

Step-by-Step Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add o-toluidine (107.15 g, 1.0 mol).

  • Heat the o-toluidine to 60 °C with stirring.

  • Slowly add formic acid (48.33 g, 1.05 mol) dropwise over 30 minutes, maintaining the internal temperature below 80 °C.

  • After the addition is complete, heat the reaction mixture to 100 °C and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the o-toluidine is consumed.

  • Allow the reaction mixture to cool to room temperature. The crude N-formyl-o-toluidine can be used directly in the next step without further purification.

Protocol 1.2: Madelung Cyclization to 7-Methylindole
Reagent/SolventMolecular Weight ( g/mol )Quantity (for 1 mol scale)Moles
N-formyl-o-toluidine135.16135.16 g (from previous step)1.0
Potassium tert-butoxide112.21224.42 g2.0
tert-Butanol74.121 L-

Step-by-Step Procedure:

  • In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add potassium tert-butoxide (224.42 g, 2.0 mol) and tert-butanol (1 L).

  • Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere until the potassium tert-butoxide is fully dissolved.

  • Add the crude N-formyl-o-toluidine (135.16 g, 1.0 mol) portion-wise over 30 minutes to the refluxing solution.

  • Continue refluxing for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into 2 L of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine (500 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain crude 7-methylindole.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 7-methylindole. A typical yield is in the range of 70-80%.

Part 2: Boc-Protection of 7-Methylindole

With the 7-methylindole in hand, the next crucial step is the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. This is essential to prevent side reactions at the nitrogen atom during the subsequent electrophilic formylation and to enhance the solubility of the indole in organic solvents. A common and effective method for N-Boc protection of indoles involves the use of a strong base like sodium hydride to deprotonate the indole, followed by quenching with di-tert-butyl dicarbonate (Boc-anhydride).[2][3]

Boc_Protection cluster_0 Workflow for Boc-Protection Start Start Dissolve 7-Methylindole in THF Dissolve 7-Methylindole in THF Start->Dissolve 7-Methylindole in THF Add NaH Add NaH Dissolve 7-Methylindole in THF->Add NaH Stir at 0°C Stir at 0°C Add NaH->Stir at 0°C Add Boc-anhydride Add Boc-anhydride Stir at 0°C->Add Boc-anhydride Warm to RT and Stir Warm to RT and Stir Add Boc-anhydride->Warm to RT and Stir Quench with Water Quench with Water Warm to RT and Stir->Quench with Water Extract with EtOAc Extract with EtOAc Quench with Water->Extract with EtOAc Purify Purify Extract with EtOAc->Purify End End Purify->End

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 1-Boc-7-Methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1-Boc-7-methyl-3-formylindole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance yield and purity.

Overview of the Synthesis

The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction involves the formylation of an electron-rich aromatic ring, in this case, the 1-Boc-7-methylindole, using a Vilsmeier reagent.[5][6] The Vilsmeier reagent is typically prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][5][7][8] The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[4][5][6]

The presence of the electron-donating 7-methyl group and the Boc-protecting group on the indole nitrogen influences the reactivity of the substrate. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and therefore, it works best with electron-rich aromatic compounds.[5][7]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: Why is the yield of my this compound consistently low?

Answer: Low yields in the Vilsmeier-Haack reaction are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Recommended Solution
Poor Quality Reagents Ensure that the DMF is anhydrous and freshly distilled.[7][9] Old or wet DMF can contain dimethylamine, which can react with and deactivate the Vilsmeier reagent.[10] Similarly, use fresh, high-purity POCl₃.
Inefficient Vilsmeier Reagent Formation The formation of the Vilsmeier reagent (a chloroiminium salt) is critical.[5][7] Prepare the reagent in situ at a low temperature (0 °C) before adding the indole substrate.[8]
Suboptimal Reaction Temperature The reaction temperature can significantly impact the yield.[6][8] While the Vilsmeier reagent is formed at 0 °C, the subsequent reaction with the indole may require gentle heating (e.g., 40-60 °C) to proceed to completion.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and time.
Incomplete Hydrolysis The final step of the reaction is the hydrolysis of the iminium intermediate to the aldehyde.[4][5][6] Ensure that the aqueous workup is thorough and that the pH is adjusted appropriately to facilitate complete hydrolysis.
Incorrect Stoichiometry The molar ratio of the Vilsmeier reagent to the indole substrate is crucial.[7] An excess of the Vilsmeier reagent is often necessary.[7] A common starting point is to use 1.5 equivalents of the reagent relative to the substrate.[8]

Question 2: I am observing a significant amount of starting material (1-Boc-7-methylindole) remaining after the reaction. What should I do?

Answer: The presence of unreacted starting material typically indicates an incomplete reaction. Here are some steps to address this:

  • Increase Reaction Time: The reaction may not have been allowed to proceed to completion.[8] Extend the reaction time and monitor the progress by TLC until the starting material spot disappears or is significantly diminished.

  • Increase Reaction Temperature: For less reactive substrates, a higher temperature may be required.[6][8] Gradually increase the temperature, for example, from room temperature to 50-60 °C, while monitoring the reaction.

  • Increase Equivalents of Vilsmeier Reagent: An insufficient amount of the formylating agent will lead to an incomplete reaction.[8] Increase the equivalents of the Vilsmeier reagent to 2.0 or even 3.0 equivalents relative to the indole.

Question 3: My final product is difficult to purify, and I suspect the presence of byproducts. What are the likely side reactions?

Answer: Several side reactions can occur during the Vilsmeier-Haack formylation of indoles, leading to purification challenges.

  • Diformylation: Although less common for indoles, diformylation can occur, especially with highly activated substrates or a large excess of the Vilsmeier reagent.[7] This can be minimized by using milder reaction conditions, such as lower temperatures and shorter reaction times, and by carefully controlling the stoichiometry of the Vilsmeier reagent.[7]

  • Formation of 3-Cyanoindole Derivatives: A potential byproduct is the corresponding 3-cyanoindole. This can arise from the reaction of the formyl group with nitrogen-containing impurities or from certain work-up conditions.[9] To mitigate this, use high-purity reagents and quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[9]

  • De-Boc Protection: Under strongly acidic conditions or elevated temperatures, the Boc protecting group can be cleaved. While the Vilsmeier-Haack conditions are generally mild, prolonged reaction times at high temperatures could lead to some deprotection. If this is suspected, analyze the crude product by LC-MS to confirm the presence of the deprotected product.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group in this synthesis?

A1: The tert-butyloxycarbonyl (Boc) group serves to protect the nitrogen of the indole ring. This prevents N-formylation and other potential side reactions at the nitrogen atom. It also increases the solubility of the indole derivative in organic solvents, which can be advantageous for the reaction and purification.

Q2: Can I use other formylating agents instead of the Vilsmeier reagent?

A2: While the Vilsmeier-Haack reaction is the most common method, other formylation techniques for indoles exist, such as the Duff reaction or using trimethyl orthoformate with a Lewis acid catalyst.[11] However, the Vilsmeier-Haack reaction is often preferred for its efficiency and relatively mild conditions.[1]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, the product, and any potential byproducts. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicate the progress of the reaction.

Q4: What is the best method for purifying the final product?

A4: Column chromatography on silica gel is the most effective method for purifying this compound.[9][12] A gradient elution with a mixture of ethyl acetate and hexane usually provides good separation.[9] Recrystallization can also be an effective technique to obtain a highly pure product.[9]

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-7-methylindole

This protocol describes the protection of the indole nitrogen with a Boc group.

  • Dissolve 7-methylindole (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.) and 4-dimethylaminopyridine (DMAP) (0.1 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to afford 1-Boc-7-methylindole.

Protocol 2: Vilsmeier-Haack Formylation of 1-Boc-7-methylindole

This protocol details the formylation reaction to yield the final product.

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.).[8]

  • Cool the flask to 0 °C in an ice-water bath.[8]

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 equiv.) dropwise to the stirred DMF solution, ensuring the temperature remains below 5 °C.[8]

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.[8]

  • Dissolve 1-Boc-7-methylindole (1.0 equiv.) in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[8]

  • Allow the reaction mixture to warm to room temperature and then heat to 40-60 °C, stirring for 2-4 hours.[8] Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to 0 °C and quench by slowly adding ice-cold water or a saturated sodium bicarbonate solution.[9]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[7]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to obtain this compound.

Visualizing the Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier 0 °C POCl3 POCl3 POCl3->Vilsmeier Indole 1-Boc-7-methylindole Iminium Iminium Salt Intermediate Indole->Iminium Add to Vilsmeier Reagent 0 °C to RT/Heat Hydrolysis Aqueous Workup (Hydrolysis) Iminium->Hydrolysis Product This compound Hydrolysis->Product Purification Column Chromatography Product->Purification

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

References

Technical Support Center: Purification of 1-Boc-7-Methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 1-Boc-7-Methyl-3-formylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the purification of this important building block. Our goal is to equip you with the knowledge to optimize your purification strategies, ensuring high purity and yield for your downstream applications.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the purification of this compound.

Q1: What are the most common purification techniques for this compound?

A1: The two primary methods for purifying this compound are recrystallization and flash column chromatography . The choice between these techniques depends on the scale of your reaction, the impurity profile, and the desired final purity.

  • Recrystallization is often suitable for larger quantities and can yield highly pure crystalline material if a suitable solvent system is identified. It is particularly effective at removing trace impurities that are highly soluble or insoluble in the chosen solvent system.

  • Flash column chromatography is a versatile technique for separating the target compound from impurities with different polarities. It is effective for a wide range of sample sizes and is often the method of choice when dealing with complex mixtures or when recrystallization proves difficult.

Q2: What are the typical impurities I might encounter after the synthesis of this compound?

A2: The impurity profile largely depends on the synthetic route employed. A common method for the formylation of indoles is the Vilsmeier-Haack reaction.[1] Potential impurities from this synthesis can include:

  • Unreacted 1-Boc-7-methylindole: The starting material may not have fully reacted.

  • Over-formylated or di-formylated byproducts: While less common at the 3-position, side reactions can occur.

  • Hydrolyzed Vilsmeier reagent byproducts: Residual reagents from the workup can contaminate the crude product.

  • Deprotected 7-Methyl-3-formylindole: The Boc group can be labile under certain conditions, leading to the formation of the N-unprotected indole.

Q3: My purified this compound appears as an oil and won't crystallize. What should I do?

A3: Oiling out is a common issue in recrystallization. This can be due to several factors, including the presence of impurities that inhibit crystal lattice formation or a suboptimal solvent system. Here are some troubleshooting steps:

  • Purity Check: Analyze your crude material by TLC or ¹H NMR to assess its purity. Significant impurities may need to be removed by a preliminary purification step like a silica gel plug filtration.

  • Solvent System Optimization: Experiment with different solvent systems. A good starting point for Boc-protected indoles is a binary solvent system, such as ethyl acetate/hexanes or dichloromethane/hexanes. Dissolve the compound in a minimum amount of the more polar solvent ("good" solvent) at an elevated temperature and then slowly add the less polar solvent ("poor" solvent) until turbidity persists. Allow the solution to cool slowly.

  • Seeding: If you have a small amount of pure, solid material, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

  • Trituration: If recrystallization fails, try triturating the oil with a non-polar solvent like hexanes or pentane. This can sometimes induce solidification and remove highly non-polar impurities.

Q4: I am observing a new, more polar spot on my TLC plate after column chromatography on silica gel. What is likely happening?

A4: The appearance of a more polar spot is a strong indication of the deprotection of the Boc group . Silica gel is known to have a slightly acidic surface, which can catalyze the removal of the acid-labile Boc protecting group, especially with prolonged exposure or when using more polar solvent systems containing alcohols like methanol.[2] This will result in the formation of 7-Methyl-3-formylindole, which is more polar due to the presence of the N-H bond.

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during the purification of this compound.

Issue 1: Low Yield After Column Chromatography
Possible Cause Diagnostic Check Recommended Solution
Boc Deprotection on Silica Analyze fractions corresponding to the more polar byproduct by TLC and ¹H NMR. The absence of the characteristic tert-butyl peak in the NMR spectrum confirms deprotection.- Use Neutralized Silica: Prepare a slurry of silica gel with a small amount of a non-nucleophilic base like triethylamine (0.1-1% v/v) in your eluent before packing the column. - Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. - Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
Product Streaking/Tailing Observe the shape of the product spots on the TLC plates of your column fractions. Streaking indicates poor interaction with the stationary phase.- Optimize Eluent System: Add a small amount of a more polar solvent (e.g., a few drops of methanol in a dichloromethane/hexane eluent) to improve elution. However, be mindful of the increased risk of Boc deprotection with methanol. - Check Compound Stability: Ensure your compound is not decomposing on the silica gel by spotting it on a TLC plate and letting it sit for an hour before eluting.
Irreversible Adsorption The product does not elute from the column even with a highly polar eluent.- This is less common for this compound but can occur with highly functionalized molecules. A different stationary phase (e.g., reversed-phase silica) might be necessary.
Issue 2: Co-elution of Impurities during Column Chromatography
Possible Cause Diagnostic Check Recommended Solution
Similar Polarity of Impurities The TLC of the crude mixture shows spots with very close Rf values to the product.- Fine-tune the Eluent System: Use a shallower gradient or an isocratic elution with a solvent system that provides better separation on the TLC plate. Test various solvent combinations (e.g., ethyl acetate/hexanes, dichloromethane/hexanes, toluene/ethyl acetate). - Dry Loading: If the crude product has poor solubility in the eluent, dry loading it onto a small amount of silica gel before loading it onto the column can improve resolution.
Overloading the Column The bands on the column are broad and overlapping.- Use an appropriate amount of silica gel relative to your crude product. A general rule of thumb is a 50:1 to 100:1 ratio of silica to crude material by weight.
Issue 3: Poor Crystal Formation or Oiling Out During Recrystallization
Possible Cause Diagnostic Check Recommended Solution
Supersaturation Not Reached No crystals form even after cooling for an extended period.- Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of your compound and then attempt to cool again.
Solution Cooled Too Quickly An oil forms at the bottom of the flask instead of crystals.- Slow Cooling: Allow the hot solution to cool slowly to room temperature on the benchtop before transferring it to a refrigerator or ice bath. Insulating the flask can also help.
Inappropriate Solvent System The compound is either too soluble or not soluble enough in the chosen solvent.- Systematic Solvent Screening: Perform small-scale recrystallization trials with different solvent pairs. A good starting point is dissolving the compound in a small amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) and then adding a "poor" solvent (e.g., hexanes, pentane) dropwise at room temperature until the solution becomes cloudy. Then, heat to dissolve and cool slowly. A patent for the synthesis of similar indole-3-carboxaldehydes suggests recrystallization from a suitable solvent, implying that this class of compounds is amenable to this technique.[1]

Experimental Protocols

The following are recommended starting protocols for the purification of this compound. These should be optimized based on your specific crude material and desired purity.

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that provides a good separation of your product from impurities, with the product having an Rf value of approximately 0.2-0.3. A common starting point is a mixture of ethyl acetate and hexanes (e.g., 10-30% ethyl acetate in hexanes).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the column. For less soluble samples, use the dry loading method.

  • Elution: Elute the column with the chosen solvent system. A procedure for a similar compound, 7-Methyl-1H-indazole-3-carboxaldehyde, utilized a mixture of petroleum ether and ethyl acetate (8:2) for elution.[3]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the pure fractions containing the desired product.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude material in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).

  • Induce Crystallization: Slowly add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy.

  • Dissolution: Add a few drops of the "good" solvent back until the solution becomes clear again at an elevated temperature.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place it in a refrigerator (4 °C).

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum. A procedure for a formylated indole derivative suggests crystallization from ethyl acetate in hexanes.[4]

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of this compound.

PurificationWorkflow start Crude this compound tlc_analysis TLC Analysis start->tlc_analysis decision_purity High Purity? tlc_analysis->decision_purity recrystallization Recrystallization decision_purity->recrystallization Yes column_chromatography Flash Column Chromatography decision_purity->column_chromatography No (complex mixture) decision_recrystallization Successful? recrystallization->decision_recrystallization decision_column Pure Fractions? column_chromatography->decision_column pure_product Pure Product decision_recrystallization->pure_product Yes troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., change solvent, seeding) decision_recrystallization->troubleshoot_recrystallization No (oiling out) troubleshoot_recrystallization->column_chromatography troubleshoot_column Troubleshoot Column (e.g., check for deprotection) troubleshoot_column->column_chromatography decision_column->pure_product Yes decision_column->troubleshoot_column No (co-elution)

Caption: Decision workflow for purifying this compound.

References

Technical Support Center: Overcoming Low Yield in 1-Boc-7-Methyl-3-formylindole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Boc-7-methyl-3-formylindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the formylation of this substituted indole. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: From Low Yields to Purified Product

This section addresses specific experimental issues in a question-and-answer format, providing both the causal explanation and actionable solutions.

Q1: My reaction yield for the formylation of 1-Boc-7-methylindole is consistently low (<40%). What are the primary factors I should investigate?

Low yields in the Vilsmeier-Haack formylation, the most common method for this transformation, are often traced back to a few critical parameters. The reaction involves the formation of a highly reactive electrophile (the Vilsmeier reagent) which is sensitive to reaction conditions.[1][2]

Causality & Corrective Actions Summary

Potential CauseScientific RationaleRecommended Solution
Moisture Contamination The Vilsmeier reagent, a chloroiminium salt, is highly moisture-sensitive and rapidly hydrolyzes in the presence of water, quenching the active electrophile before it can react with the indole.[1]Ensure all glassware is oven-dried. Use anhydrous solvents. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[3]
Reagent Quality N,N-Dimethylformamide (DMF) can decompose over time to form dimethylamine and formic acid. Dimethylamine can react with the Vilsmeier reagent, reducing its effective concentration.[4] Phosphorus oxychloride (POCl₃) can also degrade upon exposure to moist air.Use freshly opened or recently distilled, high-purity DMF and POCl₃. A quick check for DMF quality is to smell it; a fishy odor indicates decomposition.[4]
Incorrect Reaction Temperature Vilsmeier reagent formation is exothermic and should be controlled at low temperatures (0-5 °C) to prevent side reactions. However, the subsequent formylation of the indole may require higher temperatures depending on its reactivity.[1][5]Pre-form the Vilsmeier reagent by adding POCl₃ to DMF at 0 °C. For the formylation step, add the indole solution at 0 °C and then allow the mixture to slowly warm to room temperature. Monitor by TLC to determine the optimal reaction time and temperature.
Improper Stoichiometry The molar ratio of the substrate, DMF, and POCl₃ significantly impacts the reaction outcome. An excess or deficit of the Vilsmeier reagent can lead to incomplete conversion or the formation of byproducts.[1]A common starting point is to use 1.1-1.5 equivalents of POCl₃ relative to the indole substrate. DMF is typically used as the solvent.
Inefficient Work-up The intermediate iminium salt must be hydrolyzed to the final aldehyde product.[2] Inappropriate quenching agents or pH can lead to product degradation or the formation of side products like cyanoindoles (if ammonia-based solutions are used).[3]Quench the reaction by pouring it carefully over crushed ice or into a cold, saturated sodium bicarbonate solution. This facilitates hydrolysis while neutralizing excess acid.[3]
Q2: My TLC plate shows multiple spots after the reaction. What are the likely side products and how can I minimize them?

The appearance of multiple spots indicates competing side reactions or degradation. For 1-Boc-7-methylindole, the primary concerns are deprotection of the Boc group and reactions involving the formyl group.

  • Potential Side Product 1: Deprotection (Formation of 7-Methyl-3-formylindole)

    • Cause: The Boc (tert-butoxycarbonyl) group is notoriously labile under acidic conditions.[6] Although the Vilsmeier-Haack reaction is not strongly acidic, the in-situ generation of acidic species, prolonged reaction times, or elevated temperatures can cleave the Boc group.[7][8]

    • Solution: Maintain strict temperature control and monitor the reaction closely with TLC to avoid unnecessarily long reaction times. Ensure the work-up is performed promptly once the reaction is complete.

  • Potential Side Product 2: Formation of 1-Boc-7-methyl-3-cyanoindole

    • Cause: This byproduct can form if nitrogen-containing impurities (e.g., hydroxylamine or ammonia derivatives from degraded reagents) are present.[3] These can react with the newly formed aldehyde to generate an oxime or imine, which then dehydrates to the nitrile under the reaction conditions.[3]

    • Solution: Use high-purity, anhydrous reagents and solvents. During work-up, avoid quenching with ammonia-based solutions.[3]

Below is a diagram illustrating the main reaction pathway and potential side reactions.

G cluster_reagent Vilsmeier Reagent Formation cluster_main Main Reaction Pathway cluster_side Potential Side Reactions DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier 0 °C POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Indole 1-Boc-7-Methylindole Indole->Iminium Electrophilic Attack Product This compound Iminium->Product Hydrolysis (Work-up) Deprotected 7-Methyl-3-formylindole Iminium->Deprotected Acidic Cleavage (High Temp / Long Time) Cyano 1-Boc-7-methyl-3-cyanoindole Product->Cyano N-Impurities

Caption: Reaction pathway and potential side reactions.

Q3: The reaction mixture becomes a thick, unstirrable solid when I add POCl₃ to DMF. How can I prevent this?

This is a common issue caused by the precipitation of the Vilsmeier reagent.[9]

  • Cause: The chloroiminium salt (Vilsmeier reagent) has limited solubility in some solvents and can precipitate, especially at low temperatures and high concentrations. This traps the magnetic stir bar and prevents proper mixing, leading to a non-homogenous reaction and low yields.

  • Solution 1: Add a Co-solvent: Introduce a small amount of an anhydrous chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to the DMF before adding POCl₃. This can help keep the Vilsmeier reagent in solution.

  • Solution 2: Control Addition Rate: Add the POCl₃ very slowly (dropwise) to the stirred DMF solution at 0 °C. This allows the heat of reaction to dissipate and can prevent rapid, localized precipitation.

  • Solution 3: Mechanical Stirring: For larger-scale reactions, switch from a magnetic stir bar to an overhead mechanical stirrer, which has enough torque to handle thicker slurries.

Q4: How can I effectively purify the crude this compound?

Purification is critical for removing unreacted starting material, side products, and reagent-derived impurities. A two-step approach is often most effective.

  • Aqueous Work-up: After quenching the reaction, extract the product into an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the combined organic layers sequentially with:

    • Water (to remove residual DMF).

    • Saturated aqueous sodium bicarbonate (to remove acidic impurities).

    • Brine (to facilitate separation and remove bulk water).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography/Recrystallization:

    • Flash Column Chromatography: This is the most common method for separating the desired product from closely related impurities.[3]

      • Stationary Phase: Silica gel.

      • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5-10% EtOAc in hexanes) and gradually increase the polarity to elute your product.

    • Recrystallization: If the crude product is a solid and of reasonable purity (>85-90%), recrystallization can be a highly effective final purification step.[3] A solvent system of ethyl acetate/hexanes or isopropanol/water can be explored.

Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and its active electrophile?

The Vilsmeier-Haack reaction is a chemical process that introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[1][10] The reaction's key component is the Vilsmeier reagent , which is the active electrophile. It is typically a chloroiminium salt generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[2][11] This iminium ion is a relatively weak electrophile, which is why the reaction is most effective on activated aromatic systems like indoles, phenols, or anilines.[11][12]

Q2: Why is 1-Boc-7-methylindole formylated specifically at the C3 position?

The regioselectivity of electrophilic substitution on the indole ring is governed by the stability of the cationic intermediate (sigma complex) formed upon attack by the electrophile. Attack at the C3 position is strongly favored because the resulting positive charge can be stabilized by resonance involving the nitrogen atom without disrupting the aromaticity of the benzene ring.[13] The electron-donating methyl group at C7 and the electron-withdrawing (by resonance) but sterically bulky Boc group at N1 do not alter this inherent reactivity preference for the C3 position.

Q3: Are there alternative, milder methods for the formylation of sensitive indoles?

Yes. While the Vilsmeier-Haack reaction is a workhorse, its conditions can be too harsh for particularly sensitive substrates. A notable alternative is formylation using an orthoformate ester, like trimethyl orthoformate (TMOF), in the presence of a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂).[14] This method can often be performed under neat conditions at room temperature with very short reaction times, offering a milder and sometimes more efficient route to 3-formylindoles.[14][15]

Q4: How stable is the Boc protecting group under Vilsmeier-Haack conditions?

The stability of the Boc group is a valid concern. It is designed to be removed under acidic conditions (e.g., trifluoroacetic acid). The Vilsmeier-Haack reaction does not use a strong Brønsted acid, but the reaction environment can be sufficiently Lewis acidic to cause partial or complete deprotection, especially with extended reaction times or heating.[7][8] In general, if the reaction is performed at low to ambient temperatures and monitored carefully, the Boc group should remain largely intact. If deprotection is a significant issue, reducing the reaction time or temperature is the first step.

Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1-Boc-7-methylindole

This protocol is a representative procedure and may require optimization based on your specific setup and scale.

G start Start: Oven-dried glassware under N₂ atmosphere reagent_prep 1. Vilsmeier Reagent Prep: Add POCl₃ (1.2 eq) dropwise to anhydrous DMF at 0 °C. start->reagent_prep stir_1 2. Stir at 0 °C for 30 min. Solution may be a pale yellow slurry. reagent_prep->stir_1 substrate_add 3. Substrate Addition: Add 1-Boc-7-methylindole (1.0 eq) in anhydrous DMF dropwise at 0 °C. stir_1->substrate_add reaction 4. Reaction: Allow to warm to RT and stir for 1-3h. Monitor progress by TLC. substrate_add->reaction quench 5. Quench: Pour reaction mixture slowly onto crushed ice / sat. NaHCO₃(aq). reaction->quench extract 6. Extraction: Extract with Ethyl Acetate (3x). Combine organic layers. quench->extract wash 7. Wash: Wash with water, then brine. Dry over Na₂SO₄. extract->wash end End: Concentrate to obtain crude product for purification. wash->end

Caption: Experimental workflow for Vilsmeier-Haack formylation.

Steps:

  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 10 volumes) in a three-neck flask under a nitrogen atmosphere, cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Dissolve 1-Boc-7-methylindole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated sodium bicarbonate solution.

  • Stir for 30 minutes until the hydrolysis is complete.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material via flash column chromatography as described in the troubleshooting section.

References

Technical Support Center: Boc Deprotection of 7-Methyl-3-Formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Boc deprotection of 7-methyl-3-formylindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to ensure a successful and reproducible deprotection.

Introduction: The Chemistry of Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][2] The deprotection is typically achieved with a strong acid, such as trifluoroacetic acid (TFA), which protonates the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][4] The carbamic acid then rapidly decarboxylates to yield the free indole.[3][4]

However, the electron-rich nature of the indole ring, particularly with the activating 7-methyl group, makes it susceptible to side reactions.[5][6] The primary culprit is the electrophilic tert-butyl cation generated during the deprotection process, which can lead to unwanted alkylation of the indole nucleus.[5][6][7] This guide will provide you with the expertise to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the Boc deprotection of 7-methyl-3-formylindole?

The most frequent challenges include:

  • Incomplete Deprotection: The starting material remains in the reaction mixture, leading to low yields of the desired product.[8][9]

  • Side Product Formation: The appearance of unexpected peaks in your analytical data (TLC, LC-MS, NMR), often due to tert-butylation of the indole ring.[5][7]

  • Degradation of the Formyl Group: While generally stable, harsh acidic conditions could potentially affect the formyl group.

  • Difficult Purification: The final product may be difficult to isolate from reaction byproducts and residual acid.

Q2: Why is the indole ring of my compound particularly susceptible to side reactions?

Indoles are electron-rich aromatic heterocycles.[5] The presence of the electron-donating 7-methyl group further increases the nucleophilicity of the indole ring, making it a prime target for electrophilic attack by the tert-butyl cation generated during the deprotection.[6]

Q3: What are scavengers and why are they crucial in this reaction?

Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the reactive tert-butyl cation before it can alkylate your indole.[5][7] By reacting with the carbocation at a faster rate, they prevent the formation of unwanted side products.[7] For electron-rich substrates like 7-methyl-3-formylindole, the use of a scavenger is highly recommended.

Q4: How can I monitor the progress of the deprotection reaction?

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively track the disappearance of the less polar starting material and the appearance of the more polar, deprotected product.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more detailed analysis of the reaction mixture, allowing for the identification of the product, remaining starting material, and any side products.[3]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The disappearance of the characteristic singlet of the tert-butyl protons of the Boc group (around 1.4-1.5 ppm) is a definitive indicator of deprotection.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection 1. Insufficient acid strength or concentration.[8][9] 2. Inadequate reaction time or temperature.[8][9] 3. Steric hindrance.[9]1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[8] For very stubborn cases, consider using neat TFA or 4M HCl in dioxane.[5] 2. Extend the reaction time and monitor by TLC or LC-MS. Gently warming the reaction may be an option, but proceed with caution to avoid side reactions.[7] 3. If steric hindrance is a significant factor, prolonged reaction times or stronger acidic conditions may be necessary.[5]
Formation of Side Products (e.g., tert-butylated indole) 1. Generation of reactive tert-butyl cation without a scavenger.[5][6][7] 2. High concentration of the substrate.1. Incorporate a scavenger. Triisopropylsilane (TIS) or triethylsilane (TES) are excellent choices.[5][7] A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[10] 2. Run the reaction at a lower concentration to minimize intermolecular reactions.
Degradation of the 3-Formyl Group 1. Excessively harsh acidic conditions (e.g., prolonged heating with strong acid).1. Use the mildest effective acidic conditions. Start with a lower concentration of TFA and shorter reaction times.[8] 2. Maintain a low reaction temperature (0 °C to room temperature).[3]
Difficult Work-up and Purification 1. Residual TFA forming a salt with the product amine. 2. The product is highly soluble in the aqueous phase during extraction.1. After removing the volatiles, co-evaporate the residue with a solvent like dichloromethane or toluene several times to remove residual TFA.[3] 2. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or a weak base. Be cautious as this is an exothermic reaction.[11] 3. If the product is water-soluble, consider using a solid-phase extraction (SPE) cartridge or a resin like Amberlyst to capture the product and wash away impurities.[12]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and Scavenger
  • Preparation: Dissolve the N-Boc-7-methyl-3-formylindole in dichloromethane (DCM).[7]

  • Scavenger Addition: Add 5-10 equivalents of triisopropylsilane (TIS) to the solution.

  • Deprotection: Cool the mixture to 0 °C in an ice bath.[3] Slowly add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[7]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[3]

    • Co-evaporate the residue with DCM (2-3 times) to remove residual TFA.[3]

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash carefully with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.[7]

Protocol 2: Alternative Deprotection with HCl in Dioxane

This method is useful when TFA is not desirable or if the substrate is sensitive to TFA.

  • Preparation: Dissolve the N-Boc-7-methyl-3-formylindole in a minimal amount of a co-solvent like methanol or DCM.

  • Deprotection: Add a solution of 4M HCl in 1,4-dioxane.[8]

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Remove the solvent under reduced pressure. The product is often obtained as the hydrochloride salt.

    • If the free base is required, dissolve the residue in a suitable solvent and neutralize with a mild base before extraction.

Visualizing the Process

Boc Deprotection Mechanism and Side Reaction

Boc_Deprotection cluster_deprotection Deprotection Pathway cluster_side_reaction Side Reaction Pathway cluster_scavenger Scavenger Action A Boc-Indole B Protonated Boc-Indole A->B + H+ (TFA) C Carbamic Acid Intermediate B->C - t-Bu+ E tert-Butyl Cation (t-Bu+) B->E D 7-Methyl-3-formylindole (Product) C->D - CO2 F CO2 C->F G tert-Butyl Cation (t-Bu+) I tert-Butylated Indole (Side Product) G->I + Indole Ring H Indole Ring J tert-Butyl Cation (t-Bu+) L Trapped Cation J->L + Scavenger K Scavenger (e.g., TIS)

Caption: Mechanism of Boc deprotection and the role of scavengers.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Deprotection monitor Monitor by TLC/LC-MS start->monitor incomplete Incomplete Reaction? monitor->incomplete side_products Side Products? incomplete->side_products No increase_acid Increase Acid Conc./Time incomplete->increase_acid Yes add_scavenger Add Scavenger (TIS) side_products->add_scavenger Yes workup Proceed to Work-up side_products->workup No increase_acid->monitor add_scavenger->start end Pure Product workup->end

References

Technical Support Center: Optimization of Reaction Conditions for 1-Boc-7-Methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and optimization of 1-Boc-7-Methyl-3-formylindole. This molecule is a valuable intermediate in medicinal chemistry and drug development, often serving as a key building block for complex therapeutic agents. Its synthesis, typically achieved via Boc-protection of 7-methylindole followed by a Vilsmeier-Haack formylation, presents several challenges that can impact yield, purity, and scalability.

This guide is structured to provide researchers, scientists, and process chemists with practical, experience-driven insights to navigate these challenges. We will address common experimental issues in a direct question-and-answer format, explaining the chemical principles behind our recommended solutions. Our goal is to empower you to not only troubleshoot your reactions but also to rationally optimize them for robust and reproducible results.

Overall Synthetic Workflow

The synthesis is a two-step process starting from commercially available 7-methylindole. The first step is the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the regioselective introduction of a formyl group at the C3 position.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: C3-Formylation 7-Methylindole 7-Methylindole 1-Boc-7-methylindole 1-Boc-7-methylindole 7-Methylindole->1-Boc-7-methylindole   Boc₂O, Base (e.g., DMAP, NaH)      Solvent (e.g., THF, ACN)    This compound This compound 1-Boc-7-methylindole->this compound   Vilsmeier Reagent (POCl₃, DMF)      0°C to RT   

Caption: General two-step synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for formylating 1-Boc-7-methylindole?

A: The Vilsmeier-Haack reaction is the most widely used and effective method for the C3-formylation of electron-rich heterocycles like N-protected indoles.[1] This reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3] It offers excellent regioselectivity for the C3 position of the indole core, which is the most nucleophilic site.[4]

Q2: Why is the Boc protecting group necessary on the indole nitrogen?

A: The tert-butoxycarbonyl (Boc) group serves two primary functions. First, it prevents side reactions at the nitrogen atom, such as N-formylation. Second, it enhances the solubility of the indole derivative in common organic solvents used for the formylation. While the reaction can sometimes work on unprotected indoles, the Boc group ensures a cleaner reaction profile and more predictable C3-regioselectivity.

Q3: Is the N-Boc group stable under Vilsmeier-Haack conditions?

A: Generally, yes, but its stability is a critical parameter to monitor. The Vilsmeier-Haack reaction is conducted under acidic conditions, and the Boc group is known to be acid-labile.[5] Prolonged reaction times or elevated temperatures can lead to partial or complete deprotection, resulting in the formation of 7-methyl-1H-indole-3-carbaldehyde as a significant byproduct. Careful control of temperature is key to preserving the protecting group.

Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during the synthesis.

Part 1: Boc Protection of 7-Methylindole

Q4: My Boc protection of 7-methylindole is slow or incomplete. What's going wrong?

A: This is a common issue. While many amines are easily protected, the nitrogen in indole is part of an aromatic system, making it less nucleophilic.[6] Several factors could be at play:

  • Insufficient Base: A catalytic amount of a base like 4-(Dimethylamino)pyridine (DMAP) is often required to activate the di-tert-butyl dicarbonate (Boc₂O). For less reactive indoles, a stoichiometric amount of a stronger base like sodium hydride (NaH) may be necessary to deprotonate the indole nitrogen first, creating a much more nucleophilic indolate anion.

  • Solvent Choice: Ensure you are using an appropriate anhydrous solvent such as tetrahydrofuran (THF) or acetonitrile (ACN). Poor solubility of the starting material can hinder the reaction.

  • Reagent Quality: Boc anhydride (Boc₂O) can degrade over time, especially if exposed to moisture. Use a fresh bottle or a recently opened one stored under inert gas.

Recommended Action: If a DMAP-catalyzed reaction is failing, switch to a protocol using NaH. Cool the reaction to 0°C, add NaH to a solution of 7-methylindole in anhydrous THF, allow it to stir for 30-60 minutes, and then add the Boc₂O.

Part 2: Vilsmeier-Haack Formylation

Q5: The formylation reaction shows no or very low conversion of my 1-Boc-7-methylindole starting material. How can I fix this?

A: Low conversion is typically due to an issue with the Vilsmeier reagent or insufficient reaction conditions.

  • Cause 1: Vilsmeier Reagent Degradation. The Vilsmeier reagent is highly sensitive to moisture. Any water present in the DMF or glassware will quench the reagent.

    • Solution: Always use anhydrous DMF (preferably from a sealed bottle) and flame-dry all glassware under an inert atmosphere (Nitrogen or Argon) before use. POCl₃ should also be fresh and handled under anhydrous conditions. The reagent should be prepared in situ by adding POCl₃ slowly to DMF at 0°C.[3]

  • Cause 2: Insufficient Reactivity. While indoles are electron-rich, the reaction may still be sluggish at low temperatures.

    • Solution: After the addition of your substrate at 0°C, allow the reaction to slowly warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC). If the reaction stalls, gentle heating (e.g., to 40-50°C) can be applied, but be mindful that this increases the risk of deprotection (see Q3).

Q6: My final product is contaminated with a significant amount of the de-Boc'd product, 7-methyl-1H-indole-3-carbaldehyde. How can I prevent this?

A: This is the most common side reaction and results from the acid-lability of the Boc group.

  • Optimization Strategy: The key is to find a balance between reaction completion and protecting group stability.

    • Minimize Reaction Time: Monitor the reaction closely by TLC. As soon as the starting material is consumed, proceed with the work-up. Do not let the reaction stir unnecessarily for extended periods (e.g., overnight) unless you have confirmed it is necessary and stable.

    • Control Temperature: Perform the initial reagent formation and substrate addition at 0°C. Only warm the reaction if absolutely necessary to drive it to completion.

    • Stoichiometry: Use the minimum effective amount of the Vilsmeier reagent. A common starting point is 1.2-1.5 equivalents. Excess reagent can increase the overall acidity and promote deprotection.

Q7: The reaction mixture turned into a dark, intractable tar. What happened?

A: Indoles are susceptible to polymerization under strong acidic conditions, especially at elevated temperatures. This is often caused by poor temperature control during the highly exothermic formation of the Vilsmeier reagent.

  • Preventative Measures:

    • Add the POCl₃ to the DMF very slowly (dropwise) via a syringe or addition funnel, ensuring the internal temperature of the mixture does not rise above 5-10°C.

    • Maintain vigorous stirring throughout the addition to dissipate heat.

    • Ensure your starting material is pure. Impurities can sometimes initiate polymerization.

Q8: I've isolated an unexpected byproduct that seems to be a nitrile (C≡N). Where did this come from?

A: The formation of 3-cyanoindole derivatives is a known, though less common, side reaction in Vilsmeier-Haack chemistry.[7] It can arise if the intermediate iminium salt reacts with nitrogen-containing impurities (like hydroxylamine or ammonia derivatives, sometimes present in old DMF) or if an inappropriate quenching agent is used.

  • Solution:

    • Use High-Purity Reagents: Ensure your DMF is of high purity and free from decomposition products.

    • Proper Work-up: Quench the reaction by pouring it into a vigorously stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate or sodium carbonate. Avoid using ammonia-based solutions for quenching.[7]

Optimized Experimental Protocols

Protocol 1: Synthesis of 1-Boc-7-methylindole
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 7-methylindole (1.0 eq).

  • Dissolution: Dissolve the indole in anhydrous THF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Boc Addition: Cool the resulting suspension back to 0°C. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in a small amount of anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel (eluent: gradient of 0-10% ethyl acetate in hexanes).

Protocol 2: Vilsmeier-Haack Formylation
  • Setup: Assemble a flame-dried, two-neck round-bottom flask with a stir bar, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Add anhydrous DMF (3.0 eq) to the flask and cool to 0°C. Add POCl₃ (1.5 eq) dropwise via the dropping funnel over 20-30 minutes, maintaining the internal temperature below 5°C. Stir the resulting solution at 0°C for an additional 30 minutes to ensure full formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 1-Boc-7-methylindole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent.

  • Reaction Monitoring: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC every 30-60 minutes.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice and saturated aqueous sodium bicarbonate solution.

  • Extraction: Stir until gas evolution ceases and the ice has melted. Extract the aqueous slurry with ethyl acetate or dichloromethane (3x).

  • Washing & Drying: Combine the organic layers, wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: gradient of 5-20% ethyl acetate in hexanes) to yield this compound as a solid.

Data Summary and Visualization

Table 1: Key Parameter Optimization for Vilsmeier-Haack Formylation
ParameterRange / ConditionRationale & Potential Outcome
POCl₃ Equivalents 1.1 - 2.0 eq<1.2 eq: May result in incomplete conversion. >1.5 eq: Increases cost and risk of side reactions like deprotection or polymerization. Start with 1.5 eq.
Temperature 0°C to 50°C0°C: Minimizes de-Boc side reaction. RT to 50°C: Increases reaction rate but also significantly increases risk of deprotection. Only heat if the reaction is stalled at RT.
Reaction Time 1 - 8 hoursHighly dependent on temperature. Monitor by TLC to determine the optimal time. Over-extending the time increases byproduct formation.
Solvent Anhydrous DMFDMF serves as both solvent and reagent. Ensure it is anhydrous to prevent quenching the Vilsmeier reagent.
Work-up pH Basic (pH > 8)Crucial for hydrolyzing the intermediate iminium salt to the final aldehyde and neutralizing acidic byproducts. Use NaHCO₃ or Na₂CO₃.
Vilsmeier-Haack Reaction Mechanism

The mechanism involves the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich indole ring at the C3 position. The resulting iminium salt is hydrolyzed during aqueous work-up to afford the final aldehyde.

G cluster_0 Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Indole 1-Boc-7-methylindole Iminium Iminium Salt Intermediate Indole->Iminium + Vilsmeier Reagent (Attack at C3) Product This compound Iminium->Product + H₂O (Work-up)

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

References

Technical Support Center: Strategies for Preventing Dimer Formation in Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, chemists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address a common and often frustrating challenge in indole synthesis: the formation of unwanted dimeric byproducts. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to minimize these side reactions and maximize the yield of your target indole.

Troubleshooting Guide: Addressing Dimer Formation in Your Indole Synthesis

This section is designed to help you diagnose and solve specific problems related to dimer formation during your experiments.

Problem 1: Significant Dimer Formation in Fischer Indole Synthesis

Q: My Fischer indole synthesis is producing a substantial amount of a dimeric byproduct alongside my desired indole. What is the likely mechanism, and how can I prevent this?

A: This is a classic challenge in Fischer indole synthesis, especially when using strong Brønsted or Lewis acids.[1][2]

Root Cause Analysis:

The mechanism of dimer formation is rooted in the high reactivity of the indole ring system, particularly its electron-rich C3 position. Under acidic conditions, the initially formed indole product can be protonated. This protonated indole, or a reactive intermediate in its formation, can then be attacked by a molecule of the unreacted, nucleophilic indole. This electrophilic aromatic substitution reaction leads to the formation of a dimer, most commonly a 2,3'-biindole.[3]

Visualizing the Mechanism of Dimer Formation:

Indole Indole Product Protonated_Indole Protonated Indole (Electrophilic) Indole->Protonated_Indole Acid Catalyst H_plus H+ Dimer Dimer Byproduct Protonated_Indole->Dimer Another_Indole Another Indole Molecule (Nucleophilic) Another_Indole->Dimer Nucleophilic Attack

Caption: Acid-catalyzed dimerization of indole.

Mitigation Strategies:

  • Choice of Acid Catalyst: The strength and type of acid can significantly influence the extent of dimerization. While strong acids like H₂SO₄ and HCl are effective for the main reaction, they can also promote dimerization.[1] Consider using milder Lewis acids like ZnCl₂ or BF₃·OEt₂ which can still effectively catalyze the cyclization with a potentially lower propensity for promoting side reactions.[4]

  • Temperature Control: The Fischer indole synthesis often requires elevated temperatures.[2] However, excessively high temperatures can accelerate the rate of dimerization. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Use of N-Protecting Groups: This is often the most effective strategy. By protecting the indole nitrogen with an electron-withdrawing group, you decrease the electron density of the indole ring, making it less susceptible to electrophilic attack and thus dimerization.[5]

Problem 2: Dimerization and Other Side Reactions in Bischler-Möhlau Synthesis

Q: I am attempting a Bischler-Möhlau synthesis and obtaining low yields of my desired 2-aryl-indole with a complex mixture of side products, including what appears to be a dimer. What is going wrong?

A: The Bischler-Möhlau synthesis is notorious for requiring harsh conditions and often results in poor yields and multiple side products if not carefully controlled.[6][7]

Root Cause Analysis:

The traditional Bischler-Möhlau synthesis involves the reaction of an α-haloacetophenone with an excess of an aniline at high temperatures.[6] The mechanism involves the formation of an α-arylaminoketone intermediate which then cyclizes.[7] Dimerization and other side reactions can occur due to the high temperatures and the presence of multiple reactive species. The excess aniline can also lead to the formation of complex mixtures.

Mitigation Strategies:

  • Milder Reaction Conditions: Recent modifications to the Bischler-Möhlau synthesis have focused on developing milder reaction conditions. The use of microwave irradiation has been shown to reduce reaction times and potentially improve yields.[7]

  • Catalysis: The use of a catalyst like lithium bromide has been reported to facilitate the reaction under milder conditions.

  • Substrate Modification: If possible, modifying the aniline or α-haloacetophenone with appropriate activating or deactivating groups can help to control the reactivity and minimize side reactions.

Frequently Asked Questions (FAQs)

General Questions on Dimer Formation

Q1: What is an indole dimer?

A1: An indole dimer is a molecule formed from the joining of two indole units. While various linkage patterns are possible, the most common dimer formed as a byproduct in indole synthesis is the 2,3'-biindole, resulting from the electrophilic attack of one indole molecule at the C3 position of another.[3]

Q2: In which indole syntheses is dimerization a common problem?

A2: Dimerization is most prevalent in indole syntheses that are conducted under acidic conditions, such as the Fischer, and Bischler-Möhlau syntheses.[1][6] It can also be a side reaction in the Nenitzescu indole synthesis, which can produce a variety of products including dimeric indoles.[8] The Madelung synthesis, which is base-catalyzed, is less prone to this specific type of dimerization.[9]

N-Protecting Groups to Prevent Dimerization

Q3: How do N-protecting groups prevent dimer formation?

A3: N-protecting groups, particularly those that are electron-withdrawing, reduce the nucleophilicity of the indole ring. By pulling electron density away from the ring, they make the C3 position less susceptible to electrophilic attack by a protonated indole or other electrophilic species present in the reaction mixture.[5]

Visualizing the Effect of N-Protection:

Indole_NH Unprotected Indole (High Electron Density) Dimerization Dimerization Indole_NH->Dimerization High Reactivity Indole_NPG N-Protected Indole (Reduced Electron Density) Desired_Reaction Desired Reaction Indole_NPG->Desired_Reaction Controlled Reactivity Electrophile Electrophile (E+)

Caption: N-protection reduces reactivity towards dimerization.

Q4: Which N-protecting group should I choose?

A4: The choice of protecting group depends on the specific conditions of your indole synthesis and the other functional groups present in your molecule. Here is a qualitative comparison of two commonly used protecting groups:

Protecting GroupAdvantagesDisadvantages
Boc (tert-Butoxycarbonyl) - Easily introduced. - Can be removed under acidic conditions.[10]- May not be stable to the strongly acidic conditions of some Fischer indole syntheses.
Tosyl (p-Toluenesulfonyl) - Very robust and stable to a wide range of reaction conditions, including strong acids.[5]- Removal requires harsher conditions, such as strong base or reducing agents, which may not be compatible with all functional groups.[11]

Q5: Are there any indole syntheses that are less prone to dimerization?

A5: Yes, indole syntheses that do not employ strongly acidic conditions are generally less susceptible to dimerization. The Madelung indole synthesis , which involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperature, is a good example.[9] However, the harsh basic conditions and high temperatures of the classical Madelung synthesis can limit its applicability. Modern variations of the Madelung synthesis utilize milder conditions.[12]

Purification Strategies

Q6: I have already formed a significant amount of dimer. How can I remove it from my desired indole product?

A6: The separation of an indole from its dimer can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. Careful selection of the solvent system and a high-resolution silica gel column can often achieve separation.

  • Crystallization: If your desired indole is a solid, fractional crystallization can be an effective purification method. This may require screening various solvents to find one in which the indole and the dimer have significantly different solubilities.[7]

  • Liquid-Liquid Extraction: In some cases, a multi-stage liquid-liquid extraction process can be used to enrich the desired indole.[13]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of Indole

This protocol is a general guideline and may require optimization for your specific substrate.

  • Dissolve the indole in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong base , such as sodium hydride (NaH, 1.1 equivalents), portion-wise. Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Tosyl Protection of Indole

This protocol is a general guideline and may require optimization for your specific substrate.

  • Dissolve the indole in an anhydrous aprotic solvent such as THF or DMF.

  • Add a strong base , such as sodium hydride (NaH, 1.1 equivalents), at 0 °C and stir for 30-60 minutes.

  • Add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight, or until completion as monitored by TLC.

  • Quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.[5]

References

Alternative protecting groups for 7-methyl-3-formylindole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Protecting Group Strategies and Troubleshooting Common Issues

Welcome to the Technical Support Center for the synthesis of 7-methyl-3-formylindole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during this specific synthesis. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure your success in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is a protecting group necessary for the formylation of 7-methylindole?

The Vilsmeier-Haack reaction is a classic and highly efficient method for the 3-formylation of indoles.[1] This reaction involves an electrophilic substitution at the electron-rich C3 position of the indole ring.[2] However, the indole nitrogen is also nucleophilic and can react with the Vilsmeier reagent, leading to undesired side products and reduced yields. Therefore, protecting the indole nitrogen is crucial to direct the formylation exclusively to the C3 position.

Q2: What are the most common protecting groups used for this synthesis, and what are their primary advantages and disadvantages?

Several protecting groups are commonly employed for the indole nitrogen.[3][4] The choice of protecting group depends on its stability under the Vilsmeier-Haack conditions and the ease of its removal in subsequent steps. Here's a comparative overview:

Protecting GroupAdvantagesDisadvantages
Tosyl (Ts) Robust, stable to many reaction conditions.Removal often requires harsh reducing agents or strong basic conditions.[4]
tert-Butoxycarbonyl (Boc) Generally stable to bases and nucleophiles; readily cleaved under acidic conditions.[4]Can be sensitive to the acidic conditions of the Vilsmeier-Haack reaction, though often used successfully. Deprotection can sometimes be challenging.[5]
[2-(Trimethylsilyl)ethoxy]methyl (SEM) Stable to a wide range of conditions, including bases and mild acids.[4][6]Removal typically requires fluoride reagents.[4]
Phenylsulfonyl (PhSO2) A very effective protecting group.Cleavage requires quite harsh conditions.[7]
Q3: I am observing low yields of my desired N-protected 7-methylindole. What could be the issue?

Low yields during the protection step can often be attributed to incomplete deprotonation of the indole nitrogen or side reactions.

  • Base Selection: A strong base is required to fully deprotonate the indole nitrogen. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a standard choice. Ensure your NaH is fresh and reactive.

  • Reaction Conditions: The reaction should be carried out under anhydrous conditions, as any moisture will quench the base. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.

  • Temperature: While the initial deprotonation is often performed at 0 °C, allowing the reaction to warm to room temperature can sometimes improve yields.

Troubleshooting Guide: The Vilsmeier-Haack Formylation Step

Problem 1: Low to no conversion to the 3-formylindole product.

Possible Causes & Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive.[8] It should be prepared fresh for each reaction. Ensure your POCl₃ and DMF are of high purity and anhydrous.

  • Insufficient Electrophilicity: For some less reactive N-protected indoles, the Vilsmeier reagent may not be electrophilic enough. You can try using oxalyl chloride or thionyl chloride in place of POCl₃ to generate a more reactive Vilsmeier salt.

  • Reaction Temperature: The Vilsmeier-Haack reaction is typically run at low temperatures (0-10 °C) initially and then allowed to warm. If you are not seeing conversion, gradually increasing the reaction temperature may be necessary. However, be cautious, as higher temperatures can lead to decomposition and side product formation.

Problem 2: Formation of a complex mixture of products.

Possible Causes & Solutions:

  • Protecting Group Instability: If your chosen protecting group is not stable to the reaction conditions, you may see a mixture of the desired product, deprotected starting material, and formylated deprotected indole. Re-evaluate your choice of protecting group based on the stability chart in the FAQ section.

  • Side Reactions with the Methyl Group: While less common, the methyl group at the 7-position could potentially undergo side reactions under harsh conditions. Ensure you are maintaining the recommended reaction temperature.

  • Work-up Procedure: The work-up for a Vilsmeier-Haack reaction is critical. The intermediate iminium salt must be carefully hydrolyzed with an aqueous base (e.g., NaOH or NaHCO₃ solution) at low temperatures to avoid decomposition.[1]

Problem 3: Difficulty in removing the protecting group after formylation.

Possible Causes & Solutions:

This is a common issue, and the deprotection strategy must be carefully chosen to avoid damaging the 3-formyl group.

  • Boc Deprotection: While typically removed with acid, this can be problematic with the electron-rich 3-formylindole system.

    • Mild Acidic Conditions: Try using milder acids like formic acid or a catalytic amount of a stronger acid.

    • Thermolytic Cleavage: Heating the N-Boc protected indole in a high-boiling solvent like toluene or xylene can sometimes effect deprotection.[5] Microwave-assisted deprotection in solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can also be effective.[5]

    • Basic Conditions: In some cases, a catalytic amount of sodium methoxide in methanol can selectively cleave the N-Boc group.[9]

  • Tosyl Deprotection:

    • Reductive Cleavage: Strong reducing agents like sodium in liquid ammonia or magnesium in methanol are often required. These conditions may also reduce the aldehyde, so careful optimization is needed.

    • Basic Hydrolysis: Harsh basic conditions (e.g., concentrated NaOH at high temperatures) can sometimes be used, but may not be compatible with all substrates.

Experimental Protocols

Workflow for the Synthesis of 7-Methyl-3-formylindole

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Deprotection Start 7-Methylindole Protect Addition of Base (e.g., NaH) followed by Protecting Group Precursor (e.g., Boc2O, TsCl) Start->Protect N_Protected N-Protected-7-methylindole Protect->N_Protected Formylation Reaction with Vilsmeier Reagent (POCl3/DMF) N_Protected->Formylation Hydrolysis Aqueous Basic Work-up Formylation->Hydrolysis N_Protected_Formyl N-Protected-7-methyl-3-formylindole Hydrolysis->N_Protected_Formyl Deprotection Cleavage of Protecting Group (Conditions vary by PG) N_Protected_Formyl->Deprotection Final_Product 7-Methyl-3-formylindole Deprotection->Final_Product

Caption: General workflow for the three-step synthesis of 7-methyl-3-formylindole.

Detailed Protocol: N-Boc Protection of 7-Methylindole
  • To a stirred solution of 7-methylindole (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Detailed Protocol: Vilsmeier-Haack Formylation of N-Boc-7-methylindole
  • In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to anhydrous DMF (3.0 eq) at 0 °C under a nitrogen atmosphere. Stir for 30 minutes at this temperature.

  • Add a solution of N-Boc-7-methylindole (1.0 eq) in anhydrous DMF to the freshly prepared Vilsmeier reagent at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • After completion, pour the reaction mixture onto crushed ice and basify with a cold aqueous solution of sodium hydroxide to pH 8-9.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Boc-7-methyl-3-formylindole.

Logical Relationship of Protecting Group Choice to Deprotection Strategy

G cluster_choice Protecting Group Choice cluster_deprotection Deprotection Method Boc Boc Acid Mild/Strong Acid or Thermolysis Boc->Acid Cleavage via carbocation formation Ts Ts Reduction Strong Reduction or Harsh Base Ts->Reduction Cleavage of S-N bond SEM SEM Fluoride Fluoride Source (e.g., TBAF) SEM->Fluoride Fluoride-mediated β-elimination

Caption: The choice of protecting group dictates the required deprotection conditions.

References

Technical Support Center: Column Chromatography of 1-Boc-7-Methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Boc-7-methyl-3-formylindole. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the column chromatography purification of this specific molecule.

Section 1: Frequently Asked Questions (Pre-Experiment Setup)

This section addresses the foundational questions you should consider before starting your purification. Proper planning is the most critical step to ensuring a successful separation.

Q1: What is the recommended stationary phase for purifying this compound?

Answer: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the most common and effective stationary phase for this compound.

  • Expertise & Causality: this compound is a moderately polar molecule. The polarity is primarily driven by the indole ring and the C3-formyl (aldehyde) group, while the N-Boc protecting group adds significant lipophilicity. The acidic silanol (Si-OH) groups on the silica surface will interact with the polar functionalities of your molecule, allowing for separation from less polar impurities (like unreacted starting materials) and more polar impurities (like potential over-oxidation or deprotection products). Silica gel is classified as a slightly acidic medium, which is a critical point to consider for this specific molecule[1].

  • Trustworthiness Advisory: The N-Boc group is notoriously sensitive to acid[2][3]. Standard silica gel can have a pH ranging from 6.0-7.0, but its surface acidity can be sufficient to cause partial or complete cleavage of the Boc group during prolonged exposure on the column[4][5]. This degradation will result in the formation of 7-methyl-3-formylindole, a more polar impurity that can complicate purification and lower the yield of your target compound. If you observe this issue during preliminary TLC analysis (see Troubleshooting Q7), you should consider using deactivated silica[1][6][7].

Q2: How do I select the optimal mobile phase (solvent system)?

Answer: The ideal mobile phase, or eluent, must provide adequate separation between your target compound and any impurities. For this compound, solvent systems based on hexane and ethyl acetate are the most common starting points.

  • Expertise & Causality: The goal is to find a solvent ratio that results in a Thin-Layer Chromatography (TLC) retention factor (Rf) of 0.2-0.4 for your desired compound[8].

    • An Rf in this range ensures the compound interacts sufficiently with the stationary phase for good separation to occur, but not so strongly that it requires an excessive volume of solvent to elute, which can lead to band broadening and poor resolution[6].

  • Step-by-Step Protocol for Mobile Phase Selection:

    • Prepare Stock Solutions: Create stock solutions of your crude material in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

    • Spot a TLC Plate: Spot the crude mixture onto a silica gel TLC plate.

    • Test Solvent Systems: Develop the TLC plate in a series of chambers with different ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate or DCM).

    • Analyze and Optimize: Visualize the plate under UV light. The ideal system will show your product spot well-separated from all other spots. Adjust the ratio of polar to non-polar solvent until the target Rf of 0.2-0.4 is achieved.

  • Data Presentation: Recommended Starting Solvent Systems

Non-Polar SolventPolar SolventStarting Ratio (v/v)Expected Rf RangeNotes
HexanesEthyl Acetate9:1 → 7:30.2 - 0.5The most common and reliable system. Offers a good polarity range and is relatively inexpensive.
HexanesDichloromethane6:4 → 4:60.2 - 0.5Can sometimes provide different selectivity compared to ethyl acetate. Be aware that DCM can make the column run slower due to its higher density and viscosity[6].
Q3: How should I prepare my crude sample for loading onto the column?

Answer: Proper sample loading is crucial for achieving sharp bands and good separation. The goal is to apply the sample to the column in the most concentrated band possible using a solvent in which it is highly soluble but which is as weak as, or weaker than, the mobile phase.

  • Method 1: Wet Loading (for highly soluble compounds)

    • Dissolve the crude material in a minimal amount of a suitable solvent (DCM is often a good choice).

    • Carefully apply the concentrated solution directly to the top of the packed silica bed using a pipette.

    • Allow the solvent to absorb fully into the silica before adding the mobile phase.

    • Trustworthiness Advisory: Do not use a solvent that is significantly more polar than your mobile phase. For example, loading your sample in pure ethyl acetate when your mobile phase is 10% ethyl acetate/hexane will cause the compound to streak down the column, leading to poor separation.

  • Method 2: Dry Loading (for poorly soluble or "sticky" compounds)

    • Dissolve your crude product in a suitable solvent (e.g., DCM, acetone).

    • Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to the solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude material adsorbed onto silica[6].

    • Carefully layer this powder on top of your packed column.

    • Expertise Insight: Dry loading is the superior method for nearly all applications. It prevents issues with solvent polarity and ensures the sample is introduced as a very narrow, uniform band, maximizing the potential for a high-resolution separation.

Section 2: Troubleshooting Guide (Post-Experiment Issues)

This section addresses problems you may encounter during or after the chromatography run.

Q4: My compound is not moving off the baseline (Rf ≈ 0). What should I do?

Answer: This indicates that the mobile phase is too non-polar. Your compound is sticking too strongly to the silica gel.

  • Solution: Increase the polarity of the eluent.

    • Step-by-Step: If you are using a 10% Ethyl Acetate in Hexanes mixture, try increasing the concentration to 20%, then 30%, and so on, monitoring the elution with TLC. For very polar compounds, a small amount (0.5-1%) of methanol can be added to the eluent, but this should be done cautiously as it can drastically increase solvent strength.

Q5: My compound is running too fast (Rf > 0.5) and co-elutes with impurities. How can I fix this?

Answer: This is the opposite problem: your mobile phase is too polar, preventing sufficient interaction with the stationary phase.

  • Solution: Decrease the polarity of the eluent.

    • Step-by-Step: If you are using 30% Ethyl Acetate in Hexanes, reduce it to 20% or 15%. The goal is to bring the Rf back into the optimal 0.2-0.4 range to improve resolution[8].

Q6: I'm seeing significant tailing/streaking on my TLC plate and column. Why is this happening?

Answer: Tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or by overloading the column. For this molecule, two primary causes are likely:

  • Acid-Base Interactions: The slightly acidic silanol groups on the silica surface can interact strongly with basic sites on your molecule, or in this case, the polar aldehyde.

  • Overloading: Too much sample has been loaded onto the column for the given diameter.

  • Solution 1: Add a Mobile Phase Modifier.

    • Expertise Insight: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can neutralize the acidic sites on the silica gel[6][9][10]. The TEA molecules will preferentially bind to the active silanol groups, preventing your compound from "sticking" and allowing it to elute in a sharper band[11].

    • Protocol: Prepare your mobile phase with 0.1-1% triethylamine (v/v). Flush the column with this modified eluent before loading your sample. This deactivates the silica[1].

  • Solution 2: Reduce Sample Load.

    • As a general rule, the mass of the crude material should not exceed 1-5% of the mass of the silica gel used to pack the column. If you are seeing tailing, try running the purification again with less material.

Q7: My yield is very low, and I see a new, more polar spot on the TLC that wasn't in the crude mixture. What is this impurity?

Answer: This is a classic sign of on-column decomposition. The new, more polar spot is almost certainly 7-methyl-3-formylindole , the product resulting from the acid-catalyzed cleavage of the N-Boc group[2][3].

  • Causality: The Boc protecting group is designed to be removed by acid. The acidic surface of the silica gel is acting as a reagent, cleaving your protecting group during the purification[4][5][7]. The longer the compound remains on the column, the more decomposition will occur.

  • Solution: Deactivate the Silica Gel.

    • Protocol: As described in Q6, use a mobile phase containing 0.1-1% triethylamine[6][9]. This neutralizes the acidic sites and protects the Boc group from cleavage. Alternatively, you can use a different stationary phase like neutral alumina, though this may require re-optimizing the solvent system[1].

Q8: The separation between my product and an impurity is poor (ΔRf < 0.1). What are my options?

Answer: Poor separation requires either enhancing the resolving power of your current system or changing the selectivity of the system altogether.

  • Solution 1: Use a Gradient Elution.

    • Instead of using a single solvent mixture (isocratic elution), start with a lower polarity mobile phase and gradually increase the polarity over the course of the run[6]. This will hold back your compound initially, allowing the less polar impurity to move further down the column, and then speed up your compound's elution to keep the band sharp. For example, start with 10% EtOAc/Hexane and gradually increase to 25% EtOAc/Hexane.

  • Solution 2: Change the Solvent System.

    • The interaction between solvents, silica, and your compound is complex. Switching one of the solvents can change the selectivity of the separation. If Hexane/Ethyl Acetate is not working, try a Hexane/Dichloromethane system. Sometimes this change is enough to invert the elution order of two closely running spots or increase their separation.

Section 3: Visualized Workflow

General Column Chromatography Workflow

The following diagram outlines the logical steps for a successful column chromatography purification, from initial analysis to final product isolation.

G Figure 1: Standard Workflow for Column Chromatography TLC 1. TLC Analysis (Optimize Mobile Phase, R_f = 0.2-0.4) Pack 2. Pack Column (Slurry Pack with Non-Polar Solvent) TLC->Pack Optimal System Found Load 3. Load Sample (Dry loading is preferred) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Monitor Progress Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent (Rotary Evaporation) Combine->Evaporate Product Pure this compound Evaporate->Product

Caption: A flowchart of the column chromatography process.

References

Validation & Comparative

A Comparative Guide to Indole Formylation: Vilsmeier-Haack vs. Duff Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the introduction of a formyl group (-CHO) to an indole nucleus is a critical transformation, yielding versatile intermediates like indole-3-carboxaldehyde. Among the arsenal of formylation techniques, the Vilsmeier-Haack and Duff reactions are prominent methods. This guide provides an in-depth, objective comparison of their performance in indole formylation, grounded in mechanistic principles and supported by experimental data, to inform the rational selection of the appropriate synthetic strategy.

Mechanistic Underpinnings: A Tale of Two Electrophiles

The choice between the Vilsmeier-Haack and Duff reactions fundamentally comes down to the nature of the electrophile and the reaction conditions required for its generation and subsequent reaction with the electron-rich indole ring.

The Vilsmeier-Haack Reaction: The Potent Chloroiminium Ion

The Vilsmeier-Haack reaction is a reliable and widely utilized method for formylating electron-rich aromatic and heteroaromatic compounds.[1] The process begins with the formation of a potent electrophile, the Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2] This reagent is a weaker electrophile than the acylium ions used in Friedel-Crafts acylation, which is why it is particularly well-suited for highly activated systems like indoles.[2]

The reaction proceeds via three main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to generate the electrophilic (chloromethylene)dimethyliminium chloride.[3]

  • Electrophilic Attack: The electron-rich C3 position of the indole attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate.[3][4] The C3 position is the most electron-dense and therefore the most nucleophilic site in the indole ring.[4]

  • Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt to furnish the final indole-3-carboxaldehyde.[3][4]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation of Indole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole Indole Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Indole-3-carboxaldehyde Iminium_Intermediate->Aldehyde Hydrolysis (H₂O)

Caption: Generalized workflow for the Vilsmeier-Haack formylation of indole.

The Duff Reaction: The Hexamine-Derived Iminium Ion

The Duff reaction offers an alternative route to aromatic aldehydes using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic or trifluoroacetic acid.[5][6] It is most commonly applied to the ortho-formylation of phenols but can be extended to other electron-rich aromatics, including indoles.[6][7]

The mechanism is more complex than the Vilsmeier-Haack reaction and is thought to proceed as follows:

  • Electrophile Generation: The acidic medium protonates HMTA, which then decomposes to generate an iminium ion electrophile (CH₂⁺NR₂).[5][8]

  • Electrophilic Substitution: The indole attacks the iminium ion, forming an aminomethylated intermediate.

  • Intramolecular Redox and Hydrolysis: A series of subsequent steps, including an intramolecular redox reaction, raises the oxidation state of the benzylic carbon.[5] The final aldehyde is liberated upon acidic hydrolysis of the resulting imine.[5]

Duff_Reaction_Mechanism cluster_reagent Electrophile Formation cluster_reaction Formylation of Indole HMTA HMTA Iminium_Ion Iminium Ion Electrophile HMTA->Iminium_Ion + Acid Acid Acid (e.g., AcOH) Indole Indole Aminomethyl_Intermediate Aminomethyl Intermediate Indole->Aminomethyl_Intermediate + Iminium Ion Aldehyde Indole-3-carboxaldehyde Aminomethyl_Intermediate->Aldehyde Redox & Hydrolysis

Caption: Generalized workflow for the Duff formylation of indole.

Comparative Analysis: Head-to-Head Performance

FeatureVilsmeier-Haack ReactionDuff Reaction
Reagents N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)[1]Hexamethylenetetramine (HMTA), Acid (e.g., acetic acid, trifluoroacetic acid)[5]
Regioselectivity Highly selective for the C3 position of the indole ring.[9][10]Primarily directs formylation to the C3 position in indoles.[7]
Substrate Scope Broad scope for electron-rich and many substituted indoles.[1] Tolerant of various functional groups like esters and nitriles.[11]Generally requires strongly electron-donating groups.[5] Primarily used for phenols, but applicable to indoles.[6][7]
Reaction Conditions Mild to moderate temperatures (0 °C to 100 °C).[1]Typically requires heating (85-120°C).[6]
Yields Generally good to excellent (often >80-90%).[1]Often low to moderate.[6][7]
Advantages High yields, high regioselectivity, reliable and well-documented for indoles.[1][9]Operationally simple, uses inexpensive and readily available reagents.[12]
Disadvantages Uses hazardous and moisture-sensitive POCl₃, requiring careful handling.[11] Stoichiometric use of POCl₃ can be a drawback.[13]Lower yields compared to Vilsmeier-Haack.[7] Can be less selective and produce byproducts.
Key Intermediate Chloroiminium salt (Vilsmeier reagent).[2]Iminium ion from HMTA decomposition.[5]

Experimental Data Summary

The Vilsmeier-Haack reaction consistently delivers high yields for the formylation of various substituted indoles. The following table summarizes representative data from the literature.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[1]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl), 22.5 (2-formyl)[1]
4-MethylindolePOCl₃, DMF0 to 85890[1]
5-MethylindolePOCl₃, DMF0 to 85688[1]
6-MethylindolePOCl₃, DMF0 to 90989[1]

In contrast, the Duff reaction on indoles generally provides lower yields. For example, the reaction of indole and 2-methylindole with HMTA in hot acetic acid resulted in the corresponding 3-carboxaldehydes in 25% and 74% yields, respectively.[7] While the reaction is easy to perform, the yields are notably lower than those achieved with the Vilsmeier-Haack method.[7]

Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Unsubstituted Indole

This protocol is a representative procedure for the C3-formylation of indole.

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Indole

  • Ice, Water

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Reagent Preparation (Self-Validation): In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), cool DMF in an ice bath. The cooling is crucial to control the exothermic reaction upon the addition of POCl₃.

  • Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. This slow addition prevents overheating and ensures the controlled formation of the Vilsmeier reagent.[14]

  • Substrate Addition: After the addition of POCl₃ is complete, add a solution of indole in DMF slowly to the reaction mixture.

  • Reaction: Remove the cooling bath and allow the reaction mixture to stir at a specified temperature (e.g., 75-85 °C) for several hours to ensure complete reaction.[1][14]

  • Workup (Self-Validation): Carefully pour the reaction mixture into ice-cooled water. This step quenches the reaction and begins the hydrolysis of the iminium intermediate. The use of ice water helps to manage the heat generated during this process.

  • Hydrolysis and Precipitation: Make the aqueous solution alkaline by adding NaOH solution (pH 8-9). This step completes the hydrolysis to the aldehyde and neutralizes the acidic byproducts, causing the product to precipitate.[14]

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry. The product can be further purified by recrystallization if necessary.

Protocol 2: Duff Formylation of Indole

This protocol describes a general procedure for the formylation of indole using HMTA.

Materials:

  • Indole

  • Hexamethylenetetramine (HMTA)

  • Glacial Acetic Acid

  • Water

  • Sulfuric Acid (dilute)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve indole and HMTA in glacial acetic acid.

  • Heating (Self-Validation): Heat the mixture under reflux for a specified period. The elevated temperature is necessary to promote the decomposition of HMTA and the subsequent electrophilic substitution.[7]

  • Hydrolysis: After cooling, add water and a dilute solution of sulfuric acid to the reaction mixture. This acidic workup hydrolyzes the intermediate imine to the final aldehyde product.

  • Isolation: The product, indole-3-carboxaldehyde, can be isolated by steam distillation or extraction with a suitable organic solvent. The crude product may require purification by column chromatography or recrystallization to remove unreacted starting material and byproducts.

Conclusion and Recommendations

Both the Vilsmeier-Haack and Duff reactions are viable methods for indole formylation, but they serve different strategic purposes.

The Vilsmeier-Haack reaction is the superior choice for most applications involving indole formylation. Its high reliability, excellent yields, and predictable C3-regioselectivity make it the workhorse method for synthesizing indole-3-carboxaldehydes and their derivatives.[1][9] While the use of POCl₃ requires appropriate handling precautions, the efficiency and broad substrate scope often outweigh this drawback.

The Duff reaction, while operationally simpler and employing less hazardous reagents, should be considered a secondary option. Its primary limitations are the often moderate to low yields and the requirement for high temperatures.[6][7] However, for substrates that may be sensitive to the conditions of the Vilsmeier-Haack reaction or in situations where operational simplicity is prioritized over yield, the Duff reaction can be a convenient alternative.

Ultimately, the selection between these two powerful reactions will depend on the specific substrate, the desired scale of the reaction, and the laboratory's capabilities and priorities regarding yield, purity, and safety.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Methylindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of innovation. Its inherent biological activity and synthetic tractability have led to numerous therapeutic breakthroughs. Within this privileged structure, the 7-position of the indole ring offers a critical vector for molecular exploration, profoundly influencing potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 7-methylindole derivatives, with a particular focus on their anticancer and kinase inhibitory activities. To provide a richer context, we will also draw comparisons with the closely related 7-azaindole scaffold, a well-established bioisostere.

Introduction: The Significance of the 7-Position in Indole Scaffolds

The indole nucleus is a common feature in a multitude of biologically active compounds, both natural and synthetic.[1][2] Modifications at various positions of the indole ring can dramatically alter the pharmacological profile of the resulting derivatives. The 7-position, in particular, is located in a sterically accessible region that can influence the overall conformation of the molecule and its interaction with biological targets. The introduction of a methyl group at this position, creating the 7-methylindole scaffold, can enhance lipophilicity, improve metabolic stability, and provide a key anchoring point for further derivatization.

A frequent strategy in medicinal chemistry is the use of bioisosteres to fine-tune the properties of a lead compound. The 7-azaindole scaffold, where the carbon at the 7-position is replaced by a nitrogen atom, is a classic bioisostere of 7-methylindole.[3] This substitution can introduce a hydrogen bond acceptor, altering the compound's interaction with target proteins and potentially improving its solubility and pharmacokinetic profile.[3] Throughout this guide, we will leverage the extensive research on 7-azaindole derivatives to better understand the SAR of their 7-methylindole counterparts.

Comparative SAR Analysis: 7-Methylindole vs. 7-Azaindole Derivatives

Our comparative analysis focuses on two primary areas of therapeutic interest for these scaffolds: anticancer activity and kinase inhibition.

Anticancer Activity

Both 7-methylindole and 7-azaindole derivatives have demonstrated significant potential as anticancer agents. The SAR for these compounds often revolves around the nature and position of substituents on the indole or azaindole core.

Key SAR Observations for Anticancer Activity:

  • N-1 Substitution: The nitrogen at the 1-position of the indole ring is a common site for modification. Studies on N-substituted 3-methylindole derivatives have shown that the introduction of piperidinyl-methyl or piperazinyl-methyl moieties at the N-1 position can lead to selective cytotoxicity against cancer cell lines.[1] For instance, compounds with a 4-phenylpiperazin-1-yl)methyl group at N-1 of 3-methylindole exhibited moderate but selective activity against the MCF-7 breast cancer cell line.[1]

  • C-3 Position: The C-3 position is another crucial point for derivatization. In a series of ursolic acid-indole derivatives, a compound bearing a 7-methylindole moiety attached at C-3 of the ursolic acid scaffold demonstrated potent anticancer activity against hepatocarcinoma cell lines (SMMC-7721 and HepG2) with IC50 values in the sub-micromolar range.[2] This suggests that the 7-methylindole group can serve as a potent pharmacophore when appropriately positioned.

  • Comparison with 7-Azaindole: Research on 7-azaindole derivatives has revealed that substitutions at the N-1, C-3, and C-5 positions are critical for anticancer efficacy.[4] For example, a review of anticancer 7-azaindole analogs highlighted that alkyl, aryl carboxamide, and heterocyclic ring substitutions at these positions are particularly successful in generating potent compounds.[4] This suggests that similar substitution patterns on the 7-methylindole core could be a fruitful area for future exploration.

Table 1: Comparative Anticancer Activity of Indole Derivatives

Compound/ScaffoldSubstitution PatternCancer Cell LineIC50/GI50 (µM)Reference
1-[(4-phenylpiperazin-1-yl)methyl)]-3-methyl-1H-indoleN-1 substitutionMCF-731[1]
1-[(4-benzylpiperidin-1-yl)methyl)]-3-methyl-1H-indoleN-1 substitutionMCF-727[1]
Ursolic acid-7-methylindole conjugate (5f)C-3 of ursolic acid linked to indoleSMMC-77210.56[2]
Ursolic acid-7-methylindole conjugate (5f)C-3 of ursolic acid linked to indoleHepG20.91[2]
7-Azaindole derivative (4g)DisubstitutedMCF-715.56[5]
7-Azaindole derivative (7-AID)DisubstitutedHeLa16.96[6]
Kinase Inhibition

The 7-azaindole scaffold is a well-established "hinge-binding" motif in kinase inhibitors, capable of forming crucial hydrogen bonds with the kinase hinge region.[7] This has led to the development of several clinically approved drugs.[8] While less explored, 7-methylindole derivatives also have the potential to act as kinase inhibitors, with the methyl group influencing binding pocket interactions and overall compound conformation.

Key SAR Observations for Kinase Inhibition:

  • The Role of the 7-Substituent: In 7-azaindole based kinase inhibitors, the nitrogen at position 7 acts as a hydrogen bond acceptor.[7] In 7-methylindole derivatives, the methyl group cannot form a hydrogen bond but can engage in favorable van der Waals interactions within the hydrophobic pocket of the kinase active site. The choice between a methyl group and a nitrogen atom at this position can therefore be a critical determinant of selectivity and potency.

  • Aurora Kinase Inhibition: Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and are attractive targets for cancer therapy. Studies on azaindole derivatives have identified potent Aurora B kinase inhibitors.[9] While specific SAR data for 7-methylindole derivatives as Aurora kinase inhibitors is limited, the general principles of kinase inhibitor design suggest that a 7-methylindole core could be a viable starting point for developing inhibitors of this kinase family.

  • Erk5 Kinase Inhibition: A study on 7-azaindole derivatives as Erk5 kinase inhibitors found that the presence of the nitrogen at the N7 position was essential for their antiproliferative activity.[10] This highlights a key difference in the SAR between the two scaffolds and suggests that for certain kinases, the hydrogen bonding capability of the 7-azaindole is crucial.

Logical Relationship of SAR in Kinase Inhibition

SAR_Kinase_Inhibition Indole_Core Indole Scaffold Position_7 Modification at Position 7 Indole_Core->Position_7 Derivatization Methyl_Group 7-Methylindole (Lipophilic Interactions) Position_7->Methyl_Group Nitrogen_Atom 7-Azaindole (H-Bond Acceptor) Position_7->Nitrogen_Atom Kinase_Target Kinase Hinge Region Methyl_Group->Kinase_Target Van der Waals Interactions Nitrogen_Atom->Kinase_Target Hydrogen Bonding Potency Potency & Selectivity Kinase_Target->Potency Synthesis_Workflow start Start step1 Dissolve 7-methylindole in ethanol start->step1 step2 Add formaldehyde and substituted amine step1->step2 step3 Reflux the reaction mixture for 4-6 hours step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Cool and concentrate the reaction mixture step4->step5 Reaction complete step6 Purify by column chromatography step5->step6 end Characterize final product (NMR, MS) step6->end MTT_Workflow start Start step1 Seed cancer cells in a 96-well plate start->step1 step2 Incubate for 24 hours step1->step2 step3 Treat cells with varying concentrations of compounds step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Add MTT solution to each well step4->step5 step6 Incubate for 4 hours step5->step6 step7 Add solubilization solution (e.g., DMSO) step6->step7 step8 Measure absorbance at 570 nm step7->step8 end Calculate IC50 values step8->end

References

The Evolving Landscape of Targeted Therapy: A Comparative Guide to 1-Boc-7-Methyl-3-formylindole and its Potential in Modulating Oncogenic Signaling

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of precision in cancer therapy, the indole nucleus has emerged as a privileged scaffold, forming the backbone of numerous natural and synthetic molecules with potent anti-tumor activity.[1][2] This guide delves into the prospective efficacy of a specific, yet lesser-explored derivative, 1-Boc-7-Methyl-3-formylindole, in the context of targeted therapy research. While direct biological data on this particular compound is nascent, its structural features suggest a potential role as a modulator of key oncogenic pathways. This guide will, therefore, provide a comparative analysis of this compound against established indole-based inhibitors, supported by a framework of experimental validation.

The rationale for focusing on indole derivatives stems from their demonstrated ability to interact with a multitude of intracellular targets, thereby disrupting cancer cell proliferation, survival, and metastasis.[3][4] These compounds have been shown to target critical signaling cascades, including the STAT3 and PI3K/Akt/mTOR pathways, and interfere with processes such as tubulin polymerization.[5] The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen of our topic compound offers a strategic advantage in synthetic chemistry, allowing for facile diversification of the core structure to optimize activity and selectivity.[6]

Comparative Analysis of Indole-Based Inhibitors

To contextualize the potential of this compound, we will compare it with two well-characterized indole derivatives that have shown significant promise in preclinical studies: Indole-3-carbinol (I3C) and a representative N-arylsulfonylsubstituted-1H indole derivative that has demonstrated dual inhibition of STAT3 and tubulin.

Indole-3-carbinol (I3C) , a natural product found in cruciferous vegetables, and its dimer 3,3'-diindolylmethane (DIM), have been extensively studied for their anti-cancer properties.[3][4][7] They exert their effects through multiple mechanisms, including the induction of cell cycle arrest and apoptosis, and modulation of estrogen receptor signaling.[3][7] While promising, the in vitro potency of I3C often requires concentrations in the higher micromolar range.[3][7][8]

N-arylsulfonylsubstituted-1H indole derivatives represent a class of synthetic compounds designed for enhanced potency and target specificity. Some of these derivatives have been shown to inhibit STAT3 phosphorylation and disrupt microtubule dynamics, leading to potent anti-proliferative effects in various cancer cell lines at lower micromolar concentrations.[5]

The table below summarizes the key characteristics and reported efficacy of these comparator compounds. The data for this compound is presented as "To Be Determined (TBD)" to highlight the need for empirical validation.

Compound Target(s) Mechanism of Action Reported IC50 Range (Cancer Cell Lines) Reference
This compound TBDTBDTBDN/A
Indole-3-carbinol (I3C) Multiple, including AhR, ERα, Akt-NFκBInduces cell cycle arrest and apoptosis, modulates hormone signaling50 - 285 µM[3][8]
N-arylsulfonylsubstituted-1H indole (Comp. 4a) STAT3, TubulinInhibits STAT3 phosphorylation, inhibits tubulin polymerization< 10 µM[5]
STAT3-IN-1 STAT3Selective STAT3 inhibitor, induces apoptosis1.82 - 2.14 µM[9]

Key Signaling Pathways Targeted by Indole Derivatives

A significant body of research points to the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway as a key mechanism for the anti-cancer activity of many indole derivatives.[5] Constitutive activation of STAT3 is a hallmark of numerous cancers, promoting tumor cell proliferation, survival, and angiogenesis.[10]

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Target_Genes Target Gene Expression (e.g., Bcl-xL, Cyclin D1) Nucleus->Target_Genes Proliferation Cell Proliferation, Survival, Angiogenesis Target_Genes->Proliferation Indole_Derivative Indole Derivative (e.g., this compound) Indole_Derivative->JAK Potential Inhibition Indole_Derivative->STAT3_active Inhibition

Caption: The STAT3 signaling pathway and potential points of inhibition by indole derivatives.

Experimental Workflow for Efficacy Evaluation

To ascertain the therapeutic potential of a novel compound like this compound, a systematic experimental approach is imperative. The following workflow outlines the key stages of in vitro evaluation.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Cellular Effects Compound_Synthesis Compound Synthesis & Characterization Cell_Viability Cell Viability Assay (e.g., MTT) Compound_Synthesis->Cell_Viability IC50 Determine IC50 Cell_Viability->IC50 Western_Blot Western Blot Analysis (p-STAT3, total STAT3, etc.) IC50->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis_Assay Kinase_Assay Kinase Inhibition Assay (optional) Western_Blot->Kinase_Assay Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle

Caption: A generalized experimental workflow for in vitro evaluation of a novel targeted therapy agent.

Detailed Experimental Protocols

The following are detailed protocols for the initial assessment of the anti-proliferative activity and the impact on the STAT3 signaling pathway of a test compound such as this compound.

Cell Viability (MTT) Assay

This assay provides a quantitative measure of the metabolic activity of a cell population, which is indicative of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HT29)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (this compound) dissolved in DMSO (10 mM stock)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11][12]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound or vehicle control (DMSO). Incubate for 48 or 72 hours.[13]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][13]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)

This technique is used to detect the levels of specific proteins in a cell lysate, allowing for the assessment of the activation state of signaling pathways.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., p-STAT3 and total STAT3).[14][15]

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., DU145, HepG2)[14]

  • Test compound

  • Lysis buffer (e.g., M-PER) with protease and phosphatase inhibitors[14]

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane[16]

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[17]

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin (loading control)[14][15]

  • HRP-conjugated secondary antibodies[14]

  • Chemiluminescent substrate (ECL reagent)[13]

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. Wash the cells with cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.[18]

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-30 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[13][18]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Signal Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[18]

  • Stripping and Re-probing: To detect total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective antibodies.[16]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal to determine the extent of inhibition.

Conclusion

While this compound remains a molecule of theoretical promise, its indole scaffold places it within a class of compounds with significant and validated anti-cancer potential. By leveraging the established knowledge of related indole derivatives that effectively target oncogenic pathways like STAT3, researchers can rationally design and execute studies to elucidate the efficacy of this and other novel chemical entities. The experimental framework provided in this guide offers a robust starting point for the systematic evaluation of such compounds, with the ultimate goal of developing more effective and selective targeted therapies for cancer.

References

A Researcher's Guide to Indole Formylation: A Comparative Analysis of Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a formyl group onto the indole scaffold, particularly at the C3 position, is a cornerstone transformation in synthetic organic chemistry. The resulting indole-3-carbaldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] This guide provides a comparative analysis of various catalytic systems for indole formylation, offering insights into their mechanisms, practical advantages, and limitations to aid researchers in selecting the optimal method for their specific synthetic needs.

The Enduring Workhorse: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the classical and arguably most widely used method for the formylation of electron-rich aromatic compounds, including indoles.[3][4] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[5]

Mechanistic Rationale

The reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich C3 position of the indole ring. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.[4][5]

Experimental Protocol: Vilsmeier-Haack Formylation of Indole [2]

  • In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 10 °C.

  • Once the addition is complete, add a solution of indole in DMF to the reaction mixture, again keeping the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 35 °C for 1-2 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium carbonate or sodium hydroxide.

  • The product, indole-3-carbaldehyde, often precipitates and can be collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.[2]

Performance and Limitations

The Vilsmeier-Haack reaction is known for its high yields, often exceeding 90% for unsubstituted indole.[2] However, its primary drawback lies in the use of stoichiometric amounts of POCl₃, a corrosive and hazardous reagent, and the often harsh workup conditions required for hydrolysis and neutralization.[6]

The Rise of Modern Catalysis: Greener and Milder Alternatives

In recent years, significant efforts have been directed towards developing more environmentally benign and milder catalytic systems for indole formylation. These modern approaches often utilize catalytic amounts of activators and milder reaction conditions.

Iron-Catalyzed Formylation

A notable advancement is the iron-catalyzed C3-selective formylation of indoles using formaldehyde and aqueous ammonia, with air as the terminal oxidant.[6] This method offers a greener alternative to the Vilsmeier-Haack reaction by avoiding toxic reagents.

  • Catalyst: Ferric chloride (FeCl₃)

  • Formylating Agent: Formaldehyde and aqueous ammonia

  • Oxidant: Air

  • Key Advantages: Inexpensive and non-toxic catalyst, environmentally friendly oxidant, and operational simplicity.[6]

Iodine-Catalyzed Formylation

Molecular iodine has emerged as an effective catalyst for the C3-formylation of indoles using hexamethylenetetramine (HMTA) as the carbon source and air as the oxidant.[7] This metal-free approach provides moderate to excellent yields with relatively short reaction times.

Experimental Protocol: Iodine-Catalyzed Formylation of Indole [7]

  • To a solution of indole in DMF, add hexamethylenetetramine (HMTA), molecular iodine (I₂), and activated carbon.

  • Heat the reaction mixture to 120 °C and stir for approximately 50 minutes.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford indole-3-carbaldehyde.

Boron Trifluoride Etherate-Catalyzed Formylation

A highly efficient and rapid method for indole formylation involves the use of boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst with trimethyl orthoformate (TMOF) as the formylating agent.[8] This protocol is notable for its extremely short reaction times, often just 1-5 minutes at ambient temperature.

  • Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Formylating Agent: Trimethyl orthoformate (TMOF)

  • Key Advantages: Rapid reaction times, mild conditions, and broad substrate tolerance.[8]

Harnessing the Power of Light: Photoredox Catalysis

Visible-light photoredox catalysis has recently been applied to indole formylation, offering an exceptionally green and mild approach. These methods typically utilize an organic dye as a photocatalyst, a readily available amine as the carbon source, and air or molecular oxygen as the terminal oxidant.[9][10]

Mechanism of Photoredox Formylation

The general mechanism involves the excitation of the photocatalyst (e.g., Eosin Y or Rose Bengal) by visible light. The excited photocatalyst then oxidizes an amine, such as tetramethylethylenediamine (TMEDA), to generate a radical cation. This radical cation undergoes further transformations to form an electrophilic iminium species, which is then attacked by the indole at the C3 position. Subsequent oxidation and hydrolysis yield the formylated indole.[10]

Experimental Protocol: Visible-Light-Promoted Indole Formylation [10]

  • In a reaction vessel, combine indole, tetramethylethylenediamine (TMEDA), and a catalytic amount of Eosin Y in a mixture of acetonitrile and water.

  • Irradiate the reaction mixture with blue LEDs at room temperature while stirring and open to the air.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Comparative Performance of Catalytic Systems

The choice of catalyst for indole formylation depends on several factors, including the desired scale of the reaction, the functional group tolerance required, and considerations of cost, safety, and environmental impact. The following table provides a comparative overview of the different catalytic systems.

Catalyst SystemTypical Catalyst/ReagentFormyl SourceOxidantReaction TimeTemperatureYield (Indole)Key AdvantagesKey Disadvantages
Vilsmeier-Haack POCl₃ (stoichiometric)DMFN/A1-6 h0-35 °C~97%[2]High yield, well-establishedHarsh reagents, stoichiometric waste
Iron-Catalyzed FeCl₃ (catalytic)Formaldehyde/NH₃Air1-3 h130 °C~93%[6]Green, inexpensive catalystHigh temperature
Iodine-Catalyzed I₂ (catalytic)HMTAAir~50 min120 °C~97%[7]Metal-free, fast reactionHigh temperature
BF₃·OEt₂-Catalyzed BF₃·OEt₂ (stoichiometric)TMOFN/A1-5 minRoom Temp.~82%[8]Extremely fast, mild temp.Stoichiometric Lewis acid
Photoredox Eosin Y/Rose Bengal (cat.)TMEDAAir/O₂12-24 hRoom Temp.~80-90%[9][10]Very mild, greenLong reaction times

Mechanistic Overview of Key Catalytic Cycles

The following diagrams illustrate the proposed catalytic cycles for the major formylation methods discussed.

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Indole Indole Iminium_salt Iminium Salt Intermediate Indole->Iminium_salt + Vilsmeier Reagent Product Indole-3-carbaldehyde Iminium_salt->Product + H₂O H2O H₂O (Workup) Photoredox_Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light PC_reduced PC⁻ PC_excited->PC_reduced + TMEDA PC_reduced->PC + O₂ TMEDA TMEDA TMEDA_radical TMEDA radical cation Iminium_ion Iminium Ion TMEDA_radical->Iminium_ion - e⁻, - H⁺ Indole Indole Indole_adduct Indole Adduct Radical Indole->Indole_adduct + Iminium Ion Product Formylated Indole Indole_adduct->Product - e⁻, - H⁺

References

A Comparative Guide to the Spectroscopic Analysis of 1-Boc-7-Methyl-3-formylindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Critical Role of Structural Verification in Drug Discovery

In the synthesis of novel pharmaceutical compounds, unambiguous structural confirmation is paramount. Indole derivatives, a cornerstone of many therapeutic agents, often present unique challenges in their characterization due to the nuanced electronic effects of substituents on the indole ring. This guide provides a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive structural elucidation of 1-Boc-7-Methyl-3-formylindole. By understanding the strengths and limitations of each method, researchers can confidently verify the structure of their target compounds, ensuring the integrity of subsequent biological and pharmacological studies.

The tert-butyloxycarbonyl (Boc) protecting group, the methyl group at the 7-position, and the formyl group at the 3-position all introduce distinct spectral signatures. This guide will delve into the expected data from each technique, providing a framework for researchers to interpret their own experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy allows for the identification and differentiation of each proton in the molecule based on its chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons).

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityKey Correlations
Aldehyde (-CHO)~9.9-10.2Singlet (s)Deshielded due to the electron-withdrawing nature of the carbonyl group.
H2 (Indole)~8.2-8.4Singlet (s)Downfield shift due to proximity to the formyl and Boc groups.
Aromatic Protons (H4, H5, H6)~7.0-7.8Doublet (d), Triplet (t)Specific shifts and coupling constants (J) will depend on their relative positions.
7-Methyl (-CH₃)~2.5-2.7Singlet (s)Characteristic shift for a methyl group on an aromatic ring.
Boc (-C(CH₃)₃)~1.6-1.8Singlet (s)Highly shielded, integrating to 9 protons.

Causality Behind Experimental Choices: The choice of a deuterated solvent is crucial in NMR. Solvents like CDCl₃ or DMSO-d₆ are commonly used.[1] The choice can slightly influence chemical shifts, so consistency is key for comparative studies.[2]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Aldehyde Carbonyl (-CHO)~184-186
C3 (Indole)~117-120
C3a, C7a (Indole)~125-140
C4, C5, C6, C7 (Indole)~110-130
C2 (Indole)~138-140
Boc Carbonyl (-C=O)~148-150
Boc Quaternary Carbon (-C(CH₃)₃)~84-86
Boc Methyl Carbons (-C(CH₃)₃)~28-29
7-Methyl Carbon (-CH₃)~18-20

Self-Validating System: The combination of ¹H and ¹³C NMR, along with 2D techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides a self-validating system for structural assignment. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms, leaving no ambiguity in the final structure.[3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."[4]

Expected IR Absorption Frequencies:

Functional GroupExpected Absorption Range (cm⁻¹)Significance
Aldehyde C=O Stretch~1660-1680Confirms the presence of the formyl group. Conjugation with the indole ring lowers the frequency.
Boc C=O Stretch~1730-1750Indicates the presence of the carbamate carbonyl.
Aromatic C=C Stretch~1450-1600Characteristic of the indole ring system.[5]
C-H Stretch (Aromatic)~3000-3100Confirms the presence of aromatic protons.
C-H Stretch (Aliphatic)~2850-2980Corresponds to the methyl and Boc group protons.

Expert Insights: The position of the carbonyl stretch can be influenced by the electronic nature of the substituents on the indole ring.[4] Electron-donating groups tend to lower the frequency, while electron-withdrawing groups increase it.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

Expected Mass Spectrometry Data:

IonExpected m/zFragmentation Pathway
[M+H]⁺ (Molecular Ion)Calculated for C₁₅H₁₇NO₃ + H⁺Confirms the molecular weight of the compound.
[M-56]⁺[M - C₄H₈]⁺Characteristic loss of isobutylene from the Boc group via a McLafferty-like rearrangement.[6][7]
[M-100]⁺[M - C₅H₈O₂]⁺Loss of the entire Boc group.

Trustworthiness of Data: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and further confirming the molecular formula.[8]

Experimental Protocols

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Confirmation Sample Synthesized Compound NMR NMR (1H, 13C, 2D) Sample->NMR IR FT-IR Sample->IR MS HRMS Sample->MS Analysis Spectral Interpretation NMR->Analysis IR->Analysis MS->Analysis Structure Structure Confirmation Analysis->Structure

Caption: General workflow for the spectroscopic confirmation of synthesized compounds.

Step-by-Step Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY and HSQC spectra to confirm proton-proton and proton-carbon correlations, respectively.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

    • Solid/Liquid (ATR): Place a small amount of the sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Acquisition (Electrospray Ionization - ESI):

    • Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • For HRMS, use a high-resolution instrument such as a TOF (Time-of-Flight) or Orbitrap analyzer.

    • Perform fragmentation (MS/MS) on the molecular ion to observe characteristic fragment ions.

Conclusion

The synergistic use of NMR, IR, and MS provides a robust and comprehensive approach to the structural verification of this compound derivatives. While NMR offers the most detailed structural information, IR and MS serve as rapid and essential complementary techniques for confirming the presence of key functional groups and determining the molecular weight. By following the protocols and interpreting the data as outlined in this guide, researchers can ensure the structural integrity of their synthesized compounds, a critical step in the drug discovery and development pipeline.

References

A Comparative Guide to Validated HPLC Methods for the Analysis of 1-Boc-7-Methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

1-Boc-7-Methyl-3-formylindole is a structurally significant heterocyclic compound, often serving as a critical building block in the synthesis of complex indole alkaloids and pharmacologically active molecules. Its precise structure, featuring a bulky tert-butyloxycarbonyl (Boc) protecting group, a methyl substituent, and a reactive formyl group, presents a unique analytical challenge. For researchers in medicinal chemistry and process development, the ability to accurately and reliably quantify this intermediate, assess its purity, and monitor its stability is paramount. In-process monitoring and quality control of starting materials are foundational to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comparative analysis of two robust, validated High-Performance Liquid Chromatography (HPLC) methods tailored for this compound. We will explore a rapid isocratic method ideal for high-throughput screening and in-process controls, and a high-resolution gradient method designed as a stability-indicating assay for comprehensive impurity profiling. The scientific rationale behind the selection of columns, mobile phases, and validation parameters will be detailed, adhering to the principles outlined by the International Conference on Harmonization (ICH) guidelines.[1][2]

The Analytical Challenge: Physicochemical Properties and Chromatographic Strategy

The molecular structure of this compound dictates the chromatographic approach. The indole core, combined with the Boc and methyl groups, imparts significant hydrophobicity, making Reversed-Phase HPLC (RP-HPLC) the logical choice. The formyl group provides a strong chromophore, enabling sensitive UV detection. The primary analytical goals are:

  • Assay: To accurately determine the concentration (potency) of the main compound.

  • Purity: To separate the main peak from any process-related impurities (e.g., starting materials, by-products) or degradation products.

Our strategy is to leverage the versatility of C18 and C8 stationary phases, which offer excellent retention for non-polar to moderately polar analytes.[3][4] Mobile phase optimization will focus on balancing acetonitrile or methanol with an acidified aqueous phase to ensure sharp, symmetrical peak shapes by suppressing the ionization of free silanol groups on the silica support.[3][5]

Comparative Overview of Proposed HPLC Methods

Two distinct methods are proposed to address different analytical needs. Method A is optimized for speed and efficiency, while Method B is designed for maximum resolution and specificity, making it suitable as a stability-indicating method.

ParameterMethod A: Rapid Isocratic Analysis Method B: High-Resolution Gradient Analysis Rationale for Selection
Primary Application In-process control, routine purity checks, reaction monitoringFinal product release, stability studies, impurity profilingTailoring the method to the required level of detail and throughput.
Stationary Phase Symmetry C8 (150 x 4.6 mm, 5 µm)Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)C8 provides slightly less retention for a faster run time. C18 offers greater hydrophobicity for enhanced separation of closely related impurities.[3][5][6]
Mobile Phase Acetonitrile:Water (65:35 v/v) with 0.1% Formic AcidA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileIsocratic elution is simpler and faster. Gradient elution allows for the separation of compounds with a wider range of polarities.[3][7] Formic acid ensures good peak shape.
Elution Mode IsocraticGradientGradient elution is critical for stability-indicating methods to resolve potential degradants from the main peak.[8]
Flow Rate 1.2 mL/min1.0 mL/minA higher flow rate reduces the analysis time in the isocratic method.
Gradient Program N/ATime (min)%B0.0
Detection Wavelength 280 nm (UV)280 nm (UV)Indole derivatives typically exhibit strong absorbance around 280 nm.[3][9][10]
Column Temperature 30 °C35 °CElevated temperatures can improve peak efficiency and reduce viscosity, but must be controlled for reproducibility.[6]
Injection Volume 10 µL10 µLStandard volume for analytical HPLC.
Expected Run Time ~8 minutes~22 minutesReflects the trade-off between speed and resolution.
Expected Retention Time ~4.5 minutes~10.2 minutesApproximate values dependent on the specific system.

Detailed Experimental Protocols

Protocol 1: Sample and Standard Preparation

This protocol is applicable to both Method A and Method B.

Materials:

  • This compound reference standard and sample material

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or nylon)

Procedure:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with acetonitrile.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the sample material into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with acetonitrile.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter into HPLC vials.

Protocol 2: HPLC System Operation

Method A: Rapid Isocratic Analysis

  • System Setup: Configure the HPLC system with a Symmetry C8 (150 x 4.6 mm, 5 µm) column.

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (65:35 v/v) containing 0.1% Formic Acid. Degas the solution.

  • Chromatographic Conditions:

    • Set the flow rate to 1.2 mL/min.

    • Set the column oven temperature to 30 °C.

    • Set the UV detector to 280 nm.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject 10 µL of the prepared standard and sample solutions. Run the analysis for 8 minutes.

Method B: High-Resolution Gradient Analysis

  • System Setup: Configure the HPLC system with a Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both solutions.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the column oven temperature to 35 °C.

    • Set the UV detector to 280 nm.

    • Program the gradient as specified in the comparison table.

  • System Equilibration: Equilibrate the column at initial conditions (50% B) for at least 15 minutes.

  • Analysis: Inject 10 µL of the prepared standard and sample solutions. Run the analysis for 22 minutes, including the re-equilibration step.

Method Validation: Ensuring Trustworthiness and Reliability

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[11] The validation process must be performed according to ICH Q2(R1) guidelines.[2][12] Method B, as a stability-indicating assay, would require more extensive validation, including forced degradation studies to demonstrate specificity.

Visual Workflow for HPLC Method Development & Validation

HPLC_Method_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2 R1) cluster_Deploy Deployment Define Define Analytical Requirements Select Select Column & Mobile Phase Define->Select Properties Optimize Optimize Conditions (Flow, Temp, Gradient) Select->Optimize Initial Runs Specificity Specificity & Forced Degradation Optimize->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Routine Routine QC Analysis & System Suitability Robustness->Routine Validated Method

Caption: General workflow for HPLC method development and validation.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants).Peak purity index > 0.999. No co-elution of degradants with the main peak in forced degradation samples.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.[12]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[11]Assay: 80-120% of the test concentration. Impurities: Reporting Threshold to 120% of specification.[12]
Accuracy The closeness of test results to the true value, typically assessed by recovery studies.[1]Mean recovery between 98.0% and 102.0% at three concentration levels.[7]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): RSD ≤ 1.0%.Intermediate Precision: RSD ≤ 2.0%.[1][12]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. RSD ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits when parameters like flow rate (±10%) or column temperature (±5 °C) are varied.

Choosing the Right Method: A Logic Diagram

The selection between a rapid isocratic and a high-resolution gradient method depends entirely on the analytical objective.

Method_Selection_Logic Start What is the Analytical Goal? Goal_Check Routine Purity Check or In-Process Control? Start->Goal_Check Method_A Select Method A: Rapid Isocratic Analysis Goal_Check->Method_A Yes Method_B Select Method B: High-Resolution Gradient Goal_Check->Method_B No (Need Stability/Impurity Data) Reason_A Benefit: High Throughput, Fast Turnaround Time Method_A->Reason_A Reason_B Benefit: High Specificity, Suitable for Stability & Impurity Profiling Method_B->Reason_B

Caption: Decision logic for selecting the appropriate HPLC method.

Conclusion

The successful analysis of this compound relies on the selection of an appropriate, well-validated HPLC method. For rapid, high-throughput applications such as reaction monitoring, a simple isocratic C8 method (Method A) offers an excellent balance of speed and performance. For applications demanding the highest level of certainty, such as final product release and stability testing, a high-resolution gradient C18 method (Method B) is indispensable. Its ability to separate the main analyte from potential impurities and degradants ensures the generation of reliable data crucial for regulatory compliance and product quality assurance. The foundation of any reliable analytical result is a rigorous validation process, confirming that the chosen method is accurate, precise, and robust for its intended use.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Boc-7-Methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is foundational to laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 1-Boc-7-Methyl-3-formylindole (CAS No. 914348-96-2), a compound utilized in complex organic synthesis. By moving beyond mere instruction to explain the underlying scientific and regulatory principles, we aim to empower your laboratory with the knowledge to handle this and similar chemical wastes with confidence and integrity.

Hazard Assessment and Core Principles of Management

The disposal of this compound is governed by stringent regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which prohibits the disposal of hazardous chemicals in regular trash or down the sewer system[5]. The fundamental goal is to prevent environmental contamination and ensure personnel safety through a systematic and documented disposal pathway[6].

Key Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always handle this compound and its waste with appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or glasses meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards, and a lab coat[6][7][8].

  • Ventilation: All handling and waste packaging should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors[7][9][10].

  • Environmental Protection: Prevent the chemical from entering drains or waterways. Discharge into the environment must be strictly avoided[7].

Step-by-Step Disposal Protocol

This protocol outlines a self-validating system for the collection, storage, and disposal of this compound waste, ensuring compliance and safety at every stage.

The moment you decide to discard this compound, whether it is unused, expired, or contaminated, it is classified as a waste product[4]. Proper segregation is the critical first step to prevent dangerous chemical reactions.

  • Solid Waste: Collect unused or contaminated solid this compound in a designated solid waste container. This includes contaminated items like weigh boats, filter paper, and gloves.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid waste container.

  • Incompatible Materials: Do not mix this waste with incompatible chemicals. Based on general principles for indole derivatives, store it separately from strong oxidizing agents, strong acids, and strong bases to prevent violent or unpredictable reactions[11][12].

The integrity of your waste containment system is paramount to preventing leaks and ensuring safe transport.

  • Compatibility: The container must be made of a material that does not react with the waste. For solid indole derivatives, a high-density polyethylene (HDPE) or glass container is typically appropriate. For liquid waste, ensure the container material is compatible with the solvent used[11][13].

  • Condition: Use containers that are in good condition, free from cracks or deterioration, and have a secure, leak-proof screw cap[5][14].

  • Headspace: Do not overfill liquid waste containers. Leave at least one inch of headspace to allow for vapor expansion[11].

  • Closure: Keep waste containers securely capped at all times, except when adding waste. This prevents the release of vapors and protects against spills[4][13][14].

Accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.

  • Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added[14].

  • Clearly list all chemical constituents by their full name, including solvents and their approximate percentages. For this specific waste, write "this compound".

  • Include the name of the principal investigator or laboratory contact and the date of initial accumulation.

An SAA is a designated location at or near the point of waste generation, under the control of the laboratory personnel[11][13].

  • Location: Store the labeled, sealed waste container in your designated SAA. This area must be inspected weekly for any signs of leakage[5][11].

  • Secondary Containment: It is best practice to place waste containers within a larger, chemically resistant secondary containment bin to capture any potential leaks[5][6].

  • Quantity and Time Limits: Be aware of regulatory limits. In the U.S., a maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the waste must be moved to a central storage area within three days. Partially filled containers may remain in the SAA for up to one year[11][13].

The ultimate disposal of chemical waste must be handled by professionals to ensure it is done in an environmentally sound and legally compliant manner.

  • Contact EHS: When your waste container is nearly full or has reached its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup[6][13].

  • Licensed Disposal Facility: Your EHS department will arrange for the waste to be transported to a licensed chemical destruction plant or treatment, storage, and disposal facility (TSDF). Common disposal methods for organic solids include controlled incineration with flue gas scrubbing[7]. Never attempt to dispose of this chemical through standard trash or by pouring it down the drain [4][6].

Managing Spills and Contaminated Materials

Accidental spills must be managed promptly and correctly to mitigate risks.

  • Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance. Avoid creating dust[7].

  • Cleanup: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container. Use spark-proof tools if a flammable solvent is involved[7]. All materials used for cleanup, including PPE, must be disposed of as hazardous waste[4].

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous WastePrecautionary principle due to chemical class and known hazards of similar compounds[1][2][4].
PPE Nitrile gloves, safety goggles, lab coatTo prevent skin, eye, and clothing contact with a potential irritant[6][7].
Segregation Separate from strong oxidizers, acids, basesTo prevent potentially violent or hazardous chemical reactions[11][12].
Container Type Chemically compatible (e.g., HDPE, glass) with a secure screw capTo ensure containment integrity and prevent leaks or reactions with the container material[5][13].
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containmentTo ensure controlled, safe short-term storage at the point of generation and contain potential leaks[5][11].
Disposal Method Collection by institutional EHS for transport to a licensed disposal facility (e.g., incineration)To comply with environmental regulations (RCRA) and ensure safe, permanent destruction of the hazardous material[5][6][7].
Spill Cleanup Absorb with inert material, collect as hazardous wasteTo safely contain the spill and ensure all contaminated materials are disposed of properly[4][7].

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the lifecycle of this compound waste within the laboratory.

DisposalWorkflow Workflow for this compound Waste cluster_generation Waste Generation & Collection cluster_accumulation Storage & Management cluster_disposal Final Disposition start Material Identified as Waste (Unused, Contaminated, Expired) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid, Incompatibles) ppe->segregate container Select Compatible, Labeled 'HAZARDOUS WASTE' Container segregate->container spill Spill Occurs segregate->spill Potential Risk store Store Sealed Container in SAA (with Secondary Containment) container->store inspect Weekly Inspection for Leaks & Integrity store->inspect inspect->store No Leaks is_full Container Full or 1-Year Limit Reached? inspect->is_full OK is_full->store No request_pickup Request Pickup from Institutional EHS is_full->request_pickup Yes ehs_collect EHS Collects Waste for Licensed Disposal Facility request_pickup->ehs_collect end Compliant Disposal Complete (e.g., Incineration) ehs_collect->end spill_proc Follow Spill Protocol: Contain, Clean, Collect as Waste spill->spill_proc spill_proc->container

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Boc-7-Methyl-3-formylindole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of specialized chemical reagents is the foundation of a secure and productive laboratory environment. This guide provides an in-depth, experience-driven perspective on the essential personal protective equipment (PPE) and associated protocols for managing 1-Boc-7-Methyl-3-formylindole, ensuring that both you and your research remain protected.

Understanding the Hazard Profile: Why This Compound Demands Respect

This compound is a substituted indole derivative. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its structural components—an indole core, an aldehyde group, and a tert-butyloxycarbonyl (Boc) protecting group—provide a solid basis for a thorough hazard assessment.

The primary hazards are extrapolated from data on structurally similar compounds, such as 1-methylindole-3-carbaldehyde and 7-methyl-1H-indole-3-carbaldehyde. The Globally Harmonized System (GHS) classifications for these analogues indicate that the key risks are:

  • Skin Irritation (H315)[1][2]

  • Serious Eye Irritation (H319)[1][2]

  • Respiratory Irritation (H335)[1][2]

The aldehyde functional group is a known irritant, and fine chemical dusts can easily become airborne, posing an inhalation risk. The Boc group is acid-labile, a chemical property that doesn't increase its inherent toxicity but is critical to consider in the context of reaction conditions and waste streams.[3][4] Therefore, our PPE strategy is designed to create a complete barrier against these anticipated hazards.

Hazard Summary Table
Hazard ClassificationGHS CodeAnticipated EffectSource
Skin Corrosion/IrritationH315Causes skin irritation[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][2]

The Core Directive: Your Personal Protective Equipment Ensemble

The selection of PPE is not a matter of preference but a requirement dictated by a risk assessment. For this compound, a solid particulate at room temperature, the primary routes of exposure are dermal contact, eye contact, and inhalation of dust.

Eye and Face Protection: The Non-Negotiable First Line of Defense
  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory at all times when handling the compound.[5] These provide a seal around the eyes, protecting against not only direct splashes but also airborne dust.

  • Best Practice/High-Risk Scenarios: When handling larger quantities (typically >5 grams) or when the potential for splashing or aerosolization is high (e.g., during transfers or charging a reactor), a full-face shield must be worn over the chemical splash goggles.[5][6] This provides an additional layer of protection for the entire face.

Hand Protection: Preventing Dermal Absorption
  • Primary Barrier: Disposable nitrile gloves are the standard for incidental contact.[5][6] They provide sufficient protection against the solid compound and splashes from common laboratory solvents.

  • The Causality Behind Glove Choice: The key is not just wearing gloves, but using them correctly. Nitrile is selected for its broad chemical resistance to the types of solvents often used with this class of compound. However, no glove material is impervious forever.

  • Protocol:

    • Always inspect gloves for tears or pinholes before use.

    • Wear gloves with long cuffs that can be tucked under the sleeves of your lab coat to protect the forearm.[6]

    • If a glove comes into contact with the chemical, remove it immediately using the proper technique to avoid skin contamination, and wash your hands thoroughly before donning a new pair.

    • Dispose of used gloves into the designated hazardous chemical waste stream.[6]

Body Protection: Shielding Skin and Clothing
  • Laboratory Coat: A clean, properly fitting lab coat, buttoned completely, is required.[7] This protects your skin and personal clothing from contamination. For procedures involving flammable solvents, a flame-resistant (FR) lab coat (e.g., Nomex) should be worn over 100% cotton clothing.[7]

  • Apparel: Long pants and closed-toe, closed-heel shoes made of a non-porous material are mandatory.[5][7] This ensures no part of the lower leg or foot is exposed to potential spills.

Respiratory Protection: Engineering Controls First
  • Primary Control: All handling of this compound powder, including weighing and transfers, must be conducted within a certified chemical fume hood.[8] This engineering control is the most effective way to prevent inhalation of the irritant dust.

  • When Respirators are Needed: In the rare event that a fume hood is not available or a procedure has a high potential to generate dust outside of a hood (a situation that should be avoided), respiratory protection would be required. This would necessitate a formal respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).[6][7] A NIOSH-approved respirator with a particulate filter would be the minimum starting point for evaluation.

Operational Plan: A Step-by-Step Handling Protocol

This protocol integrates PPE use into the entire lifecycle of the chemical in your lab, from receipt to disposal.

Step 1: Pre-Handling Preparation
  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification.

  • Assemble PPE: Gather all necessary PPE: chemical splash goggles, face shield (if needed), nitrile gloves, and lab coat.

  • Prepare a Waste Container: Designate a clearly labeled, sealed container for solid hazardous waste.

  • Locate Safety Equipment: Ensure an eyewash station and safety shower are accessible and unobstructed.[9]

Step 2: Weighing and Transfer
  • Don PPE: Put on your lab coat, goggles, and gloves.

  • Work in Fume Hood: Conduct all manipulations of the solid compound inside the fume hood.

  • Minimize Dust: Use a spatula to carefully transfer the solid. Avoid pouring the powder, which can create dust clouds. If possible, weigh the material directly into the reaction vessel or a tared container that can be added to the reaction.

  • Clean Spills Immediately: Should a spill occur, clean it up immediately following your institution's procedures. This typically involves gently covering with an absorbent material and then carefully sweeping the material into the designated hazardous waste container.

Step 3: Post-Handling and Disposal
  • Decontaminate: Wipe down the spatula and any surfaces in the fume hood that may have been contaminated.

  • Seal and Store: Tightly seal the primary container of this compound and store it in a cool, dry, well-ventilated area.[8][10]

  • Waste Disposal: All contaminated materials, including used gloves, weigh papers, and disposable plasticware, must be placed in the designated solid hazardous waste container.[11] Do not discard these items in the regular trash.

  • Doffing PPE: Remove your PPE in the correct order to prevent cross-contamination: first gloves, then face shield, followed by goggles, and finally the lab coat. Wash hands thoroughly with soap and water.

Visualizing the Workflow: Safe Handling and Disposal

The following diagram illustrates the critical decision points and safety measures in the handling workflow.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal & Cleanup Phase A 1. Verify Fume Hood & Safety Equipment B 2. Assemble All Required PPE A->B C 3. Prepare Labeled Hazardous Waste Bin B->C D 4. Don PPE (Coat, Goggles, Gloves) C->D Proceed to Handling E 5. Weigh & Transfer Compound Carefully D->E F 6. Clean Spills Immediately E->F G 7. Dispose of Contaminated Items in Waste Bin F->G Proceed to Disposal H 8. Securely Store Primary Container G->H I 9. Doff PPE Correctly & Wash Hands H->I

Caption: Workflow for safe handling and disposal of this compound.

Emergency Plan: Immediate Response to Exposure

Even with the best precautions, accidents can happen. Swift, correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9][12] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[12] Seek medical attention if irritation develops or persists.[13]

  • Inhalation: Move the affected person to fresh air.[12] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

By integrating this expert-level understanding of PPE and safe handling protocols into your daily work, you build a culture of safety that protects not only you and your colleagues but also the integrity of your invaluable research.

References

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Retrosynthesis Analysis

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1-Boc-7-Methyl-3-formylindole

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